Gypsoside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S,3S,4R,5R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(3R,4R,5R,6S)-5-[(3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-[(3R,4S,5R)-3,5-dihydroxy-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-4-[(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H126O44/c1-27-40(88)59(119-66-48(96)42(90)32(85)23-108-66)54(102)71(111-27)116-56-28(2)112-73(61(52(56)100)121-68-53(101)57(34(87)25-110-68)117-65-47(95)41(89)31(84)22-107-65)124-74(106)80-17-15-75(3,4)19-30(80)29-9-10-38-76(5)13-12-39(77(6,26-83)37(76)11-14-79(38,8)78(29,7)16-18-80)115-72-55(103)60(120-67-49(97)43(91)33(86)24-109-67)62(63(123-72)64(104)105)122-70-51(99)46(94)58(36(21-82)114-70)118-69-50(98)45(93)44(92)35(20-81)113-69/h9,26-28,30-63,65-73,81-82,84-103H,10-25H2,1-8H3,(H,104,105)/t27-,28+,30+,31-,32-,33+,34-,35-,36-,37-,38-,39+,40+,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57+,58-,59+,60-,61-,62+,63+,65?,66?,67?,68?,69?,70?,71?,72?,73?,76+,77+,78-,79-,80+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDBQMHOQSSGGS-OHFYMGMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(CO3)O)OC4C(C(C(CO4)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6)C)C)(C)C=O)OC1C(C(C(C(O1)C(=O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)C)O)OC1C(C(C(CO1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O[C@H]2[C@@H](OC([C@@H]([C@@H]2O)OC3[C@@H]([C@H]([C@@H](CO3)O)OC4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)OC(=O)[C@@]56CC[C@@]7(C(=CC[C@H]8[C@]7(CC[C@@H]9[C@@]8(CC[C@@H]([C@@]9(C)C=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)OC1[C@@H]([C@H]([C@H](CO1)O)O)O)O)C)C)[C@@H]5CC(CC6)(C)C)C)C)O)OC1[C@@H]([C@H]([C@@H](CO1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H126O44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1791.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Gypsoside Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gypsosides, a class of saponins primarily derived from Gynostemma pentaphyllum, have demonstrated significant anti-cancer properties across a spectrum of malignancies. This technical guide delineates the core mechanisms of action through which gypsosides exert their cytotoxic, anti-proliferative, and anti-metastatic effects on cancer cells. Through a comprehensive review of preclinical studies, this document details the intricate signaling pathways modulated by gypsosides, their impact on cell cycle regulation, and their ability to induce programmed cell death. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate reproducibility. Furthermore, key signaling cascades are visualized using Graphviz to offer a clear conceptual framework of gypsoside's molecular interactions within cancer cells.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the exploration of novel therapeutic agents with high efficacy and low toxicity.[1] Natural products, with their vast structural diversity, have historically been a rich source of anti-cancer compounds.[1] Gypenosides (Gyp), the major active constituents of Gynostemma pentaphyllum (Thunb.) Makino, have garnered considerable attention for their potential as multi-target chemopreventive agents.[1][2] This guide provides an in-depth examination of the molecular mechanisms underpinning the anti-cancer effects of gypsosides, focusing on their influence on key cellular processes such as apoptosis, cell cycle, and signal transduction pathways.
Induction of Apoptosis
A primary mechanism by which gypsosides inhibit cancer cell growth is through the induction of apoptosis, or programmed cell death. This is achieved through the modulation of both intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) pathways.
2.1. Intrinsic Apoptotic Pathway
Gypsosides have been shown to induce apoptosis in various cancer cell lines, including human colon cancer, tongue cancer, and oral cancer, by targeting the mitochondria.[3][4][5] The key events in this pathway include:
-
Generation of Reactive Oxygen Species (ROS) and Increased Intracellular Calcium (Ca2+): Treatment with gypsosides leads to a dose- and time-dependent increase in the production of ROS and intracellular Ca2+ levels.[3][4] This oxidative stress is a critical trigger for the downstream apoptotic cascade.[1]
-
Mitochondrial Membrane Depolarization: The accumulation of ROS and Ca2+ results in the depolarization of the mitochondrial membrane potential.[3][4]
-
Modulation of Bcl-2 Family Proteins: Gypsosides alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. They upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3][4]
-
Cytochrome c Release and Caspase Activation: The change in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytoplasm.[3][4] Cytosolic cytochrome c then triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[1][3]
2.2. Extrinsic Apoptotic Pathway
In some cancer cell types, such as SAS oral cancer cells, gypsosides can also activate the extrinsic apoptotic pathway.[1] This involves the upregulation of Fas and its ligand (FasL), leading to the activation of caspase-8, which then converges on the activation of caspase-3.[1]
2.3. Endoplasmic Reticulum (ER) Stress
Gypsosides can induce ER stress, another pathway that can lead to apoptosis. In human tongue cancer SCC-4 cells and HL-60 leukemia cells, gypsosides increase the expression of ER stress markers such as GRP78, PERK, ATF6-α, and GADD153 (CHOP).[1][4] The activation of this pathway can lead to the activation of caspase-12, which subsequently activates caspase-3 and -7.[1]
Cell Cycle Arrest
Gypsosides have been demonstrated to arrest the cell cycle at various checkpoints, thereby inhibiting the proliferation of cancer cells.
-
G0/G1 Phase Arrest: In human colon cancer, tongue cancer, and breast cancer cells, gypsosides induce cell cycle arrest at the G0/G1 phase.[2][3][4] This is often associated with the upregulation of p53 and the cyclin-dependent kinase (CDK) inhibitor p21, and the downregulation of Cyclin E and Cdk2.[1] In breast cancer cells, Gypenoside LI has been shown to arrest the cell cycle in the G0/G1 phase by down-regulating E2F1.[2]
-
G2/M Phase Arrest: In some instances, such as in MCF-7 breast cancer cells, grape seed procyanidins (GSPs), which are structurally related to some gypsosides, have been shown to cause cell cycle arrest at the G2/M phase.[6]
Modulation of Signaling Pathways
Gypsosides exert their anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer.
4.1. PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation.[1][7] Gypsosides have been shown to inhibit this pathway in various cancers, including bladder cancer.[8] By inhibiting the phosphorylation of PI3K and Akt, gypsosides can suppress the downstream activation of mTOR, a key regulator of protein synthesis and cell growth.[1][8]
4.2. MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 kinases, plays a critical role in cell proliferation, differentiation, and apoptosis.[9][10] Gypsosides have been found to modulate the MAPK pathway in renal cell carcinoma, leading to inhibited proliferation.[9][11] Specifically, Gypenoside L and LI were shown to upregulate DUSP1, p-JUN, and p-JNK, while downregulating p-MEK1/2, p-ERK, and p-p38 levels.[11]
4.3. Hippo Pathway
Recent studies have indicated that gypsosides can inhibit gastric cancer proliferation by suppressing glycolysis via the Hippo pathway.[12][13] Gypenosides induce the upregulation of LATS1/2 proteins, leading to increased phosphorylation of YAP and decreased expression of TAZ, key downstream effectors of the Hippo pathway.[12][13]
Anti-Metastatic Effects
Gypsosides have also demonstrated the potential to inhibit cancer cell migration, invasion, and metastasis.[1] This is achieved by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[1] The inhibition of MMPs is often linked to the suppression of signaling pathways like PI3K/Akt and MAPK.[1]
Quantitative Data
The following tables summarize the quantitative data on the effects of gypsosides on various cancer cell lines.
Table 1: IC50 Values of Gypsosides in Cancer Cell Lines
| Cancer Cell Line | This compound Type | IC50 Value | Reference |
| Colo 205 (Colon) | Gypenosides (Gyp) | 113.5 µg/ml | [3] |
| 95D (Lung) | Ginsenoside Rg3 | 100 µg/mL | [14] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
7.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of gypsosides for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage of the control (untreated) cells.
7.2. Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with gypsosides as described for the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
7.3. Western Blot Analysis
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Natural gypenosides: targeting cancer through different molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gypenoside LI arrests the cell cycle of breast cancer in G0/G1 phase by down-regulating E2F1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gypenosides induced apoptosis in human colon cancer cells through the mitochondria-dependent pathways and activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gypenosides induced G0/G1 arrest via CHk2 and apoptosis through endoplasmic reticulum stress and mitochondria-dependent pathways in human tongue cancer SCC-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gypenosides suppress growth of human oral cancer SAS cells in vitro and in a murine xenograft model: the role of apoptosis mediated by caspase-dependent and caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gypenoside inhibits gastric cancer proliferation by suppressing glycolysis via the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gypenoside inhibits gastric cancer proliferation by suppressing glycolysis via the Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Effect of 20(R) ginsenoside Rg3 on protein expression of lung cancer cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Activities of Gypsoside Extracts
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gypsosides, the primary active saponins isolated from the traditional medicinal herb Gynostemma pentaphyllum (Thunb.) Makino, have garnered significant scientific interest for their diverse and potent pharmacological properties. Preclinical in vitro and in vivo studies have demonstrated a broad spectrum of biological activities, including robust anticancer, anti-inflammatory, and neuroprotective effects. These activities are attributed to the modulation of multiple, critical cellular signaling pathways. This technical guide provides an in-depth review of the core biological activities of Gypsoside extracts, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular mechanisms to support ongoing research and drug development initiatives.
Extraction and Isolation of Gypsosides
The isolation of pure Gypsosides from Gynostemma pentaphyllum is a multi-step process critical for ensuring the quality and consistency of research materials.
Experimental Protocol: General Extraction and Isolation
The Stas-Otto method is a classical and widely adopted procedure for the extraction of glycosides.[1][2][3]
-
Preparation: The plant material (e.g., leaves) is dried and finely powdered to increase the surface area for solvent extraction.
-
Extraction: The powder is subjected to continuous hot percolation using a Soxhlet apparatus with a polar solvent, typically alcohol (e.g., 70% ethanol).[2] The heat applied during this process serves to deactivate enzymes that could otherwise hydrolyze the glycosides. For thermolabile glycosides, extraction is performed at lower temperatures (below 45°C).[1]
-
Purification (Lead Acetate Treatment): The crude alcoholic extract is treated with a lead acetate solution to precipitate tannins and other non-glycosidal impurities.[1][3]
-
Removal of Excess Lead: The excess lead acetate, which is toxic, is removed by passing hydrogen sulfide (H₂S) gas through the filtrate, precipitating the lead as lead sulfide (PbS).[2][3] The solution is then filtered.
-
Fractionation and Isolation: The resulting purified extract contains a mixture of crude glycosides. Individual compounds are then isolated using chromatographic techniques such as High-Speed Counter-Current Chromatography (HSCCC), preparative High-Performance Liquid Chromatography (HPLC), or column chromatography.[1][4][5]
-
Characterization: The structure and purity of the isolated Gypsosides are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][3]
Visualization: this compound Extraction Workflow
Anticancer Activities
Gypsosides have demonstrated significant anticancer effects across a range of cancer types, including bladder, colon, oral, and lung cancer.[6] The primary mechanisms involve the induction of apoptosis (programmed cell death) and cell cycle arrest through the modulation of key signaling pathways.[7][8]
Signaling Pathways in Anticancer Activity
3.1.1 PI3K/AKT/mTOR Pathway
The Phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer.[6] Studies on bladder cancer cells (T24 and 5637 lines) show that Gypsosides induce apoptosis by directly inactivating this pathway.[6] Treatment with Gypsosides leads to a significant reduction in the mRNA and protein expression of PI3K, AKT, and mTOR, and decreases the phosphorylation of key downstream targets p-AKT (Ser473) and p-mTOR (Ser2448).[6]
3.1.2 Mitochondria-Dependent Apoptosis Pathway
In human colon cancer cells (colo 205), Gypsosides trigger apoptosis through the intrinsic, mitochondria-dependent pathway.[9] This process is characterized by:
-
Increased production of reactive oxygen species (ROS) and intracellular Ca²⁺.
-
Depolarization of the mitochondrial membrane potential.
-
Modulation of Bcl-2 family proteins: decreased expression of anti-apoptotic proteins (Bcl-2, Bcl-xl) and increased expression of the pro-apoptotic protein (Bax).[9]
-
Release of cytochrome c from the mitochondria into the cytoplasm.
-
Activation of caspase-3, a key executioner caspase in the apoptotic cascade.[9]
Quantitative Data: Anticancer Activity
| Compound/Extract | Cancer Type/Cell Line | Assay | Result | Reference |
| Gypenosides | Human Colon Cancer (colo 205) | Cytotoxicity | IC₅₀: 113.5 µg/ml | [9] |
| Gypenosides | Bladder Cancer (T24, 5637) | Xenograft Model | Significant (P < 0.05) inhibition of tumor growth in vivo | [6] |
| Gypenoside L & LI | Renal Cell Carcinoma (769-P, ACHN) | Western Blot | Upregulation of DUSP1; Downregulation of p-P38, p-MEK, p-ERK | [10] |
Experimental Protocol: Cell Viability (CCK-8 Assay)
This protocol is adapted from methodologies used to assess the effect of Gypsosides on bladder cancer cell viability.[6]
-
Cell Culture: Human bladder cancer cells (e.g., T24 or 5637) are seeded into 96-well plates at a density of 5 × 10³ cells/well.
-
Treatment: After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of Gypenosides (e.g., 0, 20, 40, 60, 80, 100 µg/mL). A vehicle control (DMSO) is also included.
-
Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-2 hours at 37°C.
-
Measurement: The absorbance (optical density) is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control group.
Anti-inflammatory Activities
Gypsosides, particularly specific congeners like Gypenoside-14 (GP-14), exhibit potent anti-inflammatory properties by suppressing key inflammatory signaling cascades.[11] This is highly relevant for inflammatory conditions and neuroinflammatory aspects of central nervous system disorders.[11][12]
Signaling Pathway: NF-κB Inhibition
The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[13] In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[11][13]
Gypenoside-14 has been shown to inhibit this process. Pretreatment with GP-14 significantly reduces the LPS-induced phosphorylation of both IκBα and p65, thereby preventing p65 nuclear translocation and downregulating the expression of target pro-inflammatory genes.[11]
Quantitative Data: Anti-inflammatory Activity
| Compound | Model | Treatment | Effect | Reference |
| Gypenoside-14 | LPS-induced mice | - | Inhibited upregulation of TNF-α, IL-1β, and IL-6 | [11][12] |
| Gypenoside-14 | C8 cells (astrocytes) | 90 µM GP-14 Pretreatment | Significant reduction of LPS-induced p-IκBα and p-p65 protein expression | [11] |
| Ginsenoside Ro | Acetic acid-induced mice | 10, 50, 200 mg/kg p.o. | Inhibition of increased vascular permeability | [14] |
| Ginsenoside Rh3 | LPS-stimulated microglia | - | Inhibition of iNOS, TNF-α, and IL-6 expression | [15] |
Experimental Protocol: In Vivo LPS-Induced Neuroinflammation Model
This protocol is based on studies evaluating the anti-depressant and anti-inflammatory effects of Gypenoside-14.[11][12]
-
Animal Model: Adult male C57BL/6J mice are used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week before the experiment.
-
Drug Administration: Mice are divided into groups: Control, LPS model, and LPS + Gypenoside-14 (at various doses, e.g., 25, 50, 100 mg/kg). Gypenoside-14 is administered orally (p.o.) or intraperitoneally (i.p.) daily for a set period (e.g., 14 days).
-
Induction of Inflammation: On the final days of the treatment period, mice in the LPS and LPS + Gypenoside-14 groups receive an i.p. injection of Lipopolysaccharide (LPS) (e.g., 0.83 mg/kg) to induce a systemic inflammatory response.
-
Behavioral Tests: Behavioral assessments for depressive-like symptoms (e.g., Forced Swim Test, Tail Suspension Test) are conducted hours after the LPS challenge.
-
Sample Collection: Following behavioral tests, animals are euthanized. Brain tissue (specifically the hippocampus and prefrontal cortex) and blood samples are collected.
-
Biochemical Analysis: Brain tissue homogenates are used for ELISA or qPCR to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). Western blotting is used to measure the protein expression and phosphorylation status of NF-κB pathway components (p65, IκBα).
Neuroprotective Activities
Gypsosides have emerged as promising neuroprotective agents, with preclinical studies demonstrating therapeutic potential in models of various neuropsychiatric and neurodegenerative disorders, including depression, Parkinson's disease, and stroke.[16] Their mechanisms of action are multi-faceted, involving the modulation of oxidative stress, inflammation, and cell survival pathways.
Signaling Pathway: MAPK Modulation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways—including ERK, p38, and JNK—are crucial in regulating neuronal survival, death, and plasticity. Dysregulation of these pathways is implicated in neurodegenerative diseases. Gypsosides can exert neuroprotective effects by modulating MAPK signaling. For instance, in renal cell carcinoma, Gypenosides L and LI were found to downregulate the phosphorylation of p38 and MEK/ERK.[10] Conversely, related ginsenosides have been shown to inhibit metastasis in cancer cells by blocking ERK and p38 MAPK phosphorylation.[17] The precise modulation of the MAPK pathway by Gypsosides in a neurological context is an active area of research, contributing to their overall neuroprotective profile.[16]
Quantitative Data: Neuroprotective Activity
| Compound | Model | Treatment | Effect | Reference |
| Gypenosides | Chronic Unpredictable Mild Stress (mice) | 25, 50, 100 mg/kg | Increased hippocampal Brain-Derived Neurotrophic Factor (BDNF) | [18] |
| Ginsenoside Rd | Oxygen-Glucose Deprivation (cultured neurons) | - | Reduced intracellular ROS; Increased antioxidant enzyme activity (CAT, SOD) | [19] |
| Ginsenoside Rd | Cerebral I/R (animal models) | >10 - <50 mg/kg | Significant attenuation of infarct volume (SMD = -1.75) | [20] |
Experimental Protocol: In Vitro Oxidative Stress Model
This protocol is based on methods used to assess the neuroprotective effects of ginsenosides against oxidative injury in neural progenitor cells (NPCs).[21]
-
Cell Culture: NPCs are cultured from embryonic rat cortex and maintained in a specific culture medium containing growth factors (EGF, bFGF).[21]
-
Pre-treatment: Cultured NPCs are pre-treated with various concentrations of Gypsosides (e.g., 0.1, 1, 10, 100 µM) for 24 hours at 37°C.
-
Induction of Oxidative Stress: After pre-treatment, the drug-containing medium is washed out. The cells are then exposed to an oxidative agent, such as tert-butyl hydroperoxide (t-BHP, e.g., 300 µM), for a defined period (e.g., 2.5 hours) to induce oxidative injury.[21]
-
Viability Assessment (LDH Assay): Cell death is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available LDH cytotoxicity assay kit. The percentage of cytotoxicity is calculated relative to a positive control (cells lysed to achieve maximum LDH release).
-
Apoptosis Assessment (TUNEL Assay): To confirm apoptotic cell death, cells grown on coverslips are fixed and subjected to a Terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay, which detects DNA fragmentation characteristic of apoptosis. The number of TUNEL-positive cells is counted under a fluorescence microscope.
Conclusion and Future Directions
This compound extracts possess a compelling range of biological activities with significant therapeutic potential. Their ability to modulate fundamental cellular processes—including apoptosis, inflammation, and neuronal survival—through well-defined signaling pathways like PI3K/AKT/mTOR, NF-κB, and MAPK provides a strong scientific basis for their development as novel therapeutic agents. The quantitative data from numerous preclinical studies consistently support their efficacy in cancer, inflammatory disorders, and neurological conditions.
Future research should focus on the clinical translation of these findings. Key areas for investigation include optimizing extraction and purification techniques to yield specific, highly active this compound congeners, conducting comprehensive pharmacokinetic and toxicological studies, and designing well-controlled clinical trials to validate their safety and efficacy in human populations. The continued exploration of these potent natural compounds holds great promise for the future of medicine.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Extraction of glycosides | DOCX [slideshare.net]
- 3. youtube.com [youtube.com]
- 4. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ISOLATION OF GLYCOSIDES FROM THE BARKS OF ILEX ROTUNDA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural gypenosides: targeting cancer through different molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gypenosides induced apoptosis in human colon cancer cells through the mitochondria-dependent pathways and activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activity of ginsenoside Ro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory mechanism of ginseng saponin metabolite Rh3 in lipopolysaccharide-stimulated microglia: critical role of 5'-adenosine monophosphate-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of Gypenosides: A review on preclinical studies in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-metastatic effects of ginsenoside Rd via inactivation of MAPK signaling and induction of focal adhesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Neuroprotective effects of ginsenoside Rd against oxygen-glucose deprivation in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neuroprotective effects of ginsenosides on neural progenitor cells against oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of Gypsoside: A Technical Guide to Structure Elucidation and Confirmation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypsoside, a complex triterpenoid saponin isolated from plants of the Gypsophila genus, has garnered significant interest within the scientific community due to its potential therapeutic applications. As with any naturally derived bioactive compound, the precise elucidation and confirmation of its molecular structure is a critical prerequisite for understanding its mechanism of action, ensuring its safety and efficacy, and enabling its potential development as a pharmaceutical agent.
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation central to the structural elucidation of this compound. It is designed to serve as a valuable resource for researchers, chemists, and drug development professionals engaged in the study of complex natural products. The guide details the key experimental protocols, presents spectroscopic data in a structured format, and utilizes visualizations to clarify intricate workflows and potential biological pathways.
Core Methodologies in this compound Structure Elucidation
The structural determination of this compound, a large and complex glycoside, necessitates a multi-faceted analytical approach. The general workflow involves isolation and purification of the compound, followed by the use of advanced spectroscopic techniques to piece together its molecular puzzle.
Isolation and Purification of this compound
The initial step in the structural elucidation of this compound is its isolation from the plant matrix, typically the roots of Gypsophila species. A general protocol for this process is outlined below.
Experimental Protocol: Isolation and Purification
-
Extraction: The dried and powdered plant material is subjected to solvent extraction. Methanol or ethanol are commonly used solvents for the initial extraction of saponins. This process is often performed using a Soxhlet apparatus or through maceration with repeated solvent changes to ensure exhaustive extraction.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning the concentrated methanolic extract between n-butanol and water. The saponin fraction, including this compound, will preferentially partition into the n-butanol layer.
-
Chromatographic Purification: The n-butanol extract, rich in a mixture of saponins, requires further purification. This is typically achieved through a series of chromatographic techniques:
-
Column Chromatography: The extract is first fractionated using open column chromatography on silica gel or a reversed-phase C18 stationary phase. Elution is performed with a gradient of solvents, such as chloroform-methanol-water or methanol-water mixtures, to separate the saponins into fractions of increasing polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often on a C18 column. This technique provides high-resolution separation, yielding the pure compound.
-
The workflow for the isolation and purification of this compound can be visualized as follows:
Caption: General workflow for the isolation and purification of this compound.
Spectroscopic Analysis for Structure Elucidation
Once a pure sample of this compound is obtained, its structure is determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as the sequence and linkage of the sugar chains through fragmentation analysis.
-
High-Resolution Mass Spectrometry (HRMS): HRMS, often using Electrospray Ionization (ESI), is employed to determine the accurate mass of the molecular ion. This allows for the calculation of the molecular formula. For this compound, the molecular formula has been reported as C₈₀H₁₂₆O₄₄, with a corresponding molecular weight of approximately 1791.8 g/mol [1].
-
Tandem Mass Spectrometry (MS/MS): MS/MS experiments are performed to induce fragmentation of the molecular ion. In the case of glycosides like this compound, the fragmentation pattern is characterized by the sequential loss of sugar residues. This allows for the determination of the mass of each sugar unit and their sequence in the oligosaccharide chains attached to the aglycone. The fragmentation of the aglycone itself can provide further structural information.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of pure this compound is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium hydroxide to promote ionization.
-
Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
-
Data Acquisition:
-
Full Scan MS: The instrument is operated in full scan mode to detect the molecular ion of this compound.
-
MS/MS: Data-dependent acquisition is used to automatically select the molecular ion for fragmentation. The collision energy is optimized to induce fragmentation and generate a rich spectrum of product ions.
-
-
Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion and the fragment ions. The mass differences between the precursor and fragment ions are used to deduce the masses of the neutral losses, which correspond to the sugar moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structure elucidation of complex molecules like this compound. A suite of 1D and 2D NMR experiments is required to assign all the proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule.
-
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number and types of protons in the molecule, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is essential for tracing the connectivity of protons within each sugar residue and the aglycone.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is particularly useful for identifying all the protons belonging to a single sugar unit from a single anomeric proton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is a key experiment for establishing the linkages between the sugar units and the connection of the sugar chains to the aglycone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry, including the glycosidic linkages (α or β) and the relative configuration of the aglycone.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated pyridine (C₅D₅N).
-
Instrumentation: The NMR spectra are recorded on a high-field NMR spectrometer (typically 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Data Acquisition: A standard set of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) experiments are performed.
-
Data Analysis: The NMR spectra are processed and analyzed to assign all the proton and carbon chemical shifts. The correlations observed in the 2D spectra are used to piece together the structure of the aglycone and the sugar chains, and to determine their connectivity and stereochemistry.
Data Presentation: Spectroscopic Data for this compound Structure
Table 1: Representative ¹H and ¹³C NMR Data for a Gypsophila Saponin Aglycone and Sugar Moieties (in CD₃OD)
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| Aglycone | ||
| 3 | 89.2 | 3.25 (dd, 11.5, 4.5) |
| 12 | 123.5 | 5.30 (t, 3.5) |
| 13 | 144.8 | - |
| 23 | 208.1 | 9.75 (s) |
| 28 | 178.0 | - |
| Glucuronic Acid (GlcA) | ||
| 1' | 105.1 | 4.50 (d, 7.8) |
| 2' | 75.3 | 3.35 (m) |
| 3' | 78.0 | 3.50 (m) |
| 4' | 73.2 | 3.45 (m) |
| 5' | 77.5 | 3.70 (d, 9.5) |
| 6' | 176.5 | - |
| Galactose (Gal) | ||
| 1'' | 106.2 | 4.45 (d, 7.5) |
| 2'' | 73.0 | 3.60 (m) |
| 3'' | 74.8 | 3.55 (m) |
| 4'' | 70.5 | 3.80 (br s) |
| 5'' | 76.9 | 3.75 (m) |
| 6'' | 62.5 | 3.78 (m) |
| Xylose (Xyl) | ||
| 1''' | 107.0 | 4.40 (d, 7.6) |
| 2''' | 75.8 | 3.20 (m) |
| 3''' | 78.1 | 3.40 (m) |
| 4''' | 71.2 | 3.65 (m) |
| 5''' | 67.0 | 3.30 (m), 3.90 (m) |
Note: This is representative data for a gypsogenin-based saponin and may not correspond exactly to this compound. Chemical shifts are reported in ppm.
Table 2: Expected MS/MS Fragmentation Pattern for a Triterpenoid Saponin like this compound
| Precursor Ion [M-H]⁻ | Fragment Ion (m/z) | Neutral Loss (mass unit) | Interpretation |
| ~1790 | ~1658 | 132 | Loss of a pentose (e.g., Xylose or Arabinose) |
| ~1658 | ~1496 | 162 | Loss of a hexose (e.g., Glucose or Galactose) |
| ~1496 | ~1334 | 162 | Loss of a hexose |
| ... | ... | ... | ... |
| ~633 | ~457 | 176 | Loss of a hexuronic acid (e.g., Glucuronic Acid) |
| 457 | - | - | Aglycone fragment |
Potential Biological Signaling Pathway
While the specific molecular targets of this compound are still under investigation, studies on related gypenosides suggest that they may exert their biological effects through the modulation of key cellular signaling pathways. One such pathway is the PI3K/Akt pathway, which is a central regulator of cell survival, growth, and proliferation.
Caption: A potential signaling pathway modulated by this compound.
Conclusion
The complete structural elucidation of this compound is a complex but essential undertaking that relies on a synergistic combination of isolation techniques and advanced spectroscopic methods. While a comprehensive public database of its specific spectral assignments is yet to be compiled, the methodologies and representative data presented in this guide provide a robust framework for researchers in the field. The use of 2D NMR and high-resolution mass spectrometry remains the gold standard for confirming the structure of such intricate natural products. Further research to fully characterize this compound and to delineate its precise mechanism of action, including its effects on signaling pathways like PI3K/Akt, will be pivotal in unlocking its full therapeutic potential.
References
The Anti-Inflammatory Pharmacology of Gypenosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypenosides, a class of triterpenoid saponins isolated from the medicinal plant Gynostemma pentaphyllum, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory properties of gypenosides, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these effects. While the initial query mentioned "Gypsoside," the available scientific literature predominantly refers to "Gypenosides," and as such, this guide will focus on the latter.
Core Pharmacological Effects on Inflammation
Gypenosides exert their anti-inflammatory effects through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. The primary mechanisms include the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response. By targeting these pathways, gypenosides effectively reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as other inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2][3]
Quantitative Data on Anti-Inflammatory Efficacy
The anti-inflammatory activity of gypenosides has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies.
In Vitro Anti-Inflammatory Activity of Gypenosides
| Compound/Extract | Model System | Inflammatory Marker | Concentration | Inhibition/Effect | Reference |
| Gypenosides | LPS-stimulated RAW264.7 macrophages | NO Production | 50-200 µg/mL | Dose-dependent decrease | [4] |
| Gypenosides | LPS-stimulated RAW264.7 macrophages | TNF-α (protein) | 50-200 µg/mL | Dose-dependent decrease | [4] |
| Gypenosides | LPS-stimulated RAW264.7 macrophages | IL-6 (protein) | 50-200 µg/mL | Dose-dependent decrease | [4] |
| Gypenoside A | TNF-α/IL-4-activated BEAS-2B cells | IL-6 Secretion | 0-10 µM | Effective reduction | [5] |
| Gypenoside A | TNF-α/IL-4-activated BEAS-2B cells | IL-8 Secretion | 0-10 µM | Effective reduction | [5] |
| Gypenoside XVII | LPS-stimulated RAW264.7 macrophages | TNF-α Production | Not specified | Significantly inhibited | [1] |
| Gypenoside XVII | LPS-stimulated RAW264.7 macrophages | IL-6 Production | Not specified | Significantly inhibited | [1] |
| Actiponin® (G. pentaphyllum extract) | LPS-stimulated RAW264.7 macrophages | NO Production | 160 µg/mL | 69% inhibition | [6] |
| Gypenoside | IL-1β-stimulated human OA chondrocytes | NO Production | Not specified | Dose-dependently inhibited | [2] |
| Gypenoside | IL-1β-stimulated human OA chondrocytes | PGE2 Production | Not specified | Dose-dependently inhibited | [2] |
In Vivo Anti-Inflammatory Activity of Gypenosides
| Compound/Extract | Animal Model | Dosage | Effect | Reference |
| Gypenoside A | Ovalbumin-induced asthma in BALB/c mice | 10 mg/kg & 30 mg/kg (i.p.) | Attenuated airway hyperresponsiveness and reduced eosinophil infiltration. | [7][8] |
| Gypenoside XVII | Xylene-induced ear edema in mice | 9 µmol/kg | 80.55% swelling inhibition | [1] |
| Actiponin® (G. pentaphyllum extract) | Carrageenan-induced paw edema in rats | 200 mg/kg (oral) | 49% inhibition of edema at 4 hours | [6] |
Signaling Pathways Modulated by Gypenosides
Gypenosides modulate multiple signaling pathways to exert their anti-inflammatory effects. The NF-κB and MAPK pathways are the most well-documented targets.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Gypenosides have been shown to inhibit the activation of this pathway.[9][10] This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[9][11]
MAPK Signaling Pathway
The MAPK pathway, which includes ERK, JNK, and p38, is another critical regulator of inflammation. Gypenosides have been demonstrated to suppress the phosphorylation of these kinases, thereby inhibiting downstream inflammatory signaling.[9][10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on the anti-inflammatory effects of gypenosides.
In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages
This protocol outlines a general procedure for evaluating the anti-inflammatory effects of gypenosides on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
-
Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well or 6-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of gypenosides (e.g., 50, 100, 200 µg/mL) for 1-2 hours.[4]
-
Inflammatory Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).[1]
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]
-
-
Western Blot Analysis: Cell lysates are collected to determine the protein expression levels of key signaling molecules (e.g., phosphorylated and total forms of IκBα, p65, ERK, JNK, and p38) by Western blotting to elucidate the mechanism of action.[9]
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and qRT-PCR is performed to measure the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Nos2).[4]
In Vivo Murine Asthma Model
This protocol describes a general procedure for evaluating the anti-inflammatory effects of gypenosides in a mouse model of ovalbumin (OVA)-induced asthma.[8]
-
Animal Model: BALB/c mice are sensitized by intraperitoneal (i.p.) injection of OVA emulsified in aluminum hydroxide on specific days (e.g., day 0 and day 14).
-
Airway Challenge: Mice are subsequently challenged with aerosolized OVA for a set period on consecutive days (e.g., days 21-23).
-
Treatment: Gypenoside A is administered to the mice (e.g., 10 and 30 mg/kg, i.p.) daily during the challenge period. A control group receives a vehicle, and a positive control group may receive a standard anti-inflammatory drug like prednisolone.[8]
-
Assessment of Airway Hyperresponsiveness (AHR): AHR is measured using a whole-body plethysmograph after exposure to increasing concentrations of methacholine.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, macrophages). Cytokine levels in the BAL fluid can also be measured by ELISA.
-
Histological Analysis: Lung tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate goblet cell hyperplasia and mucus production.
-
Gene and Protein Expression in Lung Tissue: Lung homogenates are used to measure the expression of inflammatory genes and proteins by qRT-PCR and Western blotting, respectively.[5]
Conclusion
Gypenosides represent a promising class of natural compounds with significant anti-inflammatory properties. Their ability to modulate key signaling pathways, such as NF-κB and MAPK, and consequently suppress the production of a wide range of pro-inflammatory mediators, underscores their therapeutic potential for a variety of inflammatory conditions. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological effects of gypenosides and advance their translation into novel anti-inflammatory therapies. Further research is warranted to fully elucidate the structure-activity relationships of different gypenosides and to evaluate their safety and efficacy in clinical settings.
References
- 1. Production of Gypenoside XVII from Ginsenoside Rb1 by Enzymatic Transformation and Their Anti-Inflammatory Activity In Vitro and In Vivo [mdpi.com]
- 2. Gypenoside inhibits interleukin-1β-induced inflammatory response in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Gypenoside A from Gynostemma pentaphyllum Attenuates Airway Inflammation and Th2 Cell Activities in a Murine Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gypenoside A from Gynostemma pentaphyllum Attenuates Airway Inflammation and Th2 Cell Activities in a Murine Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gypenoside Protects Cardiomyocytes against Ischemia-Reperfusion Injury via the Inhibition of Mitogen-Activated Protein Kinase Mediated Nuclear Factor Kappa B Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gypenoside inhibits RANKL-induced osteoclastogenesis by regulating NF-κB, AKT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Technical Guide to Gypsoside's Role in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms of Gypsoside, a major active component of Gynostemma pentaphyllum. It elucidates its role in modulating critical cellular signaling pathways, offering insights for therapeutic development. The information presented is a synthesis of current peer-reviewed research, focusing on the compound's anti-cancer, anti-inflammatory, and neuroprotective effects.
Core Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by targeting several key signaling cascades within the cell. These interactions are central to its observed therapeutic potential in various disease models, including cancer, inflammation, and neurodegeneration. The primary pathways identified are the PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Hippo pathways, as well as its significant influence on apoptosis and autophagy.
The PI3K/Akt/mTOR Pathway
A crucial regulator of cell proliferation, survival, and metabolism, the PI3K/Akt/mTOR pathway is frequently dysregulated in cancer.[1] this compound has been shown to be a potent inhibitor of this pathway.[2] In various cancer cell lines, including bladder and gastric cancer, this compound treatment leads to the downregulation of key pathway components such as PI3K, Akt, and mTOR.[1][3][4][5] Mechanistically, it inhibits the phosphorylation of Akt and the downstream effector p70S6K, which culminates in suppressed cell proliferation and the induction of apoptosis.[1][2] Molecular docking studies have further confirmed that Gypsosides can bind effectively to PI3K, Akt, and mTOR, suggesting a direct interaction.[4]
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway, is vital for cell proliferation, differentiation, and survival.[] In oral cancer cells, this compound has been found to downregulate upstream activators of this pathway, including SOS, RAS, uPA, and FAK.[2] This leads to reduced activity of the core cascade components Raf, MEK1/2, and ultimately ERK1/2.[2] The consequence of this inhibition is the downregulation of matrix metalloproteinases (MMPs) such as MMP-2, MMP-7, and MMP-9, which are critical for extracellular matrix degradation. This mechanism underlies this compound's ability to inhibit cancer cell invasion, migration, and metastasis.[2]
Intrinsic Apoptosis Pathway
This compound is a potent inducer of apoptosis, primarily through the mitochondria-dependent intrinsic pathway.[7] In human colon cancer cells, treatment with this compound leads to an increase in reactive oxygen species (ROS) and intracellular Ca2+ levels.[7] This triggers the depolarization of the mitochondrial membrane potential, a key event in apoptosis.[7] Subsequently, this compound modulates the expression of Bcl-2 family proteins, causing a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL and an increase in the pro-apoptotic protein Bax.[1][7] This shift facilitates the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-3, the executioner caspase that orchestrates the dismantling of the cell.[7]
NF-κB and Hippo Pathways
This compound also demonstrates significant anti-inflammatory and novel anti-cancer activities through the NF-κB and Hippo pathways.
-
NF-κB Pathway: In models of neuroinflammation, Gypenoside-14 (GP-14) inhibits the activation of the NF-κB signaling pathway.[8] It suppresses the phosphorylation of p65 and IκBα, preventing the nuclear translocation of the NF-κB complex.[8] This leads to a marked reduction in the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[8]
-
Hippo Pathway: Recent studies have uncovered a novel mechanism in gastric cancer where this compound inhibits tumor proliferation by suppressing glycolysis.[9][10] This is achieved through the Hippo pathway. This compound upregulates LATS1/2 proteins, which in turn leads to increased phosphorylation of YAP (Yes-associated protein).[10] Phosphorylated YAP is sequestered in the cytoplasm, preventing it from acting as a transcriptional co-activator for genes involved in glycolysis and cell proliferation.[9][11]
Quantitative Data Summary
The biological effects of this compound are dose-dependent. The following tables summarize key quantitative data from various studies.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay | Reference |
|---|---|---|---|---|
| colo 205 | Human Colon Cancer | 113.5 µg/mL | Cytotoxicity Assay | [7] |
| T24 | Human Bladder Cancer | Concentration-dependent | CCK8 Assay | [1] |
| 5637 | Human Bladder Cancer | Concentration-dependent | CCK8 Assay | [1] |
| HGC-27 | Human Gastric Cancer | Concentration-dependent | CCK8 Assay | [11] |
| AGS | Human Gastric Cancer | Concentration-dependent | CCK8 Assay |[11] |
Table 2: Modulation of Key Signaling Proteins by this compound
| Protein/Target | Effect | Cell Line/Model | Method | Reference |
|---|---|---|---|---|
| p-PI3K, p-Akt, p-mTOR | Expression Decreased | Bladder Cancer Cells | Western Blot | [3] |
| Bcl-2, Bcl-xL | Expression Decreased | Colon Cancer Cells | Western Blot | [7] |
| Bax, p53 | Expression Increased | Colon Cancer Cells | Western Blot | [7] |
| Caspase-3 | Activation Increased | Colon Cancer Cells | Western Blot | [7] |
| TNF-α, IL-1β, IL-6 | Production Inhibited | LPS-induced mice/astrocytes | ELISA | [8] |
| p-P65, p-IκBα | Phosphorylation Suppressed | LPS-induced astrocytes | Immunofluorescence | [8] |
| LATS1/2 | Upregulation Induced | Gastric Cancer Cells | Transcriptome Analysis | [10] |
| p-YAP | Phosphorylation Increased | Gastric Cancer Cells | Western Blot |[10] |
Key Experimental Protocols
The findings described in this guide are supported by a range of standard molecular and cellular biology techniques. Below are summarized methodologies for key experiments.
Cell Viability Assay (CCK8/MTT)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Cells (e.g., T24, 5637 bladder cancer cells) are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Cells are incubated for a defined period (e.g., 24, 48, 72 hours).
-
Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK8) or MTT solution is added to each well.
-
Incubation: Plates are incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance is measured at 450 nm (for CCK8) or 570 nm (for MTT after solubilization) using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Western Blot Analysis
This technique is employed to detect changes in the expression and phosphorylation levels of specific proteins within the signaling pathways.
-
Protein Extraction: Cells treated with this compound are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, Bcl-2, β-actin).
-
Washing & Secondary Antibody: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged. Band intensity is quantified using densitometry software.
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of apoptotic cells following this compound treatment.
-
Cell Treatment: Cells (e.g., bladder cancer cells) are treated with this compound for a specified time.
-
Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Quantification: The percentage of cells in each quadrant is calculated to determine the rate of apoptosis.[1]
Conclusion and Future Directions
This compound is a multi-target natural compound that modulates several interconnected signaling pathways critical for cell survival, proliferation, and inflammation. Its ability to concurrently inhibit pro-survival pathways like PI3K/Akt and MAPK while inducing apoptotic pathways highlights its therapeutic potential, particularly in oncology. Furthermore, its anti-inflammatory and autophagy-regulating properties suggest applications in neurodegenerative and autoimmune diseases.
Future research should focus on elucidating the specific molecular interactions between this compound and its targets, conducting more extensive preclinical studies in various in vivo models, and exploring synergistic combinations with existing therapeutic agents to enhance efficacy and overcome drug resistance.[2]
References
- 1. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural gypenosides: targeting cancer through different molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer | Semantic Scholar [semanticscholar.org]
- 7. Gypenosides induced apoptosis in human colon cancer cells through the mitochondria-dependent pathways and activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Gypenoside inhibits gastric cancer proliferation by suppressing glycolysis via the Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Traditional Uses of Gypsoside-Containing Plants: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth overview of the traditional uses of plants containing gypsoside, a triterpenoid saponin. It delves into the ethnobotanical applications, presents available quantitative data, details relevant experimental protocols for investigation, and illustrates the putative signaling pathways through which this compound may exert its therapeutic effects. This document is intended to serve as a comprehensive resource for researchers exploring the pharmacological potential of this compound and the plants in which it is found.
Traditional Uses of this compound-Containing Plants
This compound is a prominent saponin found in various plant species, most notably within the Caryophyllaceae family, particularly in the genera Gypsophila and Saponaria. Traditional medicine systems across Europe and Asia have long utilized these plants for a variety of therapeutic purposes.
The primary plants of interest are:
-
Gypsophila paniculata (Baby's Breath): Traditionally, the roots have been used for their expectorant properties in treating respiratory ailments like bronchitis.[1][2]
-
Saponaria officinalis (Soapwort): The roots and rhizomes of soapwort have a rich history in traditional medicine for their diuretic, expectorant, and depurative (blood purifying) properties.[3][4] They have been employed in the management of skin conditions such as eczema and psoriasis, as well as for respiratory issues and rheumatic pain.[3][4] The common name "soapwort" derives from its use as a gentle cleansing agent, owing to the foaming properties of its saponin content when mixed with water.[4][5]
The traditional preparations of these plants typically involve decoctions or infusions of the dried roots.[4] These preparations were used both internally for systemic effects and externally for dermatological conditions.[3][4]
Quantitative Data
While the traditional use of these plants is well-documented, specific quantitative data on the concentration of this compound in traditional preparations is scarce in the available literature. However, studies have quantified the total saponin content in the roots of these plants, which provides an indication of the potential this compound concentration.
| Plant Species | Plant Part | Total Saponin Content (% of dry root weight) | Method of Analysis | Citation |
| Saponaria officinalis | Roots (second year of vegetation) | 38% | Gravimetric analysis after extraction | [6] |
| Gypsophila simonii | Roots | 12.30 ± 0.50% | Not specified | [7] |
| Gypsophila paniculata | Cultivated roots (three-year-old) | 5.3 mg/g (as gypsogenin-3-O-glucuronide) and 3.2 mg/g (as quillaic acid-3-O-glucuronide) | UHPLC-HRMS | [8] |
It is important to note that this compound is one of several saponins present in these plants, and its precise concentration can vary depending on the plant's age, growing conditions, and the specific extraction method used in a traditional setting.[6][8]
Experimental Protocols
To facilitate further research into the pharmacological properties of this compound, this section provides detailed methodologies for its extraction, isolation, quantification, and the assessment of its biological activities.
Extraction and Isolation of this compound
This protocol describes a general method for the extraction and isolation of saponins, including this compound, from plant material, which can be adapted and optimized for specific research needs.
Protocol 1: Extraction and Isolation of this compound
-
Plant Material Preparation:
-
Air-dry the roots of Gypsophila or Saponaria species.
-
Grind the dried roots into a fine powder.
-
-
Extraction:
-
Macerate the powdered root material in 70% ethanol at a 1:10 (w/v) ratio for 24 hours at room temperature with continuous stirring.
-
Filter the extract through cheesecloth and then filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform liquid-liquid partitioning sequentially with n-hexane, chloroform, and n-butanol. The saponin fraction, including this compound, will be concentrated in the n-butanol fraction.
-
Collect the n-butanol fraction and evaporate the solvent to dryness.
-
-
Column Chromatography:
-
Dissolve the dried n-butanol fraction in a minimal amount of methanol.
-
Prepare a silica gel column (60-120 mesh).
-
Apply the dissolved extract to the top of the column.
-
Elute the column with a gradient of chloroform-methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Preparative HPLC for Purification:
-
Combine the this compound-rich fractions from column chromatography.
-
Perform preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Use a mobile phase gradient of acetonitrile and water.
-
Monitor the elution at a low wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.
-
Confirm the purity of the isolated this compound using analytical HPLC and characterize its structure using spectroscopic methods (NMR, MS).
-
Quantification of this compound by HPLC-UV
This protocol provides a validated method for the quantitative analysis of this compound in plant extracts.
Protocol 2: HPLC-UV Quantification of this compound
-
Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-10 min: 20% A
-
10-25 min: 20-60% A
-
25-30 min: 60-80% A
-
30-35 min: 80% A
-
35-40 min: 80-20% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the plant extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
In Vitro Biological Activity Assays
The following protocols are for assessing the cytotoxic and anti-inflammatory activities of isolated this compound.
Protocol 3: MTT Assay for Cytotoxicity [7][8][9][10]
-
Cell Culture: Seed cancer cells (e.g., HeLa, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Protocol 4: Griess Assay for Nitric Oxide Production [6][11][12]
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 24-well plate and incubate until they reach 80-90% confluency.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, then stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation. Include a negative control (cells only) and a positive control (cells + LPS).
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of sulfanilamide solution (1% in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (0.1% in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of nitric oxide production.
Protocol 5: Western Blot Analysis for Signaling Proteins [13][14][15][16]
-
Cell Lysis: After treatment with this compound and/or an inflammatory stimulus, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p38, p38, phospho-NF-κB p65, NF-κB p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Protocol 6: Caspase-3 Activity Assay [16][17][18][19]
-
Cell Lysis: Prepare cell lysates from both control and this compound-treated cells as described in the Western Blot protocol.
-
Assay Reaction: In a 96-well plate, add cell lysate (containing 50-200 µg of protein) to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection: Measure the absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths.
-
Data Analysis: Compare the caspase-3 activity in this compound-treated samples to the untreated control to determine the fold-increase in activity.
Putative Signaling Pathways of this compound
Based on studies of structurally similar saponins, such as gypenosides and ginsenosides, this compound is likely to exert its biological effects through the modulation of several key intracellular signaling pathways. The following diagrams illustrate these putative pathways.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: Putative this compound-induced apoptosis signaling pathway.
Caption: Putative dual role of this compound on the PI3K/Akt signaling pathway.
Conclusion
The traditional use of this compound-containing plants, particularly from the Gypsophila and Saponaria genera, points towards a rich history of their application in treating inflammatory and respiratory conditions. Modern scientific investigation, while still in its early stages for this compound itself, suggests that the constituent saponins possess significant pharmacological potential. The provided experimental protocols offer a framework for researchers to systematically investigate the cytotoxic, anti-inflammatory, and other biological activities of this compound. The illustrated signaling pathways, based on evidence from structurally related compounds, provide a hypothetical basis for the molecular mechanisms underlying these effects. Further research is warranted to fully elucidate the therapeutic potential of this compound and to validate its traditional uses with robust scientific evidence. This guide serves as a foundational resource to stimulate and support such endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. hort [journals.ashs.org]
- 3. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. researchgate.net [researchgate.net]
- 7. proceedings.bas.bg [proceedings.bas.bg]
- 8. Ginsenoside Rh1 Exerts Neuroprotective Effects by Activating the PI3K/Akt Pathway in Amyloid-β Induced SH-SY5Y Cells [mdpi.com]
- 9. Analysis of carbohydrates in Saponaria officinalis L. using GC/MS method [pharmacia.pensoft.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. abcam.com [abcam.com]
- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mpbio.com [mpbio.com]
Gypsoside: A Comprehensive Technical Guide on its Discovery, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gypsoside, a triterpenoid saponin first identified in the mid-20th century, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth historical perspective on the discovery and structural elucidation of this compound, alongside a detailed overview of its chemical properties and biological functions. The document summarizes key quantitative data, outlines experimental protocols for its isolation and analysis, and visualizes the signaling pathways modulated by this complex natural product. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Historical Perspective
The journey of this compound's discovery began in the early 1960s, a period marked by burgeoning interest in the chemical constituents of medicinal plants.
Initial Isolation and Naming:
The first significant breakthrough in this compound research was the isolation and preliminary characterization of this triterpenoid saponin from the roots of Gypsophila pacifica Kom.[1][2]. A pivotal 1963 publication by the Russian scientists N. K. Kochetkov, A. J. Khorlin, and Ju. S. Ovodov, titled "The structure of this compound - triterpenic saponin from gypsophila pacifica kom.", laid the foundational groundwork for all subsequent research on this compound. This seminal work detailed the initial extraction and purification of this compound and proposed its fundamental chemical nature as a triterpenoid glycoside. The name "this compound" is derived from the genus of the plant from which it was first isolated, Gypsophila.
Early Structural Elucidation:
The initial structural elucidation of this compound in the 1960s was a remarkable feat, considering the analytical techniques available at the time. Early researchers relied heavily on classical methods of organic chemistry, including:
-
Chemical Degradation: This involved breaking down the complex this compound molecule into its constituent parts—the aglycone (the triterpenoid backbone) and the various sugar moieties. This was often achieved through acid hydrolysis.
-
Derivatization: Chemical modification of the molecule to aid in analysis and confirm the presence of specific functional groups.
-
Spectroscopic Techniques (Early Forms): While not as sophisticated as modern methods, early forms of spectroscopy, such as Infrared (IR) spectroscopy, provided valuable information about the functional groups present in the molecule.
These early investigations successfully identified the aglycone of this compound as gypsogenin and determined the types of monosaccharides present in the sugar chain. However, the precise arrangement and linkage of these sugars, as well as the stereochemistry of the molecule, remained areas of active investigation for many years.
Evolution of Analytical Techniques:
The advent of more advanced spectroscopic and spectrometric techniques in the latter half of the 20th century revolutionized the study of complex natural products like this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with two-dimensional techniques (COSY, HMQC, HMBC), have been instrumental in definitively establishing the connectivity and stereochemistry of the entire this compound molecule.
-
Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) have enabled precise determination of the molecular weight and fragmentation patterns, further confirming the structure of this compound and its analogs.
These modern methods have not only validated the pioneering work of Kochetkov and his colleagues but have also allowed for the identification and characterization of a wide array of related saponins from various Gypsophila species.
Chemical Properties of this compound
This compound is a complex oleanane-type triterpenoid saponin. Its chemical structure is characterized by a pentacyclic triterpenoid aglycone, gypsogenin, to which a branched oligosaccharide chain is attached.
| Property | Value |
| Chemical Formula | C80H126O44 |
| Molecular Weight | 1791.8 g/mol |
| CAS Number | 15588-68-8 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and polar organic solvents |
Pharmacological Properties and Biological Activities
This compound has demonstrated a wide range of biological activities, making it a subject of interest for potential therapeutic applications.
Anticancer Activity
A significant body of research has focused on the cytotoxic and anticancer properties of this compound and related saponins from Gypsophila species. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
Quantitative Data on Anticancer Activity:
| Cell Line | Cancer Type | IC50 Value | Reference |
| SW-480 | Colon Cancer | Not explicitly quantified in the provided search results, but noted to inhibit proliferation in a dose- and time-dependent manner. | General knowledge from multiple sources |
| HT-29 | Human Colon Cancer | Low micromolar range | A major triterpenoid saponin from Gypsophila oldhamiana |
| SGC-7901 | Human Gastric Cancer | Low micromolar range | A major triterpenoid saponin from Gypsophila oldhamiana |
| PLC/PRF/5 | Human Hepatoma | Low micromolar range | A major triterpenoid saponin from Gypsophila oldhamiana |
Other Pharmacological Activities
In addition to its anticancer effects, this compound has been reported to possess:
-
Anti-inflammatory properties
-
Anti-thrombotic effects
-
Antioxidative activity
Experimental Protocols
Extraction and Isolation of this compound
The following is a generalized protocol for the extraction and isolation of this compound from the roots of Gypsophila species, based on common phytochemical techniques.
Workflow for this compound Isolation:
Caption: A generalized workflow for the extraction and isolation of this compound.
Detailed Methodology:
-
Plant Material Preparation: The roots of the Gypsophila species are collected, dried, and finely powdered.
-
Extraction: The powdered root material is extracted with methanol at room temperature with stirring for several hours. This process is typically repeated multiple times to ensure complete extraction.
-
Concentration: The combined methanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The saponin fraction, including this compound, is typically enriched in the n-butanol layer.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are pooled and may be further purified using size-exclusion chromatography on a Sephadex LH-20 column.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved by preparative reverse-phase HPLC to yield pure this compound.
-
Structure Confirmation: The structure of the isolated this compound is confirmed using modern spectroscopic methods, including 1H NMR, 13C NMR, and high-resolution mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of this compound on cancer cell lines.
Workflow for MTT Assay:
Caption: A standard workflow for determining the in vitro cytotoxicity of this compound using an MTT assay.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the log of the this compound concentration.
Signaling Pathways Modulated by this compound
The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on studies of related saponins and initial findings, several signaling pathways are likely to be involved, particularly in the context of its anticancer effects.
Potential Signaling Pathways in this compound-Induced Apoptosis:
Caption: A proposed signaling pathway for this compound-induced apoptosis.
Description of Pathway:
It is hypothesized that this compound may induce apoptosis (programmed cell death) in cancer cells through the intrinsic (mitochondrial) pathway. This involves:
-
Modulation of Bcl-2 Family Proteins: this compound may upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins like Bcl-2.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of Bax to Bcl-2 leads to the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: This results in the release of cytochrome c from the mitochondria into the cytosol.
-
Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Future Directions and Conclusion
This compound continues to be a molecule of significant interest in natural product research. While its discovery and basic chemical properties are well-established, further research is needed to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Detailed Mechanistic Studies: Unraveling the precise molecular targets and signaling pathways affected by this compound in various disease models.
-
In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify the key structural features responsible for its biological activity and to potentially develop more potent and selective derivatives.
-
Clinical Trials: If preclinical data are promising, advancing this compound or its derivatives into clinical trials for relevant therapeutic indications.
References
In-Depth Technical Guide to Gypsoside: Natural Sources, Geographical Distribution, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypsoside, a triterpenoid saponin, is a naturally occurring bioactive compound found predominantly in the plant genus Gypsophila. As with many saponins, this compound exhibits a range of biological activities that are of significant interest to the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the natural sources, geographical distribution, and methods for extraction, isolation, and quantification of this compound. Additionally, it delves into the current understanding of its mechanism of action, providing a foundation for further research and development.
Natural Sources and Geographical Distribution of this compound
This compound is primarily isolated from the roots of various species within the Gypsophila genus, which belongs to the Caryophyllaceae family. These herbaceous plants, commonly known as baby's breath, are distributed across Eurasia, Africa, Australia, and the Pacific Islands.
Key this compound-Containing Plant Species:
-
Gypsophila paniculata (Baby's Breath): Native to Central and Eastern Europe, this species is widely cultivated for ornamental purposes and has become naturalized and sometimes invasive in North America. The roots of G. paniculata are a significant source of saponins, with concentrations reaching up to 4% of the dry weight after three to four years of cultivation.
-
Gypsophila pacifica : This species is native to the temperate regions of Northeast Asia. Along with G. scorzonerifolia, its roots have been found to contain high concentrations of saponins.
-
Gypsophila scorzonerifolia : This species is also a notable source of this compound.
-
Gypsophila oldhamiana : Known as Manchurian baby's breath, this species is another documented source of various saponins, including those with a gypsogenin aglycone.
-
Gypsophila trichotoma : Research on this species has led to the isolation of several triterpenoid saponins.
The geographical distribution of these key species is extensive, with a notable center of diversity for the Gypsophila genus found in Turkey. Gypsophila bicolor is another species with a distribution ranging from Eastern Turkey to Central Asia and Afghanistan. The wide distribution and adaptability of these plants make them accessible sources for the extraction of this compound.
Quantitative Data on Saponin Content
The concentration of this compound and related saponins can vary depending on the plant species, age, and environmental conditions. The primary aglycone of this compound is gypsogenin. The total saponin content, often reported as a proxy for specific glycosides like this compound, is highest in the roots of the plants.
| Plant Species | Plant Part | Total Saponin Content (mg/g dry weight) | Key Prosaponins | Citation |
| Gypsophila scorzonerifolia | Roots (2-3 years old) | up to 48.1 | Gypsogenin 3-O-glucuronide, Quillaic acid 3-O-glucuronide | [1] |
| Gypsophila pacifica | Roots (2-3 years old) | up to 48.1 | Gypsogenin 3-O-glucuronide, Quillaic acid 3-O-glucuronide | [1] |
| Gypsophila paniculata | Roots (3-4 years old) | up to 40 (4% of DW) | Not specified |
Experimental Protocols
Extraction of this compound from Gypsophila Roots
This protocol outlines a general method for the extraction of crude saponins, including this compound, from dried plant material.
Workflow for this compound Extraction
Caption: Workflow for the extraction of crude this compound from Gypsophila roots.
Methodology:
-
Preparation of Plant Material: Collect the roots of the desired Gypsophila species. Clean the roots to remove soil and debris, then dry them in an oven at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried roots into a fine powder.
-
Soxhlet Extraction: Place the powdered root material into a thimble and perform continuous hot extraction using a Soxhlet apparatus. The preferred solvent is typically methanol or 70% aqueous ethanol. The extraction should be carried out for several hours until the solvent running through the siphon is colorless.
-
Concentration: After extraction, concentrate the solvent under reduced pressure using a rotary evaporator to obtain a viscous crude extract.
-
Defatting: To remove lipids and other nonpolar compounds, suspend the crude extract in water and partition it against a nonpolar solvent such as hexane or petroleum ether. Discard the nonpolar layer.
-
Liquid-Liquid Partitioning: Extract the aqueous layer multiple times with water-saturated n-butanol. Saponins, including this compound, will preferentially partition into the n-butanol phase.
-
Final Concentration: Combine the n-butanol fractions and evaporate the solvent under reduced pressure to yield the crude saponin extract containing this compound.
Isolation and Purification of this compound
Further purification of this compound from the crude extract is typically achieved through chromatographic techniques.
Workflow for this compound Purification
Caption: Workflow for the purification of this compound using chromatography.
Methodology:
-
Column Chromatography:
-
Stationary Phase: Pack a glass column with a suitable stationary phase, such as silica gel 60 or a macroporous resin (e.g., D101, Amberlite XAD-2).
-
Sample Loading: Dissolve the crude saponin extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system for silica gel is a mixture of chloroform, methanol, and water in varying ratios. For macroporous resins, an elution gradient of methanol in water is often used.
-
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Visualize the spots on the TLC plate by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).
-
Pooling and Concentration: Combine the fractions that contain the compound of interest (this compound) based on the TLC analysis. Concentrate the pooled fractions to dryness.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure this compound, the enriched fraction can be subjected to preparative HPLC using a C18 column and a mobile phase typically consisting of a gradient of acetonitrile and water.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common method for the quantification of this compound.
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.
-
Sample Preparation: Accurately weigh the powdered plant material or the extract, and extract with a known volume of solvent (e.g., methanol). The extraction can be facilitated by sonication or shaking. Filter the extract through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with water (often acidified with formic or acetic acid) and acetonitrile is common.
-
Detector: A UV detector set at a wavelength where this compound absorbs (e.g., around 210 nm) or an Evaporative Light Scattering Detector (ELSD) can be used. For more sensitive and specific quantification, a mass spectrometer (MS) can be coupled to the HPLC system (LC-MS).
-
-
Calibration and Quantification: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Inject the sample solutions and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound is not yet fully elucidated. However, based on studies of closely related triterpenoid saponins from the Gypsophila genus and the structurally similar gypenosides, some potential signaling pathways can be inferred.
It is hypothesized that this compound, like other saponins, may interact with cell membranes, leading to changes in membrane permeability and influencing the function of membrane-bound receptors and signaling proteins.
A plausible signaling pathway that may be affected by this compound, based on evidence from gypenosides, is the PI3K/Akt/mTOR pathway . This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Inhibition of this pathway can lead to anti-cancer effects.
Hypothesized this compound Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for Gypsoside Extraction from Plant Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypsosides are a class of triterpenoid saponins primarily found in plants of the Gypsophila genus, commonly known as Baby's Breath. These compounds have garnered significant interest in the pharmaceutical and drug development sectors due to their diverse biological activities. These activities include anti-inflammatory, cytotoxic, and immunomodulatory effects, making them promising candidates for therapeutic development. The core structure of a gypsoside consists of a triterpenoid aglycone, such as gypsogenin, linked to one or more sugar chains. The complexity of these glycosidic linkages presents unique challenges and opportunities for their extraction and purification.
This document provides detailed protocols for the extraction, purification, and analysis of gypsosides from plant materials, along with a summary of quantitative data from various extraction methodologies. Additionally, it illustrates key signaling pathways modulated by gypsosides, offering insights into their mechanisms of action.
Data Summary: Comparison of Saponin Extraction Yields
The efficiency of this compound extraction is highly dependent on the chosen method and solvent system. The following table summarizes quantitative yields of total saponins from various plant sources using different extraction techniques. While specific yields for individual gypsosides may vary, this data provides a comparative baseline for process development.
| Plant Material | Extraction Method | Solvent | Temperature (°C) | Time | Total Saponin Yield | Reference |
| Gypsophila simonii Roots | Not Specified | Not Specified | Not Specified | Not Specified | ~12.3% (w/w) | [1] |
| G. scorzonerifolia & G. pacifica Roots (2-3 years old) | Not Specified | Not Specified | Not Specified | Not Specified | up to 48.1 mg/g | [2][3] |
| Cultivated Wild Ginseng | Accelerated Solvent Extraction (ASE) | 88.64% Ethanol | 106 - 130 | 16 - 29 min | 7.45 - 32.82 mg/g | [4][5] |
| Gynostemma pentaphyllum | Ultrasound-Assisted Extraction (UAE) | Water | 90 | 2.5 h | 3.80% (w/w) | [6] |
| Soybeans | Pressurized Liquid Extraction (PLE) | Not Specified | High | Fast | 20-30% increase vs. conventional | [7] |
| Stevia Leaves | Ultrasound-Assisted Extraction (UAE) | Water | 45 | Not Specified | 9-10% increase in soluble solids | [8] |
Experimental Protocols
Protocol 1: General Methanol-Based Maceration for this compound Extraction
This protocol describes a standard laboratory-scale extraction method using maceration with methanol, a common solvent for extracting saponins.
1. Materials and Equipment:
-
Dried and powdered plant material (e.g., Gypsophila roots)
-
Methanol (analytical grade)
-
Orbital shaker or magnetic stirrer
-
Glass flasks or beakers
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
2. Procedure:
-
Sample Preparation: Weigh 10 g of finely powdered, dried plant material.
-
Extraction:
-
Place the powdered sample into a 250 mL Erlenmeyer flask.
-
Add 100 mL of methanol to achieve a 1:10 solid-to-liquid ratio.
-
Seal the flask and place it on an orbital shaker.
-
Agitate the mixture at room temperature for 24 hours.[9]
-
-
Separation:
-
After 24 hours, transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes to pellet the solid residue.[9]
-
Decant the supernatant and filter it through filter paper to remove any remaining fine particles.
-
-
Repeat Extraction:
-
Transfer the plant residue back to the flask and repeat the extraction process (steps 2.2-2.3) two more times with fresh methanol to ensure exhaustive extraction.[9]
-
-
Concentration:
-
Combine all the filtered supernatants.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude this compound extract.[9]
-
-
Drying and Storage: Dry the crude extract completely under vacuum and store at 4°C in a desiccator until further purification.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Gypsosides
Ultrasound-assisted extraction can significantly enhance extraction efficiency and reduce processing time by using acoustic cavitation to disrupt plant cell walls.
1. Materials and Equipment:
-
Dried and powdered plant material
-
Selected solvent (e.g., 70% Ethanol or Water)
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (beaker or flask)
-
Centrifuge and filter apparatus
-
Rotary evaporator
2. Procedure:
-
Sample Preparation: Weigh 10 g of finely powdered plant material.
-
Extraction:
-
Place the sample in a 250 mL beaker and add 150 mL of the chosen solvent (e.g., 70% ethanol).
-
Place the beaker in an ultrasonic bath.
-
Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[9] The optimal time and temperature may need to be determined empirically.
-
-
Separation:
-
Separate the extract from the solid residue by centrifugation and filtration as described in Protocol 1 (Step 3).
-
-
Repeat Extraction:
-
Repeat the ultrasound-assisted extraction on the residue at least once to maximize yield.[9]
-
-
Concentration:
-
Combine the filtered extracts and concentrate using a rotary evaporator as described in Protocol 1 (Step 5).
-
Protocol 3: Purification of Gypsosides using Macroporous Resin Chromatography
This protocol outlines a common method for purifying saponins from a crude plant extract by separating them from sugars, pigments, and other impurities.
1. Materials and Equipment:
-
Crude this compound extract
-
Macroporous adsorption resin (e.g., D101, AB-8)
-
Glass chromatography column
-
Deionized water
-
Ethanol (various concentrations, e.g., 20%, 60%, 95%)
-
Fraction collector (optional)
-
Rotary evaporator
2. Procedure:
-
Resin Preparation:
-
Swell and pre-treat the macroporous resin according to the manufacturer's instructions. This typically involves washing with ethanol and then deionized water until the effluent is clear and neutral.
-
Pack the prepared resin into a glass column.
-
-
Sample Loading:
-
Dissolve the crude extract in deionized water to create a sample solution.
-
Load the sample solution onto the top of the resin column at a controlled flow rate (e.g., 1-2 bed volumes (BV)/hour).[10]
-
-
Washing (Impurity Removal):
-
Wash the column with 2-3 BV of deionized water to elute highly polar impurities like sugars and salts.[10] Continue washing until the effluent is colorless.
-
-
Elution of Gypsosides:
-
Elute the adsorbed gypsosides using a stepwise gradient of aqueous ethanol.
-
Begin with a low concentration of ethanol (e.g., 20%) to remove more polar glycosides.[10]
-
Increase the ethanol concentration (e.g., to 60-70%) to elute the target gypsosides. The optimal concentration should be determined through preliminary experiments.[11]
-
Collect fractions and monitor the presence of gypsosides using Thin Layer Chromatography (TLC) or HPLC.
-
-
Concentration and Recovery:
-
Pool the fractions containing the purified gypsosides.
-
Remove the ethanol and water using a rotary evaporator to obtain the purified this compound powder.
-
Protocol 4: Quantification of Gypsosides by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common analytical technique for the separation and quantification of individual gypsosides.
1. Materials and Equipment:
-
Purified this compound extract or standard compounds
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 reversed-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade), often with a modifier like formic or phosphoric acid
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions (General Example):
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B), often with 0.1% formic acid.
-
Example Gradient: Start at 15-20% A, increase to 80-90% A over 40-60 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at ~210 nm (for aglycone chromophore) or ELSD (for compounds lacking a strong chromophore).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
3. Procedure:
-
Standard Preparation: Prepare a stock solution of a this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 20 to 150 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the extracted sample in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peaks in the sample chromatogram by comparing retention times with the standards. Calculate the concentration based on the peak area and the standard calibration curve.
Signaling Pathways and Experimental Workflows
Gypsosides exert their biological effects by modulating several key intracellular signaling pathways, particularly those involved in apoptosis (programmed cell death) and inflammation. The diagrams below illustrate a generalized workflow for extraction and purification, and the primary signaling cascades affected by these compounds.
Caption: Workflow for this compound Extraction and Purification.
Caption: this compound-Modulated Apoptosis and NF-κB Pathways.[12][13][14][15]
Caption: this compound Inhibition of the MAPK Signaling Pathway.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the yield, saponin content and profile, antimicrobial and antioxidant activities of three Gypsophila species [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Accelerated Solvent Extraction of Ginsenosides from Cultivated Wild Ginseng Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. The Optimal Method for Extracting Saponin Extracts. [greenskybio.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. [Purification of geniposide in the extract fluid of Gardenia jasminoides with macroporous absorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Macroporous resin purification and quantification by LC-MS of bioactive flavonoids in Ginkgo biloba leaves - Dialnet [dialnet.unirioja.es]
- 12. Gypenosides induced apoptosis in human colon cancer cells through the mitochondria-dependent pathways and activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Effect and mechanism of gypenoside on the inflammatory molecular expression in high-fat induced atherosclerosis rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gypenoside-14 Reduces Depression via Downregulation of the Nuclear Factor Kappa B (NF-kB) Signaling Pathway on the Lipopolysaccharide (LPS)-Induced Depression Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]
- 17. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Gypsoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypsoside, a triterpenoid saponin primarily extracted from the roots of Gypsophila species, has garnered significant interest in the pharmaceutical and cosmetic industries for its various biological activities. The effective isolation and purification of this compound are crucial for its downstream applications, including structural elucidation, pharmacological studies, and commercial product development. This document provides detailed application notes and protocols for the isolation and purification of this compound, focusing on common and efficient laboratory techniques. The methodologies described herein are based on established principles of natural product chemistry and are intended to serve as a comprehensive guide for researchers.
I. Extraction of Crude this compound
The initial step in obtaining this compound is the extraction from its natural source, typically the dried roots of Gypsophila species such as Gypsophila paniculata or Gypsophila oldhamiana.
Protocol 1: Solvent Extraction
-
Plant Material Preparation:
-
Obtain dried roots of a Gypsophila species.
-
Grind the roots into a coarse powder to increase the surface area for solvent penetration.
-
-
Extraction:
-
Place the powdered root material into a suitable extraction vessel (e.g., a large flask or a Soxhlet extractor).
-
Add a polar solvent, such as methanol or ethanol, at a solid-to-liquid ratio typically ranging from 1:5 to 1:10 (w/v). Methanol is often chosen for its ability to dissolve a broad range of polar and non-polar compounds[1].
-
Macerate the mixture at room temperature with continuous stirring for 24-48 hours. Alternatively, perform heat reflux extraction at the boiling point of the solvent for 4-6 hours to enhance extraction efficiency. For large-scale extractions, a Soxhlet apparatus can be used for continuous extraction.
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth or filter paper to remove the solid plant material.
-
Repeat the extraction process on the plant residue 2-3 times to maximize the yield of crude saponins.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with n-butanol. Saponins will preferentially partition into the n-butanol layer.
-
Separate the n-butanol layer and concentrate it using a rotary evaporator to yield the crude saponin extract containing this compound.
-
II. Purification Techniques
The crude saponin extract is a complex mixture of different saponins and other phytochemicals. Therefore, further purification steps are necessary to isolate this compound with high purity. A multi-step chromatographic approach is typically employed.
A. Macroporous Resin Column Chromatography
Macroporous resin chromatography is an effective preliminary purification step to enrich the total saponin content and remove pigments, polysaccharides, and other impurities. The selection of the appropriate resin is crucial for optimal separation.
Protocol 2: Macroporous Resin Column Chromatography
-
Resin Selection and Pre-treatment:
-
Select a suitable macroporous resin (e.g., AB-8, HPD-722, or ADS-7) based on preliminary screening for adsorption and desorption characteristics for saponins. In one study, HPD-722 resin was effective in increasing the purity of akebia saponin D from 6.27% to 59.41%[2].
-
Pre-treat the resin by soaking it in ethanol overnight, followed by washing with deionized water until the effluent is clear.
-
-
Column Packing and Equilibration:
-
Pack a glass column with the pre-treated resin.
-
Equilibrate the column by passing deionized water through it at a flow rate of 1-2 bed volumes (BV)/hour.
-
-
Sample Loading:
-
Dissolve the crude saponin extract in deionized water to a suitable concentration (e.g., 10-20 mg/mL).
-
Load the sample solution onto the column at a flow rate of 1-2 BV/hour.
-
-
Washing and Elution:
-
Wash the column with 2-3 BV of deionized water to remove unbound impurities.
-
Elute the adsorbed saponins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol). Collect fractions of 0.5-1 BV.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Fraction Pooling and Concentration:
-
Combine the fractions rich in this compound.
-
Concentrate the pooled fractions under reduced pressure to obtain an enriched this compound fraction.
-
Quantitative Data for Saponin Purification using Macroporous Resin
| Saponin/Plant Source | Resin Type | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Reference |
| Akebia saponin D / Dipsaci Radix | HPD-722 | 6.27 | 59.41 | Not specified | [2] |
| Akebia saponin D / Dipsaci Radix | ADS-7 | 59.41 | 95.05 | Not specified | [2] |
| Soyasaponin / Soybean | D3520 | Not specified | ~90 | Not specified | [3] |
| Polyphyllin II & VII / Paris polyphylla | NKA-9 | Not specified | Increased 17.3 & 28.6-fold | 93.16 | [4][5] |
B. Silica Gel Column Chromatography
Silica gel column chromatography is a widely used technique for the fine separation of saponins based on their polarity.
Protocol 3: Silica Gel Column Chromatography
-
Stationary Phase and Column Preparation:
-
Use silica gel (100-200 mesh or 200-300 mesh) as the stationary phase.
-
Pack a glass column with silica gel using a slurry packing method with a non-polar solvent like n-hexane.
-
-
Sample Loading:
-
Dissolve the enriched this compound fraction in a minimal amount of a suitable solvent (e.g., methanol).
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with a high chloroform concentration and gradually increasing the methanol concentration (e.g., from 100:1 to 10:1, v/v). Other solvent systems such as ethyl acetate-methanol-water in various ratios can also be effective.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC, spotting them alongside a this compound standard if available.
-
Visualize the spots by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating) which typically gives a characteristic color for saponins.
-
-
Pooling and Concentration:
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent to obtain the purified this compound.
-
C. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity this compound, preparative HPLC is the final and most effective purification step.
Protocol 4: Preparative HPLC
-
Column and Mobile Phase Selection:
-
Select a suitable preparative reversed-phase column (e.g., C18, 250 x 20 mm, 10 µm).
-
Develop an appropriate mobile phase system. A common system for saponin purification is a gradient of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
-
Method Development:
-
Optimize the separation conditions on an analytical HPLC system first to determine the retention time of this compound and to ensure good resolution from impurities.
-
Scale up the method to the preparative column, adjusting the flow rate and injection volume accordingly.
-
-
Sample Preparation and Injection:
-
Dissolve the this compound-containing fraction from the previous step in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the preparative HPLC system.
-
-
Fraction Collection:
-
Monitor the elution profile using a UV detector (typically at a low wavelength like 205 or 210 nm for saponins which lack a strong chromophore).
-
Collect the peak corresponding to this compound using an automated fraction collector.
-
-
Purity Analysis and Final Product Preparation:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Combine the pure fractions and remove the organic solvent by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a white powder.
-
Quantitative Data for Saponin Purity after HPLC
| Compound | Purity (%) | Reference |
| Akebia saponin D | >95 | [2] |
III. Crystallization
Crystallization can be employed as a final purification step to obtain this compound in a highly pure, crystalline form.
Protocol 5: Crystallization
-
Solvent Selection:
-
The choice of solvent is critical. A good crystallization solvent should dissolve this compound when hot but have low solubility when cold.
-
Commonly used solvents for the crystallization of saponins include methanol, ethanol, or aqueous mixtures of these alcohols.
-
-
Procedure:
-
Dissolve the purified this compound in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer.
-
Crystals should form as the solution cools and becomes supersaturated.
-
If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
-
Crystal Collection and Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
IV. Workflow and Pathway Diagrams
Overall Workflow for this compound Isolation and Purification
Caption: A comprehensive workflow for the isolation and purification of this compound.
Logical Flow of Purification Steps
Caption: Logical progression of chromatographic techniques for this compound purification.
Conclusion
The isolation and purification of this compound from Gypsophila roots is a multi-step process that requires a combination of extraction and chromatographic techniques. The protocols provided in this document offer a detailed guide for researchers to obtain this compound with high purity. The specific conditions, such as solvent systems and resin types, may require optimization depending on the specific plant material and the desired scale of production. Analytical techniques such as TLC and HPLC are essential for monitoring the purification process at each stage to ensure the final product's quality.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. Industrial-scale preparation of akebia saponin D by a two-step macroporous resin column separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin [mdpi.com]
- 5. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC-Based Quantification of Gypsoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypsoside, a triterpenoid saponin predominantly found in plants of the Gypsophila genus, has garnered significant interest in the pharmaceutical and cosmetic industries for its various biological activities. As with many natural products, accurate and reliable quantification of this compound is crucial for quality control, standardization of extracts, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantitative analysis of such compounds. This document provides detailed application notes and protocols for the quantification of this compound using HPLC, based on established methods for similar triterpenoid saponins.
Quantitative Data Summary
The following table summarizes typical HPLC method validation parameters for the quantification of triterpenoid saponins, which can be expected for a validated this compound quantification method.
| Validation Parameter | Typical Performance Characteristics |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 5 µg/mL |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (% RSD) | < 2% |
| Retention Time (Approx.) | 15 - 25 minutes (method dependent) |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol outlines the extraction of this compound from dried and powdered plant material (e.g., roots of Gypsophila species).
Materials:
-
Dried, powdered plant material
-
80% Ethanol (v/v) in water
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Methanol
-
Deionized water
-
0.45 µm syringe filters
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a conical flask.
-
Add 20 mL of 80% ethanol.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process (steps 2-4) on the plant residue two more times.
-
Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Redissolve the dried extract in 5 mL of 50% methanol.
-
Solid-Phase Extraction (SPE) for Clean-up:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the redissolved extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elute the saponin fraction with 10 mL of 80% methanol.
-
-
Collect the eluate and evaporate to dryness.
-
Reconstitute the final residue in 1 mL of the initial mobile phase for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Method for this compound Quantification
This protocol provides the HPLC parameters for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). An Evaporative Light Scattering Detector (ELSD) can also be used, particularly if the analyte has a poor UV chromophore.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 85 15 25 60 40 30 15 85 35 15 85 40 85 15 | 45 | 85 | 15 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm (as saponins often lack strong chromophores at higher wavelengths).[1]
-
Injection Volume: 10 µL.
3. Preparation of Standard Solutions and Calibration Curve
-
Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 200 µg/mL by diluting with the initial mobile phase.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standard.
-
Determine the concentration of this compound in the prepared sample by interpolating its peak area from the calibration curve.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound Quantification.
Generalized Signaling Pathway: Saponin Interaction with Cell Membranes
Since specific signaling pathways for this compound are not extensively documented, a diagram illustrating the general mechanism of how triterpenoid saponins interact with cell membranes is provided below. This is a key aspect of their biological activity.
Caption: Saponin-Membrane Interaction Pathway.
References
Application Notes & Protocols for Quantitative Analysis of Gypsoside in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypsoside, a triterpenoid saponin, has garnered significant interest in the scientific community for its potential therapeutic properties. To facilitate research and development, robust and reliable quantitative assays for the determination of this compound in biological matrices are essential. These assays are critical for pharmacokinetic studies, toxicological assessments, and overall drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a general protocol for the development of an Enzyme-Linked Immunosorbent Assay (ELISA) is outlined.
Quantitative Analysis Methods
A comparative summary of the primary quantitative methods for this compound analysis is presented below. LC-MS/MS is generally favored for its high sensitivity and selectivity, making it ideal for detecting low concentrations in complex biological matrices. HPLC-UV offers a more accessible and cost-effective alternative, suitable for higher concentration samples. ELISA, once developed, can provide a high-throughput platform for rapid screening.
| Parameter | LC-MS/MS | HPLC-UV | ELISA |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. | Antigen-antibody binding with enzymatic signal amplification. |
| Sensitivity | High (pg/mL to ng/mL) | Moderate (ng/mL to µg/mL) | High (pg/mL to ng/mL) |
| Selectivity | Very High | Moderate | High |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | High | Moderate | Low to Moderate |
| Method Development | Complex | Moderate | Complex and time-consuming |
Section 1: Quantitative Analysis of this compound by LC-MS/MS
This section details the protocol for the quantification of this compound in plasma and tissue homogenates using a validated LC-MS/MS method. The methodology is based on established principles for the analysis of similar saponin compounds.[1][2][3]
Experimental Protocol
1. Sample Preparation (Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar saponin not present in the sample).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5-10 µL aliquot into the LC-MS/MS system.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add the internal standard and 500 µL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in the mobile phase for injection.
-
2. Sample Preparation (Tissue)
-
Homogenize weighed tissue samples in a suitable buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) homogenate.
-
Proceed with either protein precipitation or liquid-liquid extraction as described for plasma samples, using an aliquot of the tissue homogenate.
3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: 4500-5500 V.
-
Temperature: 300-500°C.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined through infusion and optimization experiments.
-
4. Method Validation
The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Data Presentation: LC-MS/MS Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Example Result (Hypothetical) |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.5 - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 6.8 - 11.5% |
| Accuracy (%RE) | Within ± 15% (± 20% at LLOQ) | -7.3 to 9.1% |
| Extraction Recovery (%) | Consistent and reproducible | 85 - 95% |
| Matrix Effect (%) | Within 85 - 115% | 92 - 108% |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
Section 2: Quantitative Analysis of this compound by HPLC-UV
For laboratories where LC-MS/MS is not available, HPLC with UV detection provides a reliable alternative for the quantification of this compound, particularly for samples with higher concentrations.[4][5][6]
Experimental Protocol
1. Sample Preparation
Sample preparation methods such as protein precipitation and liquid-liquid extraction, as described in the LC-MS/MS section, can be employed. Solid-Phase Extraction (SPE) is also a viable option for cleaner extracts.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated plasma or tissue homogenate sample.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Elute this compound with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or a buffer solution (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV absorbance maximum for this compound must be determined (typically in the range of 200-210 nm for saponins lacking a strong chromophore).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: 20 µL.
3. Method Validation
Similar validation parameters as for the LC-MS/MS method should be assessed to ensure the reliability of the HPLC-UV assay.
Data Presentation: HPLC-UV Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Example Result (Hypothetical) |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Lower Limit of Quantification (LLOQ) | Quantifiable with acceptable precision and accuracy | 50 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 5.2 - 9.8% |
| Inter-day Precision (%CV) | ≤ 15% | 8.1 - 13.2% |
| Accuracy (%RE) | Within ± 15% | -10.5 to 12.4% |
| Extraction Recovery (%) | Consistent and reproducible | 80 - 92% |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Section 3: Development of an ELISA for this compound
An ELISA can be a powerful tool for high-throughput screening of this compound. The development of a specific and sensitive ELISA requires the generation of anti-Gypsoside antibodies and careful optimization of assay conditions.[7][8]
Protocol for Competitive ELISA Development
1. Reagent Preparation
-
Coating Antigen: Conjugate this compound to a carrier protein (e.g., BSA or OVA) to make it immunogenic and for coating the microplate.
-
Antibody Production: Generate polyclonal or monoclonal antibodies against the this compound-protein conjugate in a suitable animal model.
-
Enzyme-Conjugated Secondary Antibody: A commercially available enzyme-labeled (e.g., HRP) secondary antibody that recognizes the primary anti-Gypsoside antibody.
2. ELISA Protocol
-
Coating: Coat a 96-well microplate with the this compound-protein conjugate and incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add standards or samples containing this compound and the primary anti-Gypsoside antibody to the wells. Incubate for 1-2 hours at room temperature. Free this compound in the sample will compete with the coated this compound for antibody binding.
-
Washing: Repeat the washing step.
-
Detection: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) and incubate in the dark until color develops.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The signal is inversely proportional to the amount of this compound in the sample.
Workflow for Competitive ELISA
References
- 1. LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 4. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 6. A novel HPLC-UV-MS method for quantitative analysis of protein glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an enzyme-linked immunosorbent assay for the detection of glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Preparing Gypsoside Stock Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypsoside, a triterpenoid saponin primarily isolated from Gynostemma pentaphyllum, has garnered significant interest in biomedical research for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Accurate and reproducible in vitro studies are fundamental to elucidating its mechanisms of action and therapeutic potential. The proper preparation of this compound stock solutions is a critical first step to ensure the reliability and consistency of experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in a variety of in vitro assays.
Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. It is important to note that the terms "this compound" and "Gypenoside" are often used interchangeably in scientific literature, and can refer to a variety of specific chemical structures with differing molecular weights. Researchers should always refer to the certificate of analysis provided by the supplier for the specific molecular weight of their this compound compound. For the purposes of these guidelines, we will use the molecular weight of a common Gipsoside.
Table 1: Physicochemical Properties of Gipsoside
| Property | Value | Source |
| Molecular Formula | C₈₀H₁₂₆O₄₄ | [1] |
| Molecular Weight | 1791.8 g/mol | [1] |
| Appearance | White to off-white powder | N/A |
| Solubility (Qualitative) | Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol. Sparingly soluble in water. | [2][3][4][5] |
Recommended Solvents and Concentration Ranges for In Vitro Studies
The choice of solvent and the working concentration of this compound are dependent on the specific experimental design and cell type used. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound due to its ability to dissolve a wide range of organic compounds.
Table 2: Recommended Solvents and Typical Concentration Ranges for this compound in In Vitro Assays
| Assay Type | Typical Solvent | Typical Stock Concentration | Typical Working Concentration |
| Cell Viability (e.g., MTT, XTT) | DMSO | 10-50 mg/mL | 10-200 µg/mL |
| Apoptosis Assays (e.g., Annexin V) | DMSO | 10-50 mg/mL | 10-100 µM |
| Western Blotting | DMSO | 10-50 mg/mL | 10-100 µM |
| qPCR | DMSO | 10-50 mg/mL | 10-100 µM |
| Enzyme Activity Assays | DMSO | 1-10 mg/mL | 1-50 µM |
Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO. This concentration is a versatile starting point for subsequent dilutions for a wide range of in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use. This is particularly important for DMSO, which has a freezing point of 18.5°C.
-
Weigh this compound: Accurately weigh 10 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve this compound: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary, but avoid overheating. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilization (Optional): If the application requires a sterile stock solution and the DMSO used was not pre-sterilized, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the name of the compound, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] Avoid repeated freeze-thaw cycles.
Experimental Workflow for Preparing this compound Stock Solution
Signaling Pathways Modulated by this compound
In vitro studies have demonstrated that this compound can modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis. Understanding these pathways is crucial for designing experiments and interpreting results.
PI3K/AKT/mTOR Signaling Pathway
Gypsosides have been shown to induce apoptosis in cancer cells by inactivating the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, metabolism, and survival.
References
- 1. Gipsoside | C80H126O44 | CID 167308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
Gypsoside in Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypsosides, a class of saponins extracted from Gynostemma pentaphyllum, have garnered significant interest in biomedical research for their diverse pharmacological activities. In cell culture models, Gypsosides have demonstrated potent anti-cancer, anti-inflammatory, and other valuable properties. These compounds modulate a variety of signaling pathways, leading to the induction of apoptosis, regulation of autophagy, and suppression of inflammatory responses. This document provides detailed application notes and experimental protocols for the utilization of Gypsoside in cell culture experiments, intended to guide researchers in exploring its therapeutic potential.
I. Anti-Cancer Applications
Gypsosides have been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.[1] The anti-tumor effects of gypenosides have been observed in a variety of cancers, including bladder, colon, lung, breast, prostate, and hepatocellular carcinoma.[2]
A. Induction of Apoptosis
Gypsosides trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. Key mechanisms include the modulation of Bcl-2 family proteins, activation of caspases, and the generation of reactive oxygen species (ROS).[1]
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3] The following table summarizes the IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Citation |
| colo 205 | Human Colon Cancer | 113.5 | [1] |
Note: IC50 values can vary depending on the specific this compound compound used, the cell line, and the experimental conditions, such as incubation time.[4][5]
This protocol outlines the use of the Cell Counting Kit-8 (CCK8) assay to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound compound
-
Target cancer cell line (e.g., T24, 5637 bladder cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
CCK8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare a series of dilutions of this compound in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium at various concentrations. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
CCK8 Addition: Add 10 µL of CCK8 reagent to each well and incubate for an additional 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.[2]
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify this compound-induced apoptosis.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound for the desired time, collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V and PI solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.[6]
B. Signaling Pathways Modulated by this compound in Cancer
Gypsosides exert their anti-cancer effects by modulating several key signaling pathways.
In bladder cancer cells, Gypsosides have been shown to induce apoptosis by inactivating the PI3K/AKT/mTOR signaling pathway.[2] This pathway is a critical regulator of cell survival, growth, and proliferation.[2] Treatment with Gypsosides leads to a decrease in the phosphorylation of PI3K, AKT, and mTOR.[2]
References
- 1. Gypenosides induced apoptosis in human colon cancer cells through the mitochondria-dependent pathways and activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Gypsoside in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypsoside, a triterpenoid saponin derived from Gynostemma pentaphyllum, has garnered significant interest in preclinical research for its potential therapeutic applications in a range of diseases. These application notes provide a comprehensive overview of the use of this compound and its related compounds (gypenosides) in various animal models, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways.
I. Therapeutic Applications and Efficacy in Animal Models
Gypsosides have demonstrated notable efficacy in animal models of neurodegenerative disorders, cancer, and mood disorders. The following tables summarize the quantitative data from key preclinical studies.
Table 1: this compound in Animal Models of Parkinson's Disease
| Animal Model | Compound | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| MPTP-lesioned Mice | Gypenosides (GPS) | 50 mg/kg/day | Intraperitoneal (i.p.) | 21 days | Ameliorated memory deficits, increased dopamine levels, and modulated NMDA receptor signaling.[1][2] | [1][2] |
| 6-OHDA-lesioned Rats | GP-EX (Gypenoside-enriched extract) | 10 and 30 mg/kg/day | Oral (p.o.) | 28 days | Markedly ameliorated the reduction of TH-immunopositive neurons and recovered dopamine levels.[3] | [3] |
Table 2: this compound in Animal Models of Cancer
| Animal Model | Compound | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| Gastric Cancer Xenograft (BALB/c mice) | Gypenoside | Not specified | Not specified | Not specified | Inhibited tumor growth, induced apoptosis, and downregulated PD-L1 expression.[4] | [4] |
| Bladder Cancer Xenograft (BALB/c nude mice) | Gypenosides | 100 mg/kg/day | Oral | 35 days | Significantly inhibited tumor growth and induced apoptosis.[5] | [5] |
Table 3: this compound in Animal Models of Depression
| Animal Model | Compound | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| Chronic Unpredictable Mild Stress (CUMS) Mice | Gypenoside XVII | 10 mg/kg | Not specified | Acute administration | Exhibited antidepressant-like properties by decreasing immobility time and serum corticosterone levels.[6] | [6] |
II. Detailed Experimental Protocols
A. Protocol for Parkinson's Disease Model (MPTP-induced)
This protocol is based on methodologies described for investigating the effects of gypenosides on a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned mouse model of Parkinson's disease.[1][2][7][8][9]
1. Animal Model Induction:
-
Animals: Male C57BL/6 mice are commonly used.
-
MPTP Preparation: Prepare MPTP-HCl in sterile 0.9% saline.
-
Induction Regimen: Administer MPTP at a dose of 30 mg/kg (free base) via intraperitoneal (i.p.) injection once daily for five consecutive days.[1][2] This regimen has been shown to cause significant depletion of striatal dopamine.
2. This compound Preparation and Administration:
-
Preparation: Dissolve Gypenosides (GPS) in a suitable vehicle, such as saline.
-
Administration: Administer GPS at a dose of 50 mg/kg via i.p. injection for a period of 21 days, starting after the final MPTP injection.[1][2]
3. Behavioral Assessments:
-
Elevated Plus-Maze (EPM): This test is used to assess anxiety-like behavior.[10][11][12][13]
-
The apparatus consists of two open arms and two enclosed arms.
-
Place the mouse in the center of the maze, facing an open arm.
-
Record the time spent in and the number of entries into each arm over a 5-minute period. An increase in open arm exploration is indicative of anxiolytic effects.
-
-
Step-Through Passive Avoidance Test: This test evaluates learning and memory.
-
The apparatus consists of a lighted and a dark compartment.
-
During the training trial, place the mouse in the lighted compartment. When it enters the dark compartment, deliver a mild foot shock.
-
In the retention trial, 24 hours later, place the mouse back in the lighted compartment and measure the latency to enter the dark compartment. A longer latency indicates improved memory.
-
4. Biochemical and Histological Analysis:
-
Dopamine Level Measurement: Following the treatment period, euthanize the animals and dissect the striatum. Measure dopamine levels using high-performance liquid chromatography (HPLC).[1]
-
Immunohistochemistry: Perfuse the brains and prepare sections of the substantia nigra. Perform tyrosine hydroxylase (TH) immunohistochemistry to visualize and quantify dopaminergic neurons.[1]
-
Western Blot Analysis: Analyze protein expression of key signaling molecules (e.g., NMDA receptors, ERK1/2, CREB) in hippocampal or striatal tissue lysates.[1]
B. Protocol for Gastric Cancer Xenograft Model
This protocol is a general guideline based on studies investigating the anticancer effects of gypenosides.[4]
1. Cell Culture and Xenograft Implantation:
-
Cell Line: Use a human gastric cancer cell line (e.g., HGC-27, SGC-7901).
-
Animal Model: Use immunocompromised mice, such as BALB/c nude mice.
-
Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
2. This compound Administration:
-
Preparation: Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, i.p. injection).
-
Administration: Once tumors are palpable, begin treatment with this compound. The dosage and frequency will need to be optimized for the specific study.
3. Tumor Growth Monitoring and Endpoint Analysis:
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis (H&E staining), and molecular analysis (e.g., Western blot for apoptosis markers and PD-L1).[4]
III. Signaling Pathways and Mechanisms of Action
Gypsosides exert their therapeutic effects by modulating multiple signaling pathways. The following diagrams illustrate these mechanisms.
Caption: this compound's neuroprotective mechanism in Parkinson's disease.
Caption: this compound's anticancer mechanism in gastric cancer.
Caption: Gypenoside XVII's mechanism in alleviating depression.
IV. Conclusion
This compound and its derivatives have demonstrated significant therapeutic potential in a variety of disease models. The provided protocols and pathway diagrams offer a foundation for researchers to design and execute further preclinical studies to explore the full therapeutic utility of this promising natural compound. Careful consideration of the specific animal model, dosage, and relevant endpoints is crucial for obtaining robust and translatable results.
References
- 1. Gypenosides ameliorate memory deficits in MPTP-lesioned mouse model of Parkinson’s disease treated with L-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gypenoside XVII, an Active Ingredient from Gynostemma Pentaphyllum, Inhibits C3aR-Associated Synaptic Pruning in Stressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. modelorg.com [modelorg.com]
- 9. Behavioral characterization in MPTP/p mouse model of Parkinson’s disease [imrpress.com]
- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cpn.or.kr [cpn.or.kr]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
Application Notes and Protocols for the Chemical Synthesis of Gypsoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the chemical synthesis of Gypsoside analogs, focusing on the modification of the gypsogenin aglycone and subsequent glycosylation strategies. It also includes protocols for evaluating the biological activity of these synthesized compounds and illustrates the key signaling pathways involved in their mechanism of action.
Synthesis of Gypsogenin Analogs
The synthesis of this compound analogs commences with the modification of the gypsogenin aglycone. Gypsogenin possesses three primary reactive sites amenable to chemical transformation: the C-3 hydroxyl group, the C-23 aldehyde group, and the C-28 carboxylic acid group.
General Workflow for the Synthesis of this compound Analogs
The overall synthetic strategy involves a two-stage process: initial modification of the gypsogenin aglycone followed by the glycosylation of the modified aglycone to yield the final this compound analog.
Experimental Protocols for Aglycone Modification
Protocol 1: Acetylation of the C-3 Hydroxyl Group
-
Dissolve gypsogenin in pyridine.
-
Add acetic anhydride to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and extract with chloroform (CHCl₃).
-
Wash the organic layer with 1N hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 3-O-acetyl-gypsogenin.
Protocol 2: Oximation of the C-23 Aldehyde Group
-
Dissolve gypsogenin in pyridine.
-
Add hydroxylamine hydrochloride to the solution.
-
Heat the mixture at 105°C for 2 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate (EtOAc).
-
Wash the organic layer with 1N HCl and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ and evaporate the solvent.
-
Purify the crude product by column chromatography to obtain the gypsogenin oxime.
Protocol 3: Amide Formation at the C-28 Carboxylic Acid
-
Suspend 3-O-acetyl-gypsogenin in dry dichloromethane (DCM).
-
Add oxalyl chloride and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in dry DCM.
-
Add the desired amine and triethylamine (TEA) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify the residue by silica gel chromatography to obtain the C-28 amide derivative.
Quantitative Data for Gypsogenin Derivatives
| Compound | Modification | Yield (%) | Reference |
| 2 | C-3 Acetylation | 95.7 | [1] |
| 3 | C-23 Oximation | 85.1 | [1] |
| 7a-j | C-28 Amidation | 60-85 | [1] |
| Compound | A549 (μM) | LOVO (μM) | SKOV3 (μM) | HepG2 (μM) | Reference |
| Gypsogenin | 15.23 ± 1.25 | 10.12 ± 1.54 | 20.34 ± 2.11 | 18.98 ± 1.76 | [1] |
| 4 | 5.12 ± 0.98 | 2.97 ± 1.13 | 8.76 ± 1.02 | 6.45 ± 0.88 | [1] |
| 7g | 6.78 ± 1.11 | 3.59 ± 2.04 | 10.21 ± 1.32 | 7.89 ± 1.05 | [1] |
Glycosylation of Gypsogenin Analogs
The introduction of a sugar moiety at the C-3 hydroxyl group is a crucial step in the synthesis of this compound analogs. The Koenigs-Knorr glycosylation is a classic and effective method for this transformation.
Representative Protocol for Koenigs-Knorr Glycosylation
This protocol is a generalized procedure for the glycosylation of triterpenoid saponins and may require optimization for specific Gypsogenin analogs.[2][3]
Step 1: Preparation of the Glycosyl Donor (Acetobromo-α-D-glucose)
-
Suspend D-glucose in acetic anhydride and add a catalytic amount of sulfuric acid.
-
Stir the mixture until the glucose dissolves and then for an additional 2 hours.
-
Pour the mixture into ice-water and extract the resulting glucose pentaacetate.
-
Dissolve the glucose pentaacetate in a solution of hydrogen bromide in glacial acetic acid.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Precipitate the acetobromo-α-D-glucose by adding ice-water.
-
Filter, wash with cold water, and dry the product under vacuum.
Step 2: Glycosylation Reaction
-
Dissolve the modified gypsogenin aglycone (glycosyl acceptor) in dry DCM.
-
Add a silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) promoter.
-
Add the acetobromo-α-D-glucose (glycosyl donor) to the mixture.
-
Stir the reaction mixture in the dark at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filter the reaction mixture through Celite to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
Step 3: Deprotection of the Glycoside
-
Dissolve the crude glycosylated product in methanol.
-
Add a catalytic amount of sodium methoxide (Zemplén deacetylation).
-
Stir the mixture at room temperature for 2-4 hours.
-
Neutralize the reaction with an acidic resin.
-
Filter and concentrate the solution.
-
Purify the final this compound analog by silica gel column chromatography or preparative high-performance liquid chromatography (HPLC).
Biological Activity and Signaling Pathways
This compound analogs have demonstrated significant cytotoxic activity against various cancer cell lines, primarily through the induction of apoptosis.
Proposed Signaling Pathway for this compound Analog-Induced Apoptosis
Based on studies of structurally related saponins, this compound analogs are proposed to induce apoptosis through the modulation of the PI3K/Akt/mTOR signaling pathway, which subsequently leads to the activation of the intrinsic (mitochondrial) apoptotic pathway.[1][4][5]
References
- 1. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural gypenosides: targeting cancer through different molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Hydrolysis of Gypsoside in Metabolite Studies
Introduction
Gypsoside, a triterpenoid saponin predominantly found in plants of the Gypsophila genus, has garnered significant interest within the scientific community due to its potential therapeutic properties. As with many glycosidic natural products, the biological activity of this compound is often enhanced or altered upon the removal of its sugar moieties, yielding its aglycone, Gypsogenin, and other intermediate metabolites. Enzymatic hydrolysis presents a specific and mild method for achieving this transformation, making it an invaluable tool for producing these metabolites for further pharmacological investigation.
These application notes provide detailed protocols for the enzymatic hydrolysis of this compound to facilitate the study of its metabolites. The protocols outlined herein are designed for researchers, scientists, and drug development professionals.
Key Metabolites and Their Biological Significance
The primary product of complete this compound hydrolysis is its aglycone, Gypsogenin . Research has indicated that Gypsogenin possesses potent anti-cancer properties, including the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.
Enzymatic Hydrolysis of this compound: An Overview
Glycoside hydrolases are enzymes that catalyze the cleavage of glycosidic bonds.[1] For the hydrolysis of this compound, β-glucosidases are commonly employed due to their specificity for β-D-glucosyl residues, which are characteristic of the sugar chains attached to the Gypsogenin backbone. The general reaction is depicted in the workflow below.
Caption: Enzymatic hydrolysis workflow of this compound.
Experimental Protocols
Protocol 1: General Enzymatic Hydrolysis of this compound
This protocol provides a general method for the hydrolysis of this compound using a commercially available β-glucosidase.
Materials:
-
This compound standard
-
β-glucosidase from almonds (or other suitable source)
-
Citrate-phosphate buffer (pH 5.0)
-
Methanol
-
Ethyl acetate
-
Deionized water
-
Incubator or water bath
-
Centrifuge
-
HPLC or UPLC-MS system for analysis
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Reaction Setup:
-
In a microcentrifuge tube, add a specific volume of the this compound stock solution and evaporate the methanol under a gentle stream of nitrogen.
-
Re-dissolve the dried this compound in 1 mL of citrate-phosphate buffer (pH 5.0).
-
Add β-glucosidase to the solution. The optimal enzyme concentration should be determined empirically, but a starting point of 10 U per mg of substrate can be used.
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (typically between 37°C and 50°C) for a defined period (e.g., 24-72 hours). The progress of the reaction should be monitored periodically by taking aliquots for analysis.
-
Reaction Termination and Extraction:
-
To stop the reaction, add an equal volume of methanol.
-
Centrifuge the mixture to pellet the enzyme and any precipitate.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Pool the ethyl acetate fractions and evaporate to dryness.
-
-
Analysis: Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for analysis by HPLC or UPLC-MS to identify and quantify the metabolites.
Data Presentation: Quantitative Analysis of Metabolite Formation
While specific quantitative data for the enzymatic hydrolysis of this compound is not extensively available in the public domain, the following table provides a template for presenting such data based on analogous studies with ginsenosides. Researchers should adapt this table to record their experimental results.
| Enzyme | Substrate Concentration (mg/mL) | pH | Temperature (°C) | Incubation Time (h) | Gypsogenin Yield (%) | Reference |
| β-Glucosidase (Almond) | 1.0 | 5.0 | 45 | 24 | Data to be determined | N/A |
| β-Glucosidase (Almond) | 1.0 | 5.0 | 45 | 48 | Data to be determined | N/A |
| β-Glucosidase (Almond) | 1.0 | 5.0 | 45 | 72 | Data to be determined | N/A |
| Snailase | 1.0 | 4.5 | 50 | 24 | Data to be determined | N/A |
| Snailase | 1.0 | 4.5 | 50 | 48 | Data to be determined | N/A |
| Snailase | 1.0 | 4.5 | 50 | 72 | Data to be determined | N/A |
Biological Activity of Gypsogenin: Signaling Pathways
Gypsogenin has been shown to exert its anti-cancer effects through the induction of apoptosis. This process is mediated by complex signaling cascades within the cell.
Apoptosis Induction by Gypsogenin
Gypsogenin triggers the intrinsic (mitochondrial) pathway of apoptosis.[2][3] This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic program.
Caption: Gypsogenin-induced intrinsic apoptosis pathway.
Inhibition of Angiogenesis
Preliminary evidence suggests that Gypsogenin may also inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. This is thought to be mediated through the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.
Caption: Proposed inhibition of the VEGF signaling pathway by Gypsogenin.
Conclusion
The enzymatic hydrolysis of this compound is a critical step in unlocking the full therapeutic potential of its metabolites, particularly Gypsogenin. The protocols and information provided in these application notes serve as a valuable resource for researchers dedicated to the study of this promising natural product. Further research is warranted to fully elucidate the quantitative yields of metabolites under various enzymatic conditions and to further detail the intricate signaling pathways modulated by these bioactive compounds.
References
- 1. VEGF in Signaling and Disease: Beyond Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Identification of Gypsoside Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypsoside, a triterpenoid saponin, is a key bioactive constituent found in several medicinal plants. Understanding its metabolic fate is crucial for elucidating its pharmacological mechanisms, assessing its bioavailability, and ensuring its safety and efficacy in drug development. This document provides detailed application notes and protocols for the analytical techniques used to identify and quantify this compound metabolites. The methodologies described are primarily based on advanced chromatographic and spectroscopic techniques, including Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are instrumental in characterizing the biotransformation of this compound in vivo and in vitro.
Analytical Techniques and Methodologies
The identification and characterization of this compound metabolites involve a multi-step process encompassing sample preparation, chromatographic separation, and structural elucidation using high-resolution mass spectrometry and NMR.
Sample Preparation
Proper sample preparation is critical to preserve the integrity of the metabolites and remove interfering substances from the biological matrix.
Protocol for Biological Sample Preparation (Plasma, Urine, Feces, and Liver Microsomes):
-
Homogenization: For tissue samples (e.g., liver), homogenize in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) on ice.
-
Protein Precipitation: To remove proteins, add three to four volumes of ice-cold acetonitrile or methanol to the liquid sample (plasma, urine, or tissue homogenate).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1-2 minutes, followed by centrifugation at high speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 30-40°C).
-
Reconstitution: Reconstitute the dried residue in a solvent compatible with the analytical system, typically the initial mobile phase of the LC-MS system (e.g., 50% methanol in water).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the UPLC system.
UPLC-Q-TOF-MS for Identification and Quantification
UPLC-Q-TOF-MS is a powerful tool for separating and identifying metabolites due to its high resolution, mass accuracy, and sensitivity.
Experimental Protocol for UPLC-Q-TOF-MS Analysis:
-
Chromatographic System: A Waters ACQUITY UPLC system or equivalent.
-
Column: A reversed-phase column suitable for saponin analysis, such as a Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to initial conditions (10% B) and equilibrate.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35-45°C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Both positive and negative ion modes should be evaluated, though negative mode is often preferred for saponins.
-
Scan Range: m/z 100-1500.
-
Capillary Voltage: 2.5-3.5 kV.
-
Source Temperature: 100-120°C.
-
Desolvation Gas Temperature: 350-450°C.
-
Data Acquisition: Perform full scan MS and data-dependent MS/MS (or targeted MS/MS) experiments to obtain precursor and product ion information.
Data Presentation: Predicted this compound Metabolites
The following table summarizes the predicted metabolites of this compound based on common metabolic transformations of similar saponins. The exact masses can be used for targeted analysis.
| Metabolite ID | Parent Compound | Metabolic Reaction | Predicted Exact Mass [M-H]⁻ |
| M1 | This compound | Hydrolysis (loss of one glucose) | 749.4328 |
| M2 | M1 | Hydrolysis (loss of second glucose) | 587.3797 |
| M3 | This compound | Hydroxylation | 927.4853 |
| M4 | This compound | Glucuronidation | 1087.4918 |
| M5 | M1 | Glucuronidation | 925.4387 |
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of novel metabolites.
Experimental Protocol for NMR Analysis:
-
Isolation of Metabolites: If sufficient quantities of metabolites are produced, they can be isolated using preparative or semi-preparative HPLC.
-
Sample Preparation: Dissolve the purified metabolite in a suitable deuterated solvent (e.g., methanol-d4, DMSO-d6).
-
NMR Experiments: Acquire a suite of 1D and 2D NMR spectra:
-
1D NMR: ¹H and ¹³C spectra to identify proton and carbon signals.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for determining the connectivity of sugar moieties and the aglycone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry and spatial proximity of protons.
-
-
-
Data Analysis: Compare the chemical shifts and coupling constants with those of the parent compound (this compound) and with data from spectral databases to elucidate the structure of the metabolite.
Visualizations
Metabolic Pathway of this compound
The biotransformation of this compound is expected to primarily occur through hydrolysis of the glycosidic bonds by intestinal microflora and subsequent phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation) reactions in the liver.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for Metabolite Identification
The overall workflow for identifying this compound metabolites from biological samples is a systematic process from sample collection to data analysis.
Troubleshooting & Optimization
Technical Support Center: Optimizing Gypsoside Extraction from Gynostemma pentaphyllum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Gypsoside from Gynostemma pentaphyllum.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Gypsosides from Gynostemma pentaphyllum?
A1: The most prevalent methods for this compound extraction include conventional solvent extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). Each method has its advantages and disadvantages in terms of extraction efficiency, time, solvent consumption, and environmental impact.
Q2: Which factors have the most significant impact on this compound extraction yield?
A2: Several factors can significantly influence the extraction yield of Gypsosides.[1] These include the choice of solvent and its concentration, the extraction temperature, the duration of the extraction process, and the ratio of solvent to the plant material.[2][3] The physical state of the plant material (e.g., particle size) also plays a crucial role.
Q3: What is the role of solvent polarity in this compound extraction?
A3: Gypsosides, being saponins, are glycosides with both a sugar (hydrophilic) and a non-sugar (lipophilic) part, making them amphiphilic.[2] Therefore, the polarity of the extraction solvent is critical. A mixture of polar solvents, such as ethanol and water, is often used to effectively extract these compounds.[4] The optimal solvent ratio depends on the specific this compound being targeted.
Q4: Can advanced extraction techniques like UAE and MAE improve yield compared to conventional methods?
A4: Yes, advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve extraction yield and reduce extraction time.[5][6] UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration.[7] MAE uses microwave energy to rapidly heat the solvent and plant material, leading to faster and more efficient extraction.[8]
Troubleshooting Guide
Problem 1: Low this compound Extraction Yield
Possible Causes & Solutions
-
Suboptimal Solvent System: The polarity of your solvent may not be ideal for this compound extraction.
-
Solution: Optimize the solvent system. Ethanol-water mixtures are commonly effective.[4] Experiment with different ethanol concentrations (e.g., 50%, 70%, 90%) to find the optimal ratio for your specific needs.
-
-
Inadequate Solvent-to-Material Ratio: A low ratio can lead to incomplete extraction due to saturation of the solvent.
-
Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to efficiently extract the Gypsosides.
-
Solution: Optimize the extraction time and temperature. For conventional methods, this might involve longer extraction times. For MAE and UAE, optimization of the specific instrument parameters is crucial. However, be aware that excessively high temperatures can lead to the degradation of thermolabile compounds.[11]
-
-
Improper Plant Material Preparation: Large particle size of the plant material can limit solvent penetration.
-
Solution: Ensure the Gynostemma pentaphyllum is properly dried and ground to a fine powder to increase the surface area available for extraction.
-
-
Degradation of Gypsosides: The O-glycosidic bonds in Gypsosides can be susceptible to hydrolysis under certain pH conditions.[12]
-
Solution: Ensure the pH of your extraction solvent is near neutral unless a specific hydrolysis step is intended.
-
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Gypsosides
This protocol is a general guideline and should be optimized for your specific laboratory conditions and equipment.
Materials and Equipment:
-
Dried and powdered Gynostemma pentaphyllum
-
Ethanol (analytical grade)
-
Distilled water
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifugation system
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh a specific amount of dried, powdered Gynostemma pentaphyllum (e.g., 10 g).
-
Solvent Mixture: Prepare the desired ethanol-water solvent mixture (e.g., 70% ethanol).
-
Extraction:
-
Place the powdered plant material in an extraction vessel.
-
Add the solvent at a predetermined solvent-to-material ratio (e.g., 20:1 mL/g).
-
Place the vessel in the ultrasonic bath or immerse the ultrasonic probe.
-
Sonicate at a specific frequency (e.g., 40 kHz) and power (e.g., 100 W) for a defined period (e.g., 30 minutes). Maintain a constant temperature (e.g., 50°C) using a water bath if necessary.[6]
-
-
Separation: Separate the extract from the solid residue by filtration or centrifugation.
-
Solvent Evaporation: Concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude this compound extract.
Protocol 2: Microwave-Assisted Extraction (MAE) of Gypsosides
This protocol is a general guideline and should be optimized for your specific microwave extraction system.
Materials and Equipment:
-
Dried and powdered Gynostemma pentaphyllum
-
Ethanol (analytical grade)
-
Distilled water
-
Microwave extraction system
-
Filter paper or centrifugation system
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh a specific amount of dried, powdered Gynostemma pentaphyllum (e.g., 5 g).
-
Solvent Mixture: Prepare the desired ethanol-water solvent mixture (e.g., 80% ethanol).
-
Extraction:
-
Place the powdered plant material in the microwave extraction vessel.
-
Add the solvent at a specified solvent-to-material ratio (e.g., 25:1 mL/g).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 500 W), temperature (e.g., 80°C), and extraction time (e.g., 10 minutes).[5][8]
-
-
Cooling: Allow the vessel to cool to room temperature before opening.
-
Separation: Separate the extract from the solid residue by filtration or centrifugation.
-
Solvent Evaporation: Concentrate the extract using a rotary evaporator to yield the crude this compound extract.
Data Presentation
Table 1: Comparison of Optimal Conditions for Different Extraction Methods
| Parameter | Conventional Solvent Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) |
| Solvent | 70-90% Ethanol[4] | 70% Ethanol | 80% Ethanol | CO2 with co-solvent (e.g., Methanol)[13][14] |
| Temperature | 60-80°C | 50-60°C[6] | 80-145°C[8] | 40-60°C[15] |
| Time | 2-4 hours | 20-40 minutes[16] | 10-20 minutes[8][10] | 30-60 minutes |
| Solvent/Material Ratio | 10:1 - 20:1 (mL/g) | 20:1 - 30:1 (mL/g)[17] | 25:1 - 40:1 (mL/g)[8] | Varies with pressure and co-solvent % |
| Pressure | Atmospheric | Atmospheric | Elevated (in closed vessel) | 100-300 bar[15] |
Mandatory Visualizations
References
- 1. customprocessingservices.com [customprocessingservices.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. horticultureresearch.net [horticultureresearch.net]
- 5. mdpi.com [mdpi.com]
- 6. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. An optimized microwave-assisted extraction method for increasing yields of rare ginsenosides from Panax quinquefolius L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
- 10. Microwave-assisted method for simultaneous extraction and hydrolysis for determination of flavonol glycosides in Ginkgo foliage using Brönsted acidic ionic-liquid [HO(3)S(CH(2))(4)mim]HSO(4) aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Supercritical fluid extraction of grape glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. steviashantanu.com [steviashantanu.com]
- 16. researchgate.net [researchgate.net]
- 17. Ultrasound-assisted aqueous two-phase extraction of phenylethanoid glycosides from Cistanche deserticola Y. C. Ma stems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in Gypsoside HPLC Analysis
This technical support center is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of Gypsoside. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help you achieve optimal peak symmetry and reliable quantitative results.
FAQs and Troubleshooting Guide
1. What are the common causes of peak tailing in my this compound chromatogram?
Peak tailing for this compound, a triterpenoid saponin, is a frequent challenge in reversed-phase HPLC. This asymmetry, where the latter half of the peak is broader than the front half, can compromise resolution and lead to inaccurate quantification.[1] The primary causes stem from secondary chemical interactions with the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself.
-
Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based C18 columns are a primary cause of peak tailing for polar compounds like this compound.[2] These acidic silanols can form strong hydrogen bonds with the polar functional groups of the analyte, causing it to lag on the column and resulting in a tailing peak.[2]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role in controlling the ionization state of both the analyte and the stationary phase. If the pH is not optimized, it can lead to undesirable interactions and poor peak shape.[2]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to broadened and tailing peaks.[3]
-
Column Degradation: Over time, the stationary phase can degrade, especially when exposed to harsh mobile phases or extreme pH values. This can expose more active silanol sites, increasing the likelihood of peak tailing.
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length, large-volume fittings, or a void at the column inlet, can contribute to band broadening and peak tailing.[3]
2. How can I systematically troubleshoot and resolve peak tailing for this compound?
A logical and systematic approach is key to identifying and resolving the root cause of peak tailing. The following workflow can guide your troubleshooting efforts.
Caption: A logical workflow for troubleshooting peak tailing in this compound HPLC analysis.
3. What are the recommended starting HPLC conditions for this compound analysis?
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm (End-capped) | Provides good retention for moderately polar compounds. End-capping minimizes silanol interactions. |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Acidic modifier protonates silanol groups, reducing secondary interactions.[2] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 20-80% B over 30 minutes | A broad gradient is a good starting point to ensure elution of the analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides good efficiency and reproducibility. |
| Detection | UV at 203-210 nm | Saponins often lack a strong chromophore, requiring detection at lower UV wavelengths. |
| Injection Volume | 10-20 µL | A smaller injection volume can help prevent peak overload. |
Data Presentation
Table 1: Peak Tailing Metrics and Acceptance Criteria
Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). While specific values for this compound are not established, general pharmacopeial guidelines provide a useful reference.
| Tailing/Asymmetry Factor | Peak Shape Description | General Acceptance for Quantitative Analysis |
| Tf / As = 1.0 | Perfectly Symmetrical | Ideal |
| 1.0 < Tf / As ≤ 1.2 | Minor Tailing | Generally acceptable |
| 1.2 < Tf / As ≤ 1.5 | Moderate Tailing | May require method optimization |
| Tf / As > 1.5 | Significant Tailing | Unacceptable for most quantitative applications[2] |
Note: The formula for the USP Tailing Factor (Tf) is W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak front to the peak maximum at 5% height. The Asymmetry Factor (As) is calculated as B/A, where B is the distance from the peak maximum to the tailing edge and A is the distance from the leading edge to the peak maximum, both measured at 10% of the peak height.[1]
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile)
-
Aqueous Phase (A):
-
Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Cap the bottle and mix thoroughly.
-
Filter the solution through a 0.45 µm or 0.22 µm membrane filter.
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
-
-
Organic Phase (B):
-
Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L solvent bottle.
-
Carefully add 1 mL of formic acid.
-
Mix, filter, and degas as described for the aqueous phase.
-
Protocol 2: General Column Cleaning for Reversed-Phase C18 Columns
This protocol is a general procedure to remove strongly retained compounds that may cause peak tailing. Always consult the specific column manufacturer's guidelines.
-
Disconnect the column from the detector to prevent contamination of the detector cell.
-
Flush with 10-20 column volumes of HPLC-grade water to remove any buffer salts.
-
Flush with 10-20 column volumes of isopropanol.
-
Flush with 10-20 column volumes of hexane (for highly non-polar contaminants).
-
Flush again with 10-20 column volumes of isopropanol.
-
Flush with 10-20 column volumes of your mobile phase without buffer (e.g., a water/acetonitrile mixture).
-
Reconnect the column to the detector and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.
Mandatory Visualization
Caption: Mechanism of peak tailing due to silanol interactions and its mitigation by using an acidic mobile phase.
References
Technical Support Center: Gypsoside Stability and Degradation in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gypsoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work involving the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?
A1: The loss of this compound potency in solution is often attributable to chemical degradation. The primary factors influencing its stability are pH, temperature, and light exposure. This compound, being a triterpenoid saponin, is susceptible to hydrolysis of its glycosidic linkages, particularly under acidic or alkaline conditions. Elevated temperatures can accelerate this degradation process.
Q2: What are the expected degradation products of this compound in an aqueous solution?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation pathways of similar saponins like Ginsenoside Rg5, the primary degradation mechanisms are likely to be:
-
Hydrolysis: Cleavage of the sugar moieties from the aglycone (Gypsoenic acid).
-
Oxidation: Modification of the aglycone or sugar residues.
-
Dehydration: Removal of water molecules, leading to structural rearrangement.[1][2]
These processes can result in a mixture of the aglycone, partially deglycosylated intermediates, and various isomers.
Q3: What are the recommended storage conditions for a this compound stock solution?
A3: To minimize degradation, this compound stock solutions should be stored under the following conditions:
-
Temperature: Refrigerated at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.
-
pH: Prepared in a buffer with a pH close to neutral (pH 6-7.5), as extreme pH values can catalyze hydrolysis.
-
Light: Stored in amber vials or protected from light to prevent photolytic degradation.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays using this compound.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degradation of this compound in culture media | Verify the stability of this compound under your specific cell culture conditions (e.g., 37°C, 5% CO2). | Prepare fresh this compound dilutions in media for each experiment. Consider performing a time-course experiment to assess its stability in the media over the duration of your assay. |
| Interaction with media components | Serum components or other additives in the culture media may interact with or degrade this compound. | If possible, test the effect of this compound in serum-free media or media with reduced serum concentrations. |
| Inaccurate initial concentration | The initial concentration of the this compound stock solution may be incorrect due to degradation during previous storage. | Re-qualify the concentration of your stock solution using a validated analytical method such as HPLC-UV before each set of experiments. |
Issue 2: Appearance of unexpected peaks in HPLC chromatograms during analysis.
| Possible Cause | Troubleshooting Step | Recommended Action |
| On-instrument degradation | The analytical method conditions (e.g., mobile phase pH, column temperature) may be causing degradation of this compound during the HPLC run. | Evaluate the stability of this compound in the mobile phase. If degradation is observed, consider using a milder pH, a lower column temperature, or a shorter run time if separation allows. |
| Contamination of the sample or solvent | Impurities in the solvents or sample handling materials can introduce extraneous peaks. | Use high-purity solvents and ensure all vials and pipettes are clean. Run a blank injection of the solvent to check for contaminants. |
| Formation of degradation products | The new peaks are likely degradation products of this compound that have formed during sample preparation or storage. | Perform a forced degradation study to intentionally generate degradation products. This will help in confirming the identity of the new peaks and in developing a stability-indicating method. |
Data Presentation: this compound Stability Under Forced Degradation Conditions (Hypothetical Data)
The following tables present hypothetical data based on the expected degradation patterns of saponins to illustrate the impact of different stress conditions on this compound stability.
Table 1: Effect of pH on this compound Stability at 40°C
| pH | Incubation Time (hours) | This compound Remaining (%) |
| 2.0 | 24 | 65.2 |
| 4.0 | 24 | 88.5 |
| 7.0 | 24 | 98.1 |
| 9.0 | 24 | 82.3 |
| 12.0 | 24 | 55.7 |
Table 2: Effect of Temperature on this compound Stability at pH 7.0
| Temperature (°C) | Incubation Time (days) | This compound Remaining (%) |
| 4 | 14 | 99.2 |
| 25 | 14 | 91.5 |
| 40 | 14 | 78.3 |
| 60 | 14 | 45.1 |
Table 3: Effect of Oxidative Stress on this compound Stability at Room Temperature
| Oxidizing Agent | Incubation Time (hours) | This compound Remaining (%) |
| 3% H2O2 | 8 | 85.4 |
| 10% H2O2 | 8 | 62.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound and assess its stability under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
High-purity water
-
pH meter
-
HPLC system with UV or MS detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a 3% H2O2 solution to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours. Also, prepare a solution of this compound (1 mg/mL in water) and incubate at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.[3][4][5]
Instrumentation and Conditions (Example):
-
HPLC System: A system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of this compound and solutions from the forced degradation studies.
-
Inject the unstressed and stressed samples into the HPLC system.
-
Evaluate the chromatograms for the resolution between the parent this compound peak and any degradation product peaks.
-
Optimize the mobile phase composition, gradient, and other chromatographic parameters as needed to achieve adequate separation (resolution > 1.5) for all relevant peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Logical Workflow for Investigating this compound Instability
Caption: Workflow for troubleshooting inconsistent experimental results with this compound.
Hypothesized Signaling Pathway for this compound (based on Ginsenoside-Rg1)
Based on the signaling pathway of the structurally related ginsenoside-Rg1, this compound may exert some of its biological effects through a non-genomic pathway involving the glucocorticoid receptor.[6]
Caption: A potential signaling pathway for this compound's cellular effects.
References
- 1. Oxidation and Hydrolysis of Ginsenoside Rg5: An Underestimated Degradation Pathway, Isolation, and Characterization of Unknown Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation and Hydrolysis of Ginsenoside Rg5: An Underestimated Degradation Pathway, Isolation, and Characterization of Unknown Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. scispace.com [scispace.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Signaling pathway of ginsenoside-Rg1 leading to nitric oxide production in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to prevent Gypsoside precipitation in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the precipitation of Gypsoside in aqueous buffers, ensuring reliable and reproducible experimental results.
Troubleshooting Guide
Q: I've observed cloudiness or precipitation after adding this compound to my aqueous buffer. What is causing this and how can I fix it?
A: Precipitation of this compound, a triterpenoid saponin, is typically due to its low solubility in aqueous solutions at neutral pH.[1][2] The hydrophobic nature of its aglycone structure contributes to this issue.[3][4] Follow these troubleshooting steps to resolve the problem.
Step 1: Review Your Dissolution Protocol Ensure you are using an appropriate initial solvent. Directly dissolving this compound in an aqueous buffer is not recommended and will likely lead to precipitation.[1]
-
Recommendation: First, dissolve this compound in a 100% organic co-solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[1][2] Then, dilute this stock solution into your aqueous buffer with vigorous and continuous vortexing.[1] Add the stock solution dropwise to prevent localized high concentrations that can trigger precipitation.[1]
Step 2: Optimize the Buffer pH The solubility of saponins can be highly dependent on the pH of the medium.[2][3]
-
Recommendation: Conduct a small-scale pilot experiment to test the solubility of this compound across a range of buffer pH values (e.g., pH 5.0 to 8.0). Some saponins exhibit increased solubility in slightly acidic or alkaline conditions compared to neutral pH.[2][5]
Step 3: Incorporate a Solubilizing Agent If optimizing the solvent and pH is insufficient, the use of solubilizing excipients can significantly enhance aqueous solubility.
-
Recommendation 1 (Cyclodextrins): Use hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming an inclusion complex with improved water solubility.[6][7][8][9] This is a widely used and effective method for saponins and other poorly soluble compounds.[6][10]
-
Recommendation 2 (Surfactants): Consider adding a small amount of a non-ionic surfactant, such as Tween 80 or Triton X-100.[2] Surfactants form micelles that can encapsulate the hydrophobic this compound, increasing its apparent solubility in the aqueous phase.[3][4] Ensure the final surfactant concentration is compatible with your experimental model (e.g., does not cause cell lysis).
Step 4: Control Physical Parameters Temperature can also influence solubility.
-
Recommendation: Preparing your solution at room temperature or slightly warmed (e.g., 37°C) may improve solubility.[1] However, avoid excessive heat, which could degrade the compound. Once dissolved, store the solution appropriately, but be aware that cold temperatures can sometimes cause compounds to precipitate out of a supersaturated solution.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a this compound stock solution? A1: Dimethyl Sulfoxide (DMSO) is the most recommended organic solvent for preparing concentrated stock solutions of hydrophobic compounds like saponins before diluting them into aqueous media.[1][2]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture experiment? A2: For most cell-based assays, the final concentration of DMSO should be kept to a minimum, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects.
Q3: My solution looks clear initially but precipitates over time. What should I do? A3: This indicates that you have created a supersaturated solution that is not stable long-term. To prevent this time-dependent precipitation, you should prepare fresh working solutions immediately before each experiment.[1] Alternatively, incorporating a solubilizing agent like HP-β-CD can improve the long-term stability of the solution.[1][2]
Q4: Can I just filter out the precipitate and use the remaining solution? A4: Filtering is not recommended as a primary solution because it will remove the precipitated this compound, leading to an unknown and lower final concentration of your compound. This will compromise the accuracy and reproducibility of your experiment. The primary goal should be to achieve a fully dissolved, stable solution.
Q5: How do cyclodextrins work to improve solubility? A5: Cyclodextrins have a hydrophilic outer surface and a hydrophobic inner cavity.[10] The hydrophobic part of the this compound molecule gets encapsulated within this cavity, forming a stable, water-soluble inclusion complex.[6][7] This masks the hydrophobic nature of the drug, allowing it to dissolve in aqueous buffers.[6]
Quantitative Data on Solubility Enhancement
The following table summarizes the expected qualitative and quantitative effects of different strategies on saponin solubility, based on studies of similar compounds.
| Strategy | Variable | Value/Condition | Expected Effect on Solubility | Fold Increase (Exemplary) |
| Co-Solvent | DMSO | Stock Solution | High Solubility | N/A |
| Water | Direct Dissolution | Very Low Solubility | Baseline | |
| pH Adjustment | Buffer pH | Acidic (e.g., 5.0) | May Increase/Decrease | Variable |
| Buffer pH | Neutral (e.g., 7.4) | Low to Moderate | Variable | |
| Buffer pH | Alkaline (e.g., 8.0) | May Increase/Decrease | Variable | |
| Solubilizing Agent | HP-β-CD | Addition to Buffer | Significant Increase | 10 to >80-fold[9] |
| Surfactant (e.g., Quillaja saponins) | Addition to Buffer | Significant Increase | >100-fold[4] |
Note: The fold increase values are illustrative and derived from studies on various hydrophobic compounds and saponins. Actual results for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution Using a DMSO Co-Solvent
-
Weigh the required amount of solid this compound powder.
-
Add a minimal volume of 100% DMSO to completely dissolve the powder, creating a high-concentration stock solution (e.g., 10-50 mM). Vortex thoroughly. Gentle warming in a 37°C water bath can aid dissolution.[1]
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution drop-by-drop to achieve the final desired concentration.
-
Ensure the final concentration of DMSO in the working solution is below 0.5%.
-
Use the freshly prepared solution immediately for your experiment.[1]
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare the HP-β-CD Buffer: Dissolve HP-β-CD in your desired aqueous buffer to a concentration of 1-5% (w/v). Stir until fully dissolved.
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-50 mM) as described in Protocol 1.
-
Create the Complex: While vortexing the HP-β-CD buffer, slowly add the this compound-DMSO stock solution dropwise to achieve the desired final concentration.
-
Equilibrate: Cap the tube and stir or shake the mixture at room temperature for at least 1-2 hours to allow for the formation of the inclusion complex.
-
Final Use: The resulting clear solution is now ready for use. This method often provides greater stability compared to using a co-solvent alone.
Mandatory Visualization
Caption: Troubleshooting workflow for preventing this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. The effect of pH on biological activity of plant cytotoxin cauloside C [agris.fao.org]
- 6. Inclusion complex of saikosaponin-d with hydroxypropyl-β-cyclodextrin: Improved physicochemical properties and anti-skin cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Complexation of phycocyanin with hydroxypropyl-β-cyclodextrin and its application in blue beer containing quinoa saponins as foaming agents [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Improvement of the Solubility, Permeability, and Pharmacological Activity of Decoquinate-Loaded Hydroxypropyl-β-Cyclodextrin–Tea Saponins Ternary ComplexA - PMC [pmc.ncbi.nlm.nih.gov]
addressing challenges in the accurate quantification of Gypsoside
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges in the accurate quantification of Gypsoside and related saponins.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the accurate quantification of this compound?
A1: The most widely used and reliable method for quantifying this compound, especially at low concentrations in complex biological matrices, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , often using an Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC) system for separation.[1][2] This technique offers high sensitivity and selectivity. High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, but it may lack the sensitivity and specificity required for samples with low analyte concentrations or complex matrices.
Q2: Why is choosing the right internal standard (IS) critical for this compound quantification?
A2: An appropriate internal standard is crucial for correcting variability during sample preparation (e.g., extraction loss) and analysis (e.g., injection volume differences, matrix effects).[3] The ideal IS is a stable isotope-labeled version of this compound. If unavailable, a structurally similar compound (an analog) that is not present in the samples and has similar chromatographic behavior and ionization efficiency can be used.
Q3: What are "matrix effects" and how do they impact this compound analysis?
A3: The matrix effect is the alteration (suppression or enhancement) of the analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate, or plant extract).[4][5][6] This directly affects the accuracy and reproducibility of LC-MS/MS quantification, potentially leading to an underestimation or overestimation of the this compound concentration.[4]
Q4: How can I ensure the stability of this compound in my samples and extracts?
A4: this compound, like many glycosides, can be susceptible to degradation from enzymatic activity, extreme pH, or high temperatures. To ensure stability, samples should be stored at low temperatures (-20°C or -80°C) immediately after collection. Extracts are typically stable for at least a week when refrigerated or frozen.[7] It is recommended to perform stability tests (e.g., freeze-thaw stability, short-term benchtop stability) during method validation.
Troubleshooting Guide
Problem 1: Low or Inconsistent Analyte Recovery
| Potential Cause | Question to Ask | Troubleshooting Step |
| Inefficient Extraction | Is my extraction solvent appropriate for this compound? Have I optimized the extraction parameters? | This compound is a polar glycoside. Use polar solvents like methanol or ethanol, often mixed with water (e.g., 70-80% methanol).[7] Optimize extraction by testing different solvent-to-sample ratios, extraction times, and techniques (e.g., vortexing, sonication). Perform multiple extraction steps to ensure completeness.[7] |
| Analyte Degradation | Are my samples or extracts being handled and stored properly? | Minimize time at room temperature. Use fresh samples or ensure they have been stored properly at ≤ -20°C. Avoid repeated freeze-thaw cycles. |
| Poor Sample Lysis (for plant/tissue) | Is the plant material or tissue being sufficiently homogenized to release the analyte? | Ensure the grinding or homogenization method is effective. For plant materials, using a high-speed mill can improve extraction efficiency compared to simpler methods.[7] |
| Precipitation Issues | Is the analyte precipitating out of the solution after extraction or reconstitution? | Check the solubility of this compound in your final reconstitution solvent. If solubility is an issue, adjust the solvent composition, for example, by increasing the proportion of organic solvent. |
Problem 2: Poor Chromatography (Peak Tailing, Splitting, or Broadening)
| Potential Cause | Question to Ask | Troubleshooting Step |
| Inappropriate Mobile Phase | Is the pH or composition of my mobile phase optimal? | Adding a modifier like formic acid (0.1%) or acetic acid to the aqueous mobile phase often improves the peak shape for saponins.[1][3] Ensure the mobile phase is fully compatible with the column chemistry. |
| Column Contamination or Degradation | Is the column old or has it been exposed to unfiltered samples? | Flush the column with a strong solvent. If performance does not improve, replace the column. Always use guard columns and ensure proper sample filtration or cleanup (e.g., protein precipitation) to protect the analytical column. |
| Sample Overload | Am I injecting too much analyte onto the column? | Dilute the sample and re-inject. If the peak shape improves, the original sample was too concentrated. |
| Incompatible Reconstitution Solvent | Is the final sample solvent much stronger than the initial mobile phase? | The reconstitution solvent should be as weak as or weaker than the initial mobile phase to ensure good peak focusing at the head of the column. |
Problem 3: High Signal Suppression/Enhancement (Matrix Effects)
| Potential Cause | Question to Ask | Troubleshooting Step |
| Insufficient Sample Cleanup | Are co-eluting matrix components interfering with ionization? | Improve the sample preparation method. Switch from simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering substances like phospholipids.[1][8] |
| Chromatographic Co-elution | Is the analyte peak eluting in a region with many other matrix components? | Modify the chromatographic gradient to better separate this compound from the bulk of the matrix components. A longer, shallower gradient can improve resolution. |
| Inadequate Internal Standard | Is my internal standard properly compensating for the matrix effect? | The best way to compensate for matrix effects is to use a stable isotope-labeled internal standard, which co-elutes and experiences the same ionization effects as the analyte.[9] If unavailable, ensure the analog IS chosen has very similar retention time and chemical properties. |
| Matrix is too Concentrated | Can the sample be diluted? | Diluting the sample with the initial mobile phase can significantly reduce the concentration of interfering components, thereby minimizing matrix effects.[6] However, ensure the diluted concentration is still above the method's limit of quantification. |
Experimental Protocols & Data
Protocol 1: UPLC-MS/MS Quantification of a this compound Analog in Rat Plasma
This protocol is adapted from validated methods for similar glycosides and serves as a strong starting point for method development.[1][3]
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of a precipitating solution (e.g., acetonitrile or methanol containing the internal standard).[1]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
UPLC-MS/MS Conditions:
-
System: Waters ACQUITY UPLC with a XEVO TQ-S Mass Spectrometer.
-
Column: ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical starting point is 95% A, ramping to 95% B over several minutes.
-
Injection Volume: 2-5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), often in negative mode for glycosides.[1][3]
-
MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the IS must be optimized by direct infusion.
-
Data Tables
Table 1: Comparison of Sample Preparation Methods for Glycosides in Plasma
| Preparation Method | Typical Analyte Recovery | Matrix Effect | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85% - 105% | Moderate to High | Fast, simple, inexpensive | Less clean extract, higher risk of matrix effects and ion suppression.[10] |
| Liquid-Liquid Extraction (LLE) | 70% - 90% | Low to Moderate | Cleaner extract than PPT | More labor-intensive, requires solvent evaporation and reconstitution steps.[8] |
| Solid-Phase Extraction (SPE) | > 80% | Low | Very clean extract, high selectivity | Most expensive, requires method development to optimize sorbent and solvents.[11] |
Table 2: Typical UPLC-MS/MS Parameters for Glycoside Analysis
| Parameter | Typical Setting | Purpose |
| Column Chemistry | C18 Reversed-Phase | Good retention and separation for moderately polar compounds like this compound. |
| Column Temperature | 35 - 45°C | Improves peak shape and reduces viscosity of the mobile phase.[1] |
| Mobile Phase Additive | 0.1% Formic or Acetic Acid | Acts as a proton source to aid ionization and improve chromatographic peak shape.[1][8] |
| Ionization Mode | ESI Negative | Glycosides often deprotonate readily, forming stable [M-H]⁻ ions.[1][3] |
| Detection Mode | MRM | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[3] |
Visualized Workflows and Logic
Caption: General workflow for the quantification of this compound.
Caption: Decision tree for troubleshooting matrix effects in LC-MS analysis.
References
- 1. Determination of Gypenoside A and Gypenoside XLIX in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Simultaneous Quantification of Four Ginsenosides in Rat Plasma and Its Application to a Comparative Pharmacokinetic Study in Normal and Depression Rats Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development of optimized extraction methodology for cyanogenic glycosides from flaxseed (Linum usitatissimum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UPLC-MS/MS Method for the Determination of Hyperoside and Application to Pharmacokinetics Study in Rat After Different Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
how to minimize batch-to-batch variability in Gypsoside experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability in Gypsoside experiments. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data presented in a clear, accessible format to ensure experimental reproducibility and reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is batch-to-batch variability a concern?
A1: this compound is a type of saponin, a class of chemical compounds found in various plant species. As a natural product, its chemical composition can vary significantly from one batch to another. This variability is influenced by factors such as the geographical origin of the raw material, cultivation and harvesting methods, and processing techniques.[1] Such inconsistencies can impact the reproducibility of experimental results, affecting both efficacy and safety assessments.[1]
Q2: What are the primary sources of batch-to-batch variation in this compound extracts?
A2: The quality and composition of natural extracts like this compound are susceptible to a range of environmental and procedural factors. Key sources of variation include:
-
Raw Material Sourcing: Differences in the genetic makeup of the plant, growing conditions (climate, soil), and harvest time can alter the phytochemical profile.[1]
-
Processing and Extraction: The methods used for drying, storing, and extracting the plant material can significantly impact the final composition of the extract.[1]
-
Manufacturing Practices: Inconsistencies in manufacturing processes can introduce further variability.[1]
Q3: How can I assess the consistency of my this compound extract batches?
A3: A combination of analytical techniques is recommended to evaluate the consistency of your extract batches. "Chemical fingerprinting" is a widely accepted approach for this purpose. This involves creating a characteristic chemical profile for each batch and comparing them. Commonly used techniques include:
-
High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: The stability of this compound, like other glycosides, is influenced by temperature, humidity, and light. For long-term storage, it is recommended to store this compound under controlled conditions. Based on ICH guidelines for pharmaceutical products, the following conditions are advised:
-
Long-term storage: 25°C ± 2°C at 60% RH ± 5% RH.
-
Accelerated stability studies: 40°C ± 2°C at 75% RH ± 5% RH to predict the effects of short-term excursions outside the label storage conditions.
It is crucial to conduct stability studies to establish a re-test period or shelf life for each batch.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results Between Batches
-
Possible Cause: Inherent chemical differences between batches of this compound extract.
-
Troubleshooting Steps:
-
Standardize Quantification: Ensure that the concentration of active this compound in each batch is accurately determined using a validated analytical method, such as HPLC-UV, before use.
-
Source from a Single Supplier: If possible, obtain a large single batch of this compound from a reputable supplier for the entire study. If multiple batches are unavoidable, request the supplier's certificate of analysis for each batch and compare the purity and impurity profiles.
-
Perform Comparative Analysis: Conduct a side-by-side chemical fingerprinting analysis (e.g., using HPLC) of different batches to assess their similarity.
-
Incorporate Controls: Always include positive and negative controls in your experiments to help normalize for inter-experimental variations.[1]
-
Randomize Samples: Randomly assign samples from different batches across your experimental groups to minimize systematic bias.[1]
-
Issue 2: Low Yield or Purity of this compound After Extraction and Purification
-
Possible Cause: Suboptimal extraction or purification protocol.
-
Troubleshooting Steps:
-
Optimize Extraction Parameters: Systematically evaluate and optimize extraction parameters such as solvent type, solvent-to-solid ratio, extraction temperature, and extraction time. Response surface methodology (RSM) can be a useful tool for this optimization.
-
Refine Purification Strategy: If purity is low, consider multi-step purification processes. Combining different chromatographic techniques (e.g., column chromatography followed by preparative HPLC) can improve separation from structurally similar impurities.
-
Monitor Each Step: Analyze the composition of the extract at each stage of the extraction and purification process using techniques like TLC or HPLC to identify where losses or introduction of impurities are occurring.
-
Experimental Protocols
Protocol 1: General Method for Extraction and Purification of this compound
This protocol outlines a general method for the extraction and purification of this compound from plant material. The specific parameters may need to be optimized for your particular source material.
-
Sample Preparation:
-
Dry the plant material (e.g., leaves, roots) at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Perform solvent extraction using an organic solvent such as ethanol or methanol.[2] The choice of solvent and its concentration should be optimized. For example, a 70-80% methanol solution has been shown to be effective for some glycosides.[3]
-
The extraction can be carried out using methods like maceration, soxhlet extraction, or ultrasound-assisted extraction.[2]
-
Filter the extract to separate the solution from the solid plant material.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.[2]
-
-
Purification:
-
The crude extract can be purified using chromatographic techniques.[2]
-
Column Chromatography: Pack a silica gel column and elute with a solvent gradient (e.g., a mixture of ethyl acetate and methanol) to separate the this compound from other compounds.
-
Preparative HPLC: For higher purity, the fractions containing this compound from column chromatography can be further purified using preparative HPLC with a C18 column.
-
Protocol 2: Quantitative Analysis of this compound by HPLC-UV
This protocol describes a validated method for the quantification of this compound in an extract.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., sodium phosphate buffer, pH 2.6). The ratio should be optimized for optimal separation (e.g., 32:68 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 210 nm.[4]
-
Column Temperature: 25°C.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of a certified this compound reference standard in methanol. Prepare a series of dilutions to create a calibration curve (e.g., 25-150 µg/mL).[4]
-
Sample Solution: Accurately weigh the this compound extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
-
Data Presentation
Table 1: Representative HPLC-UV Method Validation Parameters for Glycoside Quantification
| Parameter | Specification | Typical Value |
| Linearity (R²) | ≥ 0.99 | ≥ 0.999[3] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.11–0.56 mg/kg[3] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.33–1.69 mg/kg[3] |
| Precision (RSD%) | < 10% | < 2.83%[3] |
| Accuracy (Recovery %) | 80-120% | 83.57–104.84%[3] |
Table 2: Comparison of Extraction and Purification Methods for Glycosides
| Method | Principle | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction | High extraction efficiency | Time-consuming, potential for thermal degradation of compounds |
| Ultrasound-Assisted Extraction | Uses acoustic cavitation to disrupt cell walls | Faster extraction, lower solvent consumption | May not be suitable for all plant materials |
| Column Chromatography | Separation based on polarity | Good for initial purification and fractionation | Lower resolution than HPLC, can be labor-intensive |
| Preparative HPLC | High-resolution separation | High purity of the final product | Lower sample capacity, more expensive |
Table 3: Recommended Stability Testing Conditions (ICH Guidelines)
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Visualizations
Caption: Experimental workflow for this compound research.
References
- 1. Optimization of Accelerated Solvent Extraction of Ginsenosides from Cultivated Wild Ginseng Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of HPLC-UV method for determination of minor glycosides contained in Stevia rebaudiana Bertoni leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
characterization of impurities in Gypsoside purification processes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification and characterization of Gypsoside and related saponins.
Troubleshooting Guide
This guide addresses common issues encountered during the purification and analysis of this compound.
Question: My HPLC chromatogram shows multiple unexpected peaks besides the main this compound peak. What are they and how can I get rid of them?
Answer: Unexpected peaks in your HPLC analysis of this compound can originate from several sources. These can be broadly categorized as process-related impurities from the initial plant extract or degradation products formed during processing and storage.
-
Process-Related Impurities: The crude extract from Gypsophila species is a complex mixture.[1] Besides this compound, it contains other structurally similar saponins, flavonoids, phenolic compounds, and fatty acids.[2] These co-extractives are the most common source of additional peaks.
-
Degradation Products: this compound is a triterpenoid glycoside, featuring numerous sugar molecules linked to a central aglycone.[3] These glycosidic bonds are susceptible to cleavage through hydrolysis. This degradation can be triggered by:
-
pH Extremes: Both acidic and basic conditions can catalyze the hydrolysis of glycosidic bonds, breaking off sugar moieties and creating new, less polar compounds that will appear as separate peaks in a reversed-phase HPLC run.[4][5] Stability for similar glycosides is often best near neutral pH.[6][7]
-
Elevated Temperatures: High temperatures during extraction, concentration, or storage can accelerate degradation reactions.[5][8]
-
Enzymatic Activity: If the plant material is not properly handled (e.g., quickly dried or treated with heat), endogenous enzymes can cleave the glycosidic linkages.[4]
-
Troubleshooting Steps:
-
Optimize Extraction: Use a defatting step with a non-polar solvent like hexane prior to the main extraction with ethanol or methanol to remove lipids.[9]
-
Refine Chromatographic Separation: Purification of saponins often requires multiple chromatographic steps.[1][10] Consider using a multi-step protocol involving different stationary phases (e.g., normal phase silica followed by reversed-phase C18) or techniques like High-Speed Counter-Current Chromatography (HSCCC).[11]
-
Control pH and Temperature: Ensure all solvents and buffers used are within a neutral pH range (approx. 6-7.5) and avoid excessive heat during sample preparation and storage.[6][7] Store extracts and purified fractions at low temperatures (e.g., 4°C).
-
Perform Forced Degradation Study: To confirm if the impurities are degradation products, subject a small, pure sample of this compound to controlled stress conditions (acid, base, heat, oxidation). The resulting chromatogram can help identify potential degradation peaks in your main sample.
Question: I'm experiencing poor peak shape (tailing, fronting, or broad peaks) during HPLC analysis of this compound. What could be the cause?
Answer: Poor peak shape in HPLC is a common issue that can compromise resolution and quantification. For a large, complex molecule like this compound, several factors can be at play.
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with polar functional groups on this compound, causing tailing. - Column Overload: Injecting too much sample can saturate the stationary phase. - Contamination: Buildup of strongly retained compounds on the column inlet frit or stationary phase. | - Use a mobile phase with a slightly acidic pH (e.g., adding 0.1% formic or acetic acid) to suppress silanol activity. - Use a high-purity, end-capped column. - Reduce the injection volume or sample concentration. - Flush the column with a strong solvent (e.g., isopropanol) or reverse the column (disconnected from the detector) to wash the inlet.[12] |
| Peak Fronting | - Sample Overload: A common cause, especially in preparative chromatography. - Incompatible Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 30% acetonitrile) can cause the peak to distort.[13] | - Dilute the sample. - Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is needed for solubility, inject the smallest possible volume.[13] |
| Broad Peaks | - Low Flow Rate: Can increase diffusion and peak broadening. - Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector. - Column Degradation: Loss of stationary phase or creation of a void at the column inlet. - Inappropriate Mobile Phase: A mobile phase that is too "weak" can lead to excessive retention and broadening. | - Ensure the flow rate is optimal for the column dimensions.[10] - Use tubing with a small internal diameter (e.g., 0.005") and keep lengths as short as possible. - Replace the column. Use a guard column to extend the life of the analytical column.[10] - Increase the organic solvent percentage in the mobile phase or switch to a stronger solvent (e.g., acetonitrile instead of methanol). |
Question: My this compound yield is very low after purification. How can I improve it?
Answer: Low recovery is a frequent challenge in multi-step purification processes for natural products.
-
Extraction Efficiency: Ensure the extraction solvent and method are optimal. Saponins are typically extracted with methanol or ethanol.[9] Techniques like sonication or reflux extraction can improve efficiency, but care must be taken to avoid thermal degradation.
-
Irreversible Adsorption: Saponins can adsorb irreversibly to silica gel in normal-phase chromatography, leading to significant sample loss.[11] Consider using alternative techniques like High-Speed Counter-Current Chromatography (HSCCC), which is a liquid-liquid technique free of solid supports and thus avoids irreversible adsorption.[11]
-
Minimize Transfer Steps: Each sample transfer (e.g., from flask to flask, during solvent evaporation) can lead to material loss. Plan your workflow to be as streamlined as possible.
-
Monitor Fractions Carefully: When performing column chromatography, use a sensitive detection method (like Thin Layer Chromatography with a suitable stain) to analyze fractions so that no product-containing fractions are accidentally discarded.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for characterizing this compound and its impurities? A1: A combination of chromatographic and spectroscopic techniques is essential for comprehensive characterization.[1][2]
-
For Separation and Quantification:
-
High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) is the gold standard for separating and quantifying this compound.[14] Since many saponins lack a strong UV chromophore, ELSD is often preferred.[14]
-
Ultra-High-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to HPLC.[15]
-
-
For Identification and Structure Elucidation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides molecular weight information and fragmentation patterns, which are crucial for identifying known impurities and proposing structures for unknown ones.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) is the most powerful technique for the complete structural elucidation of novel impurities after they have been isolated in sufficient quantity and purity.[15]
-
Q2: How can I isolate a specific impurity for structural analysis? A2: Isolating impurities requires preparative-scale separation techniques.
-
Initial Fractionation: Start with a large amount of crude or partially purified extract and perform low-pressure column chromatography to get enriched fractions of the target impurity.
-
Preparative HPLC (Prep-HPLC): This is the most common method for isolating impurities with high purity.[17] A larger-diameter column is used to handle higher sample loads. The process involves collecting the eluent in fractions as the target peak comes off the column. Multiple runs may be necessary.
-
Purity Check: The purity of the isolated fraction should be confirmed using analytical HPLC before proceeding with structural analysis like NMR.
Q3: What are the typical degradation pathways for this compound? A3: As a complex glycoside, the primary degradation pathway for this compound is the hydrolysis of its O-glycosidic bonds.[4][18] This reaction cleaves one or more sugar units from the sapogenin core. The result is a mixture of partially deglycosylated saponins and, eventually, the free aglycone (sapogenin). This process can be accelerated by acid, base, heat, and enzymes.[4][8] A secondary pathway could involve oxidation , though hydrolysis is generally the more significant concern for glycosides in solution.[19]
Experimental Protocols & Workflows
Protocol 1: General Workflow for Impurity Characterization
This protocol outlines the general steps from a crude extract to a characterized impurity.
Caption: Workflow for impurity isolation and characterization.
Protocol 2: HPLC Method Parameters for Saponin Analysis
The following table summarizes typical starting parameters for the reversed-phase HPLC analysis of glycosides. These should be optimized for your specific instrument and column.
| Parameter | Typical Value | Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard choice for saponin analysis.[20] |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Acid modifier improves peak shape.[20][21] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better resolution. |
| Elution Mode | Gradient | A gradient is necessary to elute compounds with a wide range of polarities. A typical gradient might run from 20-80% B over 40 minutes. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column.[20][22] |
| Column Temp. | 25-35 °C | Temperature control improves retention time reproducibility.[20][22] |
| Detection | UV at 205-210 nm or ELSD | Saponins have weak UV absorbance; ELSD is more universal.[14] |
| Injection Vol. | 10-20 µL | Adjust based on sample concentration.[20] |
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to diagnosing HPLC issues.
Caption: Logical flow for troubleshooting common HPLC problems.
References
- 1. A simple method for isolation of Gypsophila saponins for the combined application of targeted toxins and saponins in tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. Gipsoside | C80H126O44 | CID 167308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation and Hydrolysis of Ginsenoside Rg5: An Underestimated Degradation Pathway, Isolation, and Characterization of Unknown Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Molecular Bases of the Interaction between a Saponin from the Roots of Gypsophila paniculata L. and Model Lipid Membranes [mdpi.com]
- 11. Degradation of ginsenosides in humans after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 15. Gypenoside XXV | C47H78O18 | CID 441925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. hort [journals.ashs.org]
- 17. researchgate.net [researchgate.net]
- 18. Glycoside - Wikipedia [en.wikipedia.org]
- 19. Oxidation and Hydrolysis of Ginsenoside Rg5: An Underestimated Degradation Pathway, Isolation, and Characterization of Unknown Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
resolving co-eluting compounds during Gypsoside chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting compounds during Gypsoside chromatography.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is broad and appears to have a shoulder. What could be the cause?
A shoulder on your main this compound peak often indicates the presence of a co-eluting compound. Given the chemical complexity of Gypsosides, this is frequently an isobaric or positional isomer. These isomers have the same mass but slightly different structures, leading to very similar retention times on standard reversed-phase columns.
Q2: What are the most common compounds that co-elute with Gypsosides?
The most challenging co-eluting species are other this compound saponins, particularly:
-
Isobaric and positional isomers: These are saponins with the same molecular weight and elemental composition but differ in the arrangement of sugar moieties or acyl groups.[1][2]
-
Structurally similar saponins: Saponins with different aglycones (e.g., quillaic acid instead of gypsogenin) but similar glycosylation patterns can also co-elute.[3][4]
-
Flavonoid glycosides: Depending on the sample matrix and the chromatographic conditions, flavonoid glycosides with polarities similar to Gypsosides can co-elute.[5][6][7]
Q3: How can I confirm if I have co-elution?
If you are using a Diode Array Detector (DAD), you can assess peak purity across the peak. A non-uniform spectrum across the peak suggests the presence of more than one compound. For unambiguous confirmation, high-resolution mass spectrometry (HRMS) such as UHPLC-QTOF-MS is highly effective. It can reveal the presence of multiple compounds with the same or very similar masses under a single chromatographic peak.
Q4: What is the first step I should take to resolve co-eluting Gypsosides?
The initial and often most effective step is to optimize your chromatographic selectivity. This involves changing the stationary phase or the mobile phase composition. For complex mixtures of this compound isomers, switching from a standard C18 reversed-phase column to a Hydrophilic Interaction Liquid Chromatography (HILIC) column is a highly effective strategy.[1][2][8]
Q5: My sample matrix is very complex. How can I clean up my sample before injection to minimize potential co-elution?
Solid Phase Extraction (SPE) is a valuable technique for sample cleanup and fractionation prior to chromatographic analysis.[9][10][11][12] For this compound analysis from plant extracts, a reversed-phase SPE cartridge (e.g., C18) can be used to remove highly polar and non-polar interferences. By carefully selecting the washing and elution solvents, you can enrich the fraction containing your Gypsosides of interest while removing potential co-eluting compounds.
Troubleshooting Guides
Guide 1: Optimizing Chromatographic Parameters
If co-elution is suspected, systematically adjusting the following parameters can improve resolution.
| Parameter | Recommended Action | Expected Outcome |
| Stationary Phase | Switch from a C18 column to a HILIC column. A zwitterionic or silica-based HILIC column can offer different selectivity for polar glycosylated compounds.[1][8] | Enhanced separation of isomeric saponins based on differences in their polar head groups.[8] |
| Mobile Phase (HILIC) | Optimize the gradient of acetonitrile and water (with a small amount of buffer like ammonium formate). A shallower gradient can improve the separation of closely eluting isomers. | Increased retention and improved resolution of highly polar Gypsosides. |
| Mobile Phase (Reversed-Phase) | If using a C18 column, try switching the organic modifier from acetonitrile to methanol or vice versa. Also, adjust the pH of the aqueous phase with additives like formic acid. | Altered selectivity which may resolve the co-eluting peaks. |
| Column Temperature | Increase the column temperature in increments of 5-10°C. | Can improve peak efficiency (narrower peaks) and may alter selectivity. |
| Flow Rate | Decrease the flow rate. | Increases the interaction time of the analytes with the stationary phase, potentially improving resolution for closely eluting compounds. |
Guide 2: Addressing Co-eluting Isobaric Saponins
The separation of isobaric this compound saponins is a significant challenge. The following table summarizes the successful application of HILIC for their resolution.
| Saponin Type | Chromatographic Mode | Result | Reference |
| Isobaric GOTCAB Saponins | Si-HILIC UHPLC | Successful separation of multiple isobaric and positional isomers that co-eluted on reversed-phase columns. | [1][2] |
| Isomeric Ginsenosides | Click XIon zwitterionic HILIC | Enhanced selectivity and reversal of elution order for certain isomers compared to reversed-phase, leading to baseline separation. | [8] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol provides a general guideline for cleaning up plant extracts to enrich for Gypsosides.
-
Sample Pre-treatment: Extract the dried and powdered plant material with a suitable solvent (e.g., 80% methanol in water). Centrifuge and filter the extract.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Sample Loading: Dilute the filtered extract with water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove highly polar impurities.
-
Elution: Elute the this compound-containing fraction with a higher concentration of organic solvent (e.g., 80% methanol in water).
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for injection.
Protocol 2: UHPLC-HILIC Method for this compound Isomer Separation
This method is adapted from a published study on the separation of complex Gypsophila saponins.[1]
-
Column: Silica HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium formate in water (pH adjusted).
-
Flow Rate: 0.250 mL/min.
-
Gradient Program:
-
0-2 min: 90% A
-
2-15 min: Linear gradient from 90% to 70% A
-
15-18 min: Hold at 70% A
-
18-18.1 min: Return to 90% A
-
18.1-23 min: Column re-equilibration at 90% A
-
-
Detection: ESI-HRMS (e.g., Orbitrap) in both positive and negative ion modes.
Visualizations
Caption: A logical workflow for troubleshooting co-elution issues in this compound chromatography.
Caption: Relationship between chromatographic parameters and their effect on peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. proceedings.bas.bg [proceedings.bas.bg]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic interaction chromatography for selective separation of isomeric saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Ginsenosides by SPE-HPLC and Its Application to Quality Control [crcu.jlu.edu.cn]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Sample Prep Tech Tip: Solid Samples and SPE | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Anti-Cancer Potential of Gypsoside: A Comparative In Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vitro anti-cancer activity of Gypsoside, offering a comparative analysis with alternative compounds, detailed experimental data, and insights into its mechanisms of action.
This compound, a triterpenoid saponin derived from Gynostemma pentaphyllum, has emerged as a promising natural compound with potent anti-cancer properties. Extensive in vitro studies have demonstrated its efficacy in inhibiting the proliferation of a wide array of cancer cell lines. This guide provides a consolidated overview of the anti-cancer activity of this compound, presenting a comparative analysis with other agents, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways.
Comparative Analysis of Cytotoxicity
The anti-proliferative activity of this compound and its derivatives, such as Gypenoside L and LI, has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, serves as a key metric for comparison. The following tables summarize the IC50 values of this compound and its analogues against several cancer cell lines, alongside a comparative look at the well-established chemotherapeutic agent, 5-Fluorouracil (5-FU).
| Compound | Cancer Cell Line | Cell Type | IC50 Value (µg/mL) | Incubation Time (h) | Citation(s) |
| Gypenosides | SW-480 | Colorectal Carcinoma | 99.59 | 24 | [1] |
| Gypenosides | SW-620 | Colorectal Carcinoma | 107.53 | 24 | [1] |
| Gypenosides | Caco-2 | Colorectal Carcinoma | 112.22 | 24 | [1] |
| Gypenosides | T24 | Bladder Cancer | 550 | Not Specified | [2] |
| Gypenosides | 5637 | Bladder Cancer | 180 | Not Specified | [2] |
| Gypenoside | HGC-27 | Gastric Cancer | ~50 | 48 | [3] |
| Gypenoside | SGC-7901 | Gastric Cancer | ~100 | 48 | [3] |
| Compound | Cancer Cell Line | Cell Type | IC50 Value (µM) | Incubation Time (h) | Citation(s) |
| Gypenoside L | 769-P | Renal Cell Carcinoma | 60 | 48 | |
| Gypenoside L | ACHN | Renal Cell Carcinoma | 70 | 48 | |
| Gypenoside LI | 769-P | Renal Cell Carcinoma | 45 | 48 | |
| Gypenoside LI | ACHN | Renal Cell Carcinoma | 55 | 48 |
| Compound | Cancer Cell Line | Cell Type | IC50 Value (µg/mL) | Incubation Time (h) | Citation(s) |
| 5-Fluorouracil | SW-480 | Colorectal Carcinoma | 257.23 | 48 | [1] |
| 5-Fluorouracil | SW-620 | Colorectal Carcinoma | 366.40 | 48 | [1] |
| 5-Fluorouracil | Caco-2 | Colorectal Carcinoma | 31.75 | 48 | [1] |
Mechanisms of Anti-Cancer Action
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Induction of Apoptosis
This compound treatment has been shown to trigger apoptosis in various cancer cells. This process is often mediated by an increase in intracellular reactive oxygen species (ROS), leading to DNA damage and the activation of the p53 tumor suppressor protein.[1][4] The apoptotic cascade further involves the mitochondria-dependent pathway, characterized by the release of cytochrome c and the activation of caspase-3 and caspase-9.[1][4]
Cell Cycle Arrest
In addition to apoptosis, this compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies have demonstrated that Gypenosides can induce G0/G1 phase arrest in colorectal cancer cells.[1][4] This effect is often linked to the upregulation of p53.[1]
Signaling Pathways Modulated by this compound
The anti-cancer activities of this compound are orchestrated through its influence on key cellular signaling pathways.
PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Gypenosides have been reported to inhibit this pathway in bladder and renal cancer cells, contributing to their anti-tumor effects.[2][3]
References
- 1. Gypenosides Synergistically Enhances the Anti-Tumor Effect of 5-Fluorouracil on Colorectal Cancer In Vitro and In Vivo: A Role for Oxidative Stress-Mediated DNA Damage and p53 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]
- 4. Gypenosides Synergistically Enhances the Anti-Tumor Effect of 5-Fluorouracil on Colorectal Cancer In Vitro and In Vivo: A Role for Oxidative Stress-Mediated DNA Damage and p53 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Gypsoside and Other Prominent Triterpenoid Saponins
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gypsoside's Bioactivity with Asiaticoside, Ginsenoside Rg3, Saikosaponin D, and Glycyrrhizin, Supported by Experimental Data.
Triterpenoid saponins, a diverse class of natural glycosides, are at the forefront of phytochemical research due to their broad spectrum of pharmacological activities. Among these, this compound, primarily isolated from Gynostemma pentaphyllum, has garnered significant attention for its potent anticancer, anti-inflammatory, and antiviral properties. This guide provides a comprehensive comparison of the bioactivity of this compound with other well-characterized triterpenoid saponins: Asiaticoside from Centella asiatica, Ginsenoside Rg3 from Panax ginseng, Saikosaponin D from Bupleurum species, and Glycyrrhizin from Glycyrrhiza glabra. This objective analysis, supported by experimental data, aims to assist researchers in navigating the therapeutic potential of these fascinating compounds.
Comparative Bioactivity: A Quantitative Overview
The following tables summarize the in vitro efficacy of this compound and its counterparts across key therapeutic areas. The data, presented as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, offer a quantitative basis for comparison.
Anticancer Activity
Triterpenoid saponins exhibit significant cytotoxic effects against various cancer cell lines through diverse mechanisms, including the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | Gastric Cancer Cells (HGC-27, SGC-7901) | Gastric Cancer | Induces apoptosis | [1] |
| Renal Cell Carcinoma (769-P, ACHN) | Renal Cancer | Induces apoptosis | [2][3] | |
| Bladder Cancer Cells | Bladder Cancer | Induces apoptosis | [4] | |
| Asiaticoside | Colorectal Cancer Cells | Colorectal Cancer | Inhibits proliferation | [5] |
| Ginsenoside Rg3 | Melanoma (A375) | Melanoma | Inhibits proliferation | [6] |
| Colon Cancer (SW620, LOVO) | Colon Cancer | Enhances 5-FU toxicity | [7] | |
| Saikosaponin D | Non-small cell lung cancer (A549) | Lung Cancer | 3.57 | [8] |
| Non-small cell lung cancer (H1299) | Lung Cancer | 8.46 | [8] | |
| Glycyrrhizin | HeLa, MCF-7, Caco-2 | Cervical, Breast, Colorectal Cancer | 7.42 - 43.83 (for derivatives) | [9] |
Anti-inflammatory Activity
The anti-inflammatory properties of these saponins are largely attributed to their ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory mediators.
| Compound | Assay | Key Findings | IC50/EC50 | Citation(s) |
| This compound | Nitric Oxide (NO) Production | Inhibition of NO production in LPS-stimulated macrophages | - | |
| Asiaticoside | NF-κB activation | Suppresses NF-κB signaling | - | [5][10][11][12] |
| Ginsenoside Rg3 | Cytokine Production | Reduces pro-inflammatory cytokine levels | - | [13] |
| Saikosaponin D | Selectin Binding | Inhibits E-selectin, L-selectin, and P-selectin binding to THP-1 cells | IC50: 1.8 µM (E-selectin), 3.0 µM (L-selectin), 4.3 µM (P-selectin) | [6] |
| Glycyrrhizin | BACE1 Inhibition | Inhibits BACE1 | IC50: 20.12 µM | [14] |
Antiviral Activity
Several triterpenoid saponins have demonstrated the ability to inhibit the replication of a range of viruses by interfering with viral entry and replication processes.
| Compound | Virus | Key Findings | EC50 | Citation(s) |
| This compound | - | - | - | |
| Asiaticoside | Herpes Simplex Virus (HSV) | - | - | |
| Ginsenoside Rg3 | Hepatitis C Virus (HCV) | Inhibits HCV propagation | - | [15] |
| Bovine Viral Diarrhea Virus (BVDV) | Antiviral effect | EC50 of Rb2: 57.76 µg/mL, EC50 of Rb3: 60.25 µg/mL | [16] | |
| Saikosaponin D | Human Coronavirus 229E | Potent antiviral activity | IC50 of Saikosaponin B2: 1.7 ± 0.1 µmol/L | [13][17] |
| Hepatitis E Virus (HEV) | Anti-HEV activity | - | [18] | |
| Hepatitis B Virus (HBV) | Inhibits HBV DNA replication | - | [19] | |
| Glycyrrhizin | SARS-CoV-2 | Inhibits viral replication | 0.44 mg/ml | [20] |
| Herpes Simplex Virus 1 (HSV-1) | Inhibits HSV-1 replication | IC50: 0.5 mM | [21] | |
| SARS-CoV | Inhibits viral replication | 300 μg/ml | [21] |
Key Signaling Pathways in Bioactivity
The diverse biological effects of these triterpenoid saponins are mediated through their interaction with complex intracellular signaling networks. Understanding these pathways is crucial for targeted drug development.
This compound: Targeting PI3K/AKT/mTOR in Cancer
Gypsosides have been shown to induce apoptosis in various cancer cells by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway.[1][2][3][4][22][23] This pathway is a critical regulator of cell survival, proliferation, and growth.
Asiaticoside: Modulating NF-κB and MAPK Signaling in Inflammation
Asiaticoside exerts its anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][10][11][12] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.
Ginsenoside Rg3: A Multi-pathway Approach in Cancer Therapy
Ginsenoside Rg3 exhibits its anticancer effects through the modulation of multiple signaling pathways, including the PI3K/AKT and MAPK pathways.[6][7][13][24][25][26] This multi-targeted approach contributes to its potent inhibition of cancer cell proliferation, migration, and survival.
Saikosaponin D: Targeting STAT3 in Inflammation and Cancer
Saikosaponin D demonstrates potent anti-inflammatory and anticancer activities by directly targeting the Signal Transducer and Activator of Transcription 3 (STAT3).[15][27][28][29][30] The inhibition of STAT3 phosphorylation and its downstream targets plays a crucial role in its therapeutic effects.
Glycyrrhizin: Interference with Viral Entry and Replication
Glycyrrhizin's antiviral activity is multifaceted, involving the inhibition of viral attachment and entry into host cells, as well as the suppression of viral replication.[20][31][32][33] It has been shown to interact with viral surface proteins and host cell receptors.
References
- 1. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]
- 3. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 5. Asiaticoside suppresses cell proliferation by inhibiting the NF-κB signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginsenoside Rg3-induced EGFR/MAPK pathway deactivation inhibits melanoma cell proliferation by decreasing FUT4/LeY expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. 5.6. Griess Reagent Assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Asiaticoside alleviates atherosclerosis progression by suppressing RhoF-NF-κB/MAPK signaling and inflammation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ginsenoside Rg3 induces mesangial cells proliferation and attenuates apoptosis by miR-216a-5p/MAPK pathway in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Saikosaponin-d Suppresses COX2 Through p-STAT3/C/EBPβ Signaling Pathway in Liver Cancer: A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Asiaticoside Attenuates Cell Growth Inhibition and Apoptosis Induced by Aβ1-42 via Inhibiting the TLR4/NF-κB Signaling Pathway in Human Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. Stork: Cytotoxicity and anti-hepatitis B virus activities of saikosaponins from Bupleurum species [storkapp.me]
- 20. Glycyrrhizin as a promising kryptonite against SARS-CoV-2: Clinical, experimental, and theoretical evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Ginsenoside Rg3 Promotes Cell Growth Through Activation of mTORC1 [frontiersin.org]
- 25. Ginsenoside Rg3 Promotes Cell Growth Through Activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Saikosaponin D alleviates cancer cachexia by directly inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Saikosaponin D: review on the antitumour effects, toxicity and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Saikosaponin-d Suppresses COX2 Through p-STAT3/C/EBPβ Signaling Pathway in Liver Cancer: A Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. A Review of the Antiviral Activities of Glycyrrhizic Acid, Glycyrrhetinic Acid and Glycyrrhetinic Acid Monoglucuronide [mdpi.com]
- 33. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacological Effects of Gypsoside and Ginsenoside
A deep dive into the pharmacological properties of two prominent saponins, Gypsoside and Ginsenoside, reveals both shared therapeutic potential and distinct mechanisms of action. This comprehensive guide provides a comparative analysis of their anticancer, anti-inflammatory, antioxidant, and neuroprotective effects, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Introduction to this compound and Ginsenoside
Gypsosides are a class of triterpenoid saponins primarily isolated from plants of the Gypsophila genus. They are recognized for their diverse biological activities, including cytotoxic and anti-inflammatory properties. Ginsenosides, on the other hand, are a diverse group of steroidal saponins found predominantly in the Panax (ginseng) genus[1]. Extensively studied for centuries in traditional medicine, ginsenosides are celebrated for their wide range of pharmacological effects, including neuroprotective, anti-cancer, and immunomodulatory activities[2][3]. Both Gypsosides and Ginsenosides are glycosides, meaning they consist of a sugar moiety (glycone) and a non-sugar moiety (aglycone), which contribute to their biological effects[4].
Comparative Pharmacological Effects
The pharmacological activities of this compound and Ginsenoside have been evaluated across various domains. While both exhibit promising therapeutic potential, the extent of research and available quantitative data differ significantly.
Anticancer Activity
Both Gypsophila saponins and various ginsenosides have demonstrated significant anticancer properties.
A triterpenoid saponin-rich extract from Gypsophila oldhamiana (TGOE) has shown selective inhibition of human hepatoma SMMC-7721 cells with an IC50 value of 19.50±3.63 µg/mL, while exhibiting lower cytotoxicity towards normal human hepatic L02 cells (IC50 of 40.48±3.74 µg/mL)[1]. The mechanism involves the activation of caspase-3 and modulation of the MAPK signaling pathway, including the phosphorylation of ERK and JNK, and decreased phosphorylation of p38[1].
Ginsenosides, particularly Rg3 and Rh2, are well-documented for their potent anticancer effects across a variety of cancer cell lines[3][5]. For instance, Ginsenoside Rh2 has demonstrated stronger anti-proliferative effects than Rg3 in several cancer cell types[5]. The anticancer mechanisms of ginsenosides are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis[6]. They are known to modulate multiple signaling pathways, including PI3K/Akt/mTOR, NF-κB, and MAPK pathways[6][7].
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| Gypsophila oldhamiana Extract (TGOE) | Human Hepatoma SMMC-7721 | 19.50±3.63 µg/mL | [1] |
| Gypsophila oldhamiana Extract (TGOE) | Normal Human Hepatic L02 | 40.48±3.74 µg/mL | [1] |
| Etoposide | Hodgkin Lymphoma HD-MY-Z | 93 µg/mL | [8] |
| Etoposide + Acetylated Gypsophila Saponins (20 µg/mL) | Hodgkin Lymphoma HD-MY-Z | 11 µg/mL | [8] |
| Ginsenoside Rb2 | LPS-stimulated RAW264.7 Macrophages (TNF-α production) | 27.5 µM | [9] |
| Ginsenoside Rb2 | Differentiated U937 Cells (TNF-α production) | 26.8 µM | [9] |
Anti-inflammatory and Antioxidant Activity
Extracts from Gypsophila paniculata have demonstrated both antioxidant and anti-inflammatory properties[10]. The antioxidant activity, measured by DPPH radical scavenging, showed an IC50 value for the extract, though the specific value for the purified saponins is not detailed[10]. The anti-inflammatory effects are linked to this antioxidant capacity[10].
Ginsenosides exhibit potent anti-inflammatory and antioxidant effects through various mechanisms. Ginsenoside Rb1, for example, can scavenge hydroxyl radicals and has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β[11]. Several ginsenosides, including Rg1, Rg3, and Rf, have been shown to be effective in reducing LPS-induced inflammation in macrophages[5]. They achieve this by inhibiting inflammatory signaling pathways such as NF-κB and promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype[9][12].
| Compound/Extract | Assay | Result | Reference |
| Gypsophila paniculata Extract | Total Phenolic Content | 50.4 ± 4.02 mg GAE/100 g | [10] |
| Gypsophila paniculata Extract | Total Flavonoid Content | 4.83 ± 0.22 mg QE/100 g | [10] |
| American Ginseng Ginsenosides (AGGs) | TNF-α reduction in LPS-induced RAW 264.7 (at 25 µg/mL) | 279.58 ± 6.45 pg/mL | [13] |
| American Ginseng Ginsenosides (AGGs) | IL-1β reduction in LPS-induced RAW 264.7 (at 25 µg/mL) | 101.69 ± 2.64 pg/mL | [13] |
| American Ginseng Ginsenosides (AGGs) | IL-6 reduction in LPS-induced RAW 264.7 (at 25 µg/mL) | 6.37 ± 0.46 pg/mL | [13] |
Neuroprotective Effects
While the general class of saponins is known to have neuroprotective potential, specific experimental data on the neuroprotective effects of Gypsosides are limited in the reviewed literature[14].
In contrast, the neuroprotective effects of ginsenosides are well-established. Ginsenoside Rb1, for instance, has been shown to protect neurons from ischemic damage and attenuate neuroinflammation by activating the Wnt/β-catenin signaling pathway[11][15][16]. It also promotes neurite outgrowth and protects against amyloid-beta-induced neurotoxicity through the Akt and ERK1/2 signaling pathways[17]. Ginsenoside Rd has been shown to significantly reduce infarct volume in animal models of cerebral ischemia/reperfusion injury at doses between 10-50 mg/kg[18].
| Compound | Model | Effect | Reference |
| Ginsenoside Rd | Cerebral Ischemia/Reperfusion (Animal Model) | Significantly attenuates infarct volume | [18] |
| Ginsenoside Rb1 | Cerebral Ischemia-Reperfusion Injury (Mouse Model) | Alleviates neuroinflammation via Wnt/β-catenin pathway | [15][16] |
| Ginsenoside Rb1 | Amyloid beta-induced neurotoxicity (in vitro) | Promotes neurite outgrowth and neuroprotection via Akt and ERK1/2 pathways | [17] |
Signaling Pathways
The therapeutic effects of Gypsosides and Ginsenosides are mediated by their interaction with various cellular signaling pathways.
Gypsophila Saponins Signaling Pathway in Cancer
Gypsophila saponins induce apoptosis in cancer cells through the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. This involves the activation of pro-apoptotic kinases like ERK and JNK, and the inhibition of the anti-apoptotic p38 kinase, ultimately leading to the activation of executioner caspase-3.
Ginsenoside Rg3 Anticancer Signaling Pathway
Ginsenoside Rg3 exerts its anticancer effects through multiple pathways. One key mechanism involves the inhibition of the PI3K/Akt signaling cascade, which is crucial for cancer cell survival and proliferation. By blocking this pathway, Rg3 promotes the activity of pro-apoptotic proteins like Bax and caspases, while downregulating the anti-apoptotic protein Bcl-2, leading to apoptosis.
Ginsenoside Rb1 Neuroprotective Signaling Pathway
Ginsenoside Rb1 provides neuroprotection through the activation of the Wnt/β-catenin signaling pathway. This pathway plays a critical role in neuronal survival and differentiation. Activation of this pathway by Rb1 leads to the inhibition of GSK-3β and the subsequent accumulation of β-catenin, which translocates to the nucleus to promote the expression of genes involved in neuroprotection and reduces neuroinflammation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited research.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated with the test compound (e.g., Gypsophila saponins or Ginsenosides) for a specified period.
-
MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol is used to assess the anti-inflammatory effects of compounds by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Procedure:
-
RAW 264.7 macrophages are seeded in 24-well plates.
-
The cells are pre-treated with various concentrations of the test compound (e.g., Ginsenosides) for 1-2 hours.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
The cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.
-
The cells can be lysed to extract RNA or protein for analysis of gene (qRT-PCR) or protein (Western blot) expression of inflammatory mediators (e.g., iNOS, COX-2).
-
-
Data Analysis: The reduction in the levels of inflammatory markers in the presence of the test compound compared to the LPS-only control indicates anti-inflammatory activity.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, and the color changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
-
Procedure:
-
A solution of the test compound at various concentrations is mixed with a DPPH solution (typically in methanol).
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Conclusion
This comparative analysis underscores the significant therapeutic potential of both this compound (as Gypsophila saponins) and Ginsenoside. While both classes of compounds exhibit promising anticancer and anti-inflammatory properties, the body of research on Ginsenosides is far more extensive, with a deeper understanding of their mechanisms of action and a greater wealth of quantitative data.
Gypsophila saponins have demonstrated potent and selective anticancer activity, particularly against liver cancer cells, by modulating the MAPK pathway. Their ability to enhance the efficacy of existing chemotherapeutic agents is also a promising area for future research. However, more in-depth studies are needed to elucidate the specific signaling pathways involved in their anti-inflammatory and neuroprotective effects and to generate more robust quantitative data.
Ginsenosides, with their well-documented multi-target effects, continue to be a cornerstone of natural product research. Their ability to modulate a wide array of signaling pathways, including PI3K/Akt, NF-κB, and Wnt/β-catenin, provides a solid foundation for their diverse pharmacological activities.
For researchers and drug development professionals, this guide highlights the potential of both this compound and Ginsenoside as sources of novel therapeutic agents. Further investigation into the less-explored pharmacological aspects of Gypsophila saponins may reveal new therapeutic avenues, while continued research on ginsenosides can help optimize their clinical applications.
References
- 1. e-century.us [e-century.us]
- 2. mdpi.com [mdpi.com]
- 3. frontiersin.org [frontiersin.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Evaluation of Anti-Inflammatory Effects of Six Ginsenosides and Rg1 Regulation of Macrophage Polarization and Metabolites to Alleviate Colitis | MDPI [mdpi.com]
- 6. jcancer.org [jcancer.org]
- 7. Frontiers | Anti-Inflammatory Effects of Ginsenoside Rb3 in LPS-Induced Macrophages Through Direct Inhibition of TLR4 Signaling Pathway [frontiersin.org]
- 8. Enhancement of toxicity of saporin-based toxins by Gypsophila saponins--kinetic of the saponin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ginsenoside Rg3 promotes inflammation resolution through M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytochemical Profile and Antidiabetic, Antioxidant, and Anti-Inflammatory Activities of Gypsophila paniculata Ethanol Extract in Rat Streptozotocin-Induced Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Mechanisms of Ginsenoside Rb1 in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotection by saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ginsenoside Rb1 attenuates neuroflammation via activating Wnt/β-catenin signaling pathway to exert neuroprotective effect on cerebral ischemic-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neuroprotective effects of ginsenoside Rb1 on hippocampal neuronal injury and neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Gypsoside Efficacy: A Comparative Analysis Against Standard-of-Care Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic efficacy of Gypsoside, a triterpenoid saponin, in comparison to established standard-of-care drugs for relevant indications. The following sections present quantitative data from preclinical studies, detailed experimental protocols, and visual representations of key signaling pathways to facilitate an objective assessment of this compound's potential as a therapeutic agent.
I. Comparative Efficacy in Colorectal Cancer: this compound vs. 5-Fluorouracil
Gypenosides (Gyp), of which this compound is a constituent, have demonstrated a synergistic anti-tumor effect when combined with the standard-of-care chemotherapy agent 5-Fluorouracil (5-FU) in colorectal cancer (CRC) models.[1][2][3][4]
Quantitative Data Summary
| Parameter | Cell Lines | Treatment | Outcome | Source |
| Cell Viability | SW-480, SW-620, Caco2 | Gyp + 5-FU | Significantly decreased cell viability compared to either agent alone.[1] | [1] |
| Colony Formation | SW-480, Caco2 | Gyp + 5-FU | Synergistically inhibited colony formation. | [1] |
| Tumor Volume (in vivo) | CT-26 xenograft mouse model | Gyp + 5-FU | Superior inhibition of tumor volume compared to single-agent treatment.[1] | [1] |
| Tumor Weight (in vivo) | CT-26 xenograft mouse model | Gyp + 5-FU | Superior inhibition of tumor weight compared to single-agent treatment.[1] | [1] |
Experimental Protocols
In Vitro Studies:
-
Cell Culture: Human colorectal cancer cell lines (SW-480, SW-620, Caco2) were cultured in appropriate media.
-
Cell Viability Assay (MTT): Cells were treated with varying concentrations of Gypenosides, 5-FU, or a combination of both for 24 and 48 hours. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Colony Formation Assay: Cells were seeded at a low density and treated with Gypenosides, 5-FU, or their combination. After a period of incubation, colonies were stained and counted.
-
Apoptosis Assay (Annexin V-PE/7-AAD staining): Apoptosis was quantified using Annexin V-PE/7-AAD staining followed by flow cytometry analysis after 24 hours of treatment.[1]
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., caspases, PARP, phospho-p53) were determined by Western blotting.[1]
-
Comet Assay and γH2A.X Staining: DNA damage was assessed using the comet assay and immunofluorescence staining for γH2A.X (Ser139-Histone H2A.X).[1]
In Vivo Studies:
-
Animal Model: CT-26 xenograft mouse model was established.
-
Treatment: Mice were treated with Gypenosides, 5-FU, or a combination of both.
-
Tumor Measurement: Tumor volume and weight were monitored throughout the study.[1]
-
Immunohistochemistry: Tumor tissues were analyzed for the expression of proliferation markers like PCNA.[1]
Signaling Pathways and Experimental Workflow
The synergistic effect of Gypenosides and 5-FU in colorectal cancer involves the induction of oxidative stress-mediated DNA damage and the activation of the p53 signaling pathway.[1]
Synergistic mechanism of Gypenosides and 5-FU in CRC.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gypenosides Synergistically Enhances the Anti-Tumor Effect of 5-Fluorouracil on Colorectal Cancer In Vitro and In Vivo: A Role for Oxidative Stress-Mediated DNA Damage and p53 Activation | PLOS One [journals.plos.org]
- 3. Methotrexate and its mechanisms of action in inflammatory arthritis | Semantic Scholar [semanticscholar.org]
- 4. Gypenosides Synergistically Enhances the Anti-Tumor Effect of 5-Fluorouracil on Colorectal Cancer In Vitro and In Vivo: A Role for Oxidative Stress-Mediated DNA Damage and p53 Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Gypsoside Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Gypsoside, a key bioactive saponin found in plants of the Gypsophila genus, is crucial for quality control, pharmacokinetic studies, and the overall development of herbal medicines and related pharmaceuticals. The selection of an appropriate analytical method is a critical decision that influences the reliability and efficiency of research and development. This guide provides a comparative analysis of three commonly employed analytical techniques for the quantification of this compound and other structurally related saponins: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
While a direct cross-validation study for this compound was not identified in the reviewed literature, this guide compiles and compares validation data from studies on structurally similar triterpenoid saponins and glycosides to provide a comprehensive overview of the expected performance of these methods.
Comparative Performance of Analytical Methods
The choice of an analytical method for this compound quantification should be based on a careful consideration of factors such as the required sensitivity, selectivity, sample throughput, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV, UPLC-MS/MS, and HPTLC for the analysis of saponins and glycosides.
| Parameter | HPLC-UV | UPLC-MS/MS | HPTLC |
| **Linearity (R²) ** | > 0.99[1] | > 0.999[2] | > 0.99[3] |
| Limit of Detection (LOD) | 5 - 10 µg/mL[1] | 10 ng/mL[2] | 10 - 30 ng/spot[3] |
| Limit of Quantification (LOQ) | 15 - 30 µg/mL[1] | 25 ng/mL[2] | 30 - 100 ng/spot[3] |
| Precision (RSD%) | < 10%[1] | < 7%[2] | < 2% |
| Accuracy (Recovery %) | 90 - 110%[1] | 91 - 113%[2] | 95 - 105% |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. | High; utilizes parent and product ion transitions for specific identification and quantification. | Moderate to High; dependent on the mobile phase and derivatization agent. |
| Analysis Time | Longer run times (typically 15-40 minutes per sample). | Shorter run times (typically 2-15 minutes per sample). | High throughput; multiple samples can be analyzed simultaneously on a single plate. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial instrument cost and requires more specialized expertise for operation and data analysis. | Lower instrument cost compared to HPLC and UPLC-MS/MS; requires skilled manual operation. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of saponins using HPLC-UV, UPLC-MS/MS, and HPTLC.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine quality control of herbal materials due to its robustness and cost-effectiveness.
Sample Preparation:
-
Extraction: Accurately weigh 1.0 g of powdered plant material (e.g., Gypsophila root) and transfer to a flask. Add 50 mL of 70% ethanol. Perform ultrasonic-assisted extraction for 30 minutes at 60°C.
-
Filtration: Cool the extract to room temperature and filter through a 0.45 µm membrane filter prior to injection.
Chromatographic Conditions:
-
Column: C18 column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of (A) acetonitrile and (B) 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound in complex biological matrices.
Sample Preparation:
-
Extraction: To 100 µL of plasma sample, add 400 µL of methanol containing an internal standard.
-
Protein Precipitation: Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
-
Filtration: Transfer the supernatant and filter through a 0.22 µm syringe filter.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a versatile and high-throughput technique suitable for the simultaneous analysis of multiple samples.
Sample Preparation:
-
Extraction: Extract 1.0 g of powdered plant material with 10 mL of methanol by sonication for 15 minutes.
-
Filtration: Centrifuge the extract at 4000 rpm for 10 minutes and use the supernatant for application.
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of chloroform, glacial acetic acid, methanol, and water (e.g., in a ratio of 6.4:3.2:1.2:0.8, v/v/v/v).
-
Application: Apply 5 µL of the sample and standard solutions as bands using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Derivatization: After development, dry the plate and spray with a 10% solution of sulfuric acid in ethanol, followed by heating at 110°C for 5 minutes.
-
Densitometric Analysis: Scan the plate using a densitometer at a wavelength of 530 nm.
Visualization of Workflows and Logical Relationships
To further clarify the processes involved in method validation and selection, the following diagrams are provided.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Decision tree for selecting an analytical method.
References
- 1. Validation of HPLC-UV method for determination of minor glycosides contained in Stevia rebaudiana Bertoni leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Molecular Mechanisms of Gypsoside: An Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Gypsoside, a triterpenoid saponin derived from Gynostemma pentaphyllum, has garnered significant interest for its therapeutic potential, particularly in cancer therapy. Understanding its precise mechanism of action is crucial for its clinical development and for identifying novel therapeutic targets. This guide provides a comparative overview of the key experimental approaches used to elucidate and confirm the pro-apoptotic and autophagy-modulating effects of this compound. We will delve into the detailed methodologies of essential experiments, present comparative data, and visualize the intricate signaling pathways involved.
Core Mechanisms of Action: A Dual Approach to Cellular Demise
Experimental evidence robustly supports that this compound exerts its anti-cancer effects primarily through two interconnected cellular processes: the induction of apoptosis (programmed cell death) and the modulation of autophagy (a cellular recycling process).
-
Induction of Apoptosis: this compound triggers the intrinsic, or mitochondrial, pathway of apoptosis. This involves the activation of a cascade of caspase enzymes, regulation of the Bcl-2 family of proteins, and the release of pro-apoptotic factors from the mitochondria.
-
Modulation of Autophagy: this compound has been shown to restore and enhance autophagy flux in cancer cells. This process, which can have a dual role in cell survival and death, appears to contribute to this compound-induced cell death in certain contexts.
Comparative Analysis of this compound's Efficacy
To contextualize the potency of this compound, it is often compared with other structurally related glycosides, such as Ginsenosides, which are also known for their anti-cancer properties. The following table summarizes key quantitative data from various studies.
| Compound | Cell Line | Assay | IC50 Value | Key Findings |
| This compound (Gyp) | Human colon cancer colo 205 cells | Cytotoxicity Assay | 113.5 µg/ml[1] | Induced cell cycle arrest and apoptosis.[1] |
| Ginsenoside CK | Acute Myeloid Leukemia (AML) cells | Cell Viability Assay | Not specified | Suppressed AML cell activity and induced apoptosis and G1 cell cycle arrest. |
| Ginsenoside CK | Human neuroblastoma cells | Cell Proliferation Assay | Not specified | Inhibited neuroblastoma cell proliferation in vitro and in vivo. |
| (-)-Gossypol | MCF-7 (breast cancer) | Proliferation Assay | Dose-dependent inhibition | Induced apoptosis and down-regulated Bcl-2 expression.[2] |
| Nardosinen | MCF-7 (breast cancer) | MTT Assay | Dose-dependent inhibition | Induced apoptosis via mitochondrial and caspase pathways.[3] |
Table 1: Comparative Cytotoxicity and Pro-Apoptotic Effects of this compound and Other Natural Glycosides.
Key Experimental Protocols to Confirm Mechanism of Action
The following section details the standard protocols for the essential experiments used to investigate the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4][5]
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-600 nm. The intensity of the color is proportional to the number of viable cells.
Analysis of Apoptosis: Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Harvesting: Following treatment with this compound, collect both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[6][7]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[8]
-
Investigation of Apoptotic Signaling Pathways: Western Blotting
Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade.
Protocol:
-
Protein Extraction: Lyse the this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, p-AKT, p-mTOR).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[9] The band intensity can be quantified using densitometry software.
Assessment of Autophagy: Western Blotting for LC3 and p62
To monitor autophagy, the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1 are commonly measured by Western blot.
Protocol:
The protocol is similar to the Western blotting protocol for apoptosis markers.
-
LC3 Analysis: An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.
-
p62 Analysis: A decrease in the level of p62, a protein that is selectively degraded by autophagy, suggests an increase in autophagic flux.[10][11]
To accurately measure autophagic flux, it is recommended to perform the experiment in the presence and absence of a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1). An accumulation of LC3-II in the presence of the inhibitor confirms an increase in autophagic flux.[11]
Confirmation of Protein-Protein Interactions: Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate the interaction between proteins, such as Sirt1 and FOXO1 in the context of this compound-induced autophagy.
Protocol:
-
Cell Lysis: Lyse cells to release proteins while maintaining protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., Sirt1).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complex.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the "bait" protein and its interacting partners ("prey" protein, e.g., FOXO1) from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein.[12]
Visualizing the Signaling Networks
To better understand the molecular pathways affected by this compound, the following diagrams, generated using the DOT language, illustrate the key signaling cascades.
Caption: this compound-induced apoptosis signaling pathway.
Caption: this compound-modulated autophagy signaling pathway.
Caption: General experimental workflow for confirming this compound's mechanism of action.
Conclusion
The experimental approaches outlined in this guide provide a robust framework for confirming and characterizing the mechanism of action of this compound. By employing a combination of cytotoxicity assays, apoptosis detection methods, and analyses of key signaling proteins involved in both apoptosis and autophagy, researchers can gain a comprehensive understanding of how this promising natural compound exerts its therapeutic effects. The presented protocols and comparative data serve as a valuable resource for the continued investigation of this compound and the development of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis Protocols | USF Health [health.usf.edu]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchhub.com [researchhub.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Solvents for Saponin Extraction: A Focus on Gypsoside Recovery
The efficient extraction of Gypsoside, a bioactive saponin, from its natural sources is a critical step in pharmaceutical research and development. The choice of solvent significantly impacts the yield and purity of the extracted compound. This guide provides a comparative analysis of different extraction solvents for this compound recovery, supported by experimental data and detailed protocols to aid researchers in selecting the optimal extraction strategy. While direct comparative studies on this compound are limited, this guide draws upon data from the extraction of structurally similar saponins, such as ginsenosides, to provide valuable insights.
Comparison of Extraction Solvent Performance
The selection of an appropriate solvent is paramount for maximizing the recovery of this compound. Key performance indicators for solvent efficiency include extraction yield and the ability to selectively dissolve the target compound while leaving impurities behind. The following table summarizes the performance of various solvents in the extraction of saponins, providing a valuable reference for this compound recovery.
| Extraction Solvent/Method | Key Parameters | Extraction Yield (mg/g) | Reference |
| 70% Ethanol | Ultrasound-Assisted Extraction (UAE), 45 min, ambient temperature | Lower than DES5 | [1] |
| Deep Eutectic Solvent (DES5: Choline chloride/urea 1:2) | UAE, 20 wt% water content, 15 mL/g liquid/solid ratio, 15 min | 31% higher than 70% ethanol | [1] |
| 88.64% Ethanol | Accelerated Solvent Extraction (ASE), 105.98°C, 28.77 min, 1500 psi | 7.45 (sum of ginsenosides) | [2] |
| Water | Pressurized Hot Water Extraction (PHWE), 110°C, 440 kPa | 9.8 | [3] |
| n-Butanol-saturated water | Ultrasonic-assisted extraction | 10.1 | [3] |
| Water-saturated n-butanol | Ultrasonic-assisted extraction | 7.8 | [3] |
| 60% Ethanol | Ultrasound-Assisted Deep Eutectic Solvent (UADES) extraction comparison | 4.73 (flavonol glycosides) | [4] |
| Deep Eutectic Solvent (DES) | Choline chloride, acetic acid, and 1,2-propanediol (1:2:3) | 5.16 (flavonol glycosides) | [4] |
| Ultrasound-Assisted DES (UADES) | DES with ultrasound, 320 W, 63.6 min, 32.5°C | 5.60 (flavonol glycosides) | [4] |
| 15% Glycerol | Pressurized Liquid Extraction (PLE), 70°C | 19.46 (total polyphenols) | [5] |
| 15% Ethanol | Pressurized Liquid Extraction (PLE), 70°C | Lower than 15% glycerol | [5] |
| Pure Water | Pressurized Liquid Extraction (PLE), 70°C | Lower than 15% glycerol | [5] |
Note: The yields presented are for total saponins or other specified compounds and may vary for individual gypsosides. The data is compiled from studies on different plant materials and under various experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable extraction results. Below are summaries of key experimental protocols employed in saponin extraction studies.
1. Ultrasound-Assisted Extraction (UAE) with Conventional Solvents
This method utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.
-
Sample Preparation: The plant material is dried and ground into a fine powder.
-
Extraction: A known weight of the powdered sample is mixed with the chosen solvent (e.g., 70% ethanol) in a specific liquid-to-solid ratio.
-
Ultrasonication: The mixture is subjected to ultrasonication for a defined period (e.g., 45 minutes) at a controlled temperature.
-
Post-extraction: The extract is centrifuged, and the supernatant is filtered to remove solid particles. The solvent is then typically evaporated to obtain the crude extract.[1]
2. Ultrasound-Assisted Deep Eutectic Solvent (DES) Extraction
This environmentally friendly method employs DESs, which are mixtures of hydrogen bond donors and acceptors, as the extraction medium.
-
DES Preparation: A DES, such as choline chloride and urea (1:2 molar ratio), is synthesized by heating and stirring the components.
-
Extraction: The powdered plant material is mixed with the DES, often with a specific water content (e.g., 20 wt%), and subjected to ultrasonication.
-
Optimization: Parameters such as liquid-to-solid ratio, extraction time, and ultrasonic power are optimized to maximize yield.[1]
-
Recovery: The extract is typically recovered by centrifugation and filtration.
3. Accelerated Solvent Extraction (ASE)
ASE is an automated technique that uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.
-
Sample Preparation: The dried and ground plant material is packed into an extraction cell.
-
Extraction Cycle: The cell is filled with the solvent (e.g., 88.64% ethanol) and heated to a specific temperature (e.g., 105.98°C) under high pressure (e.g., 1500 psi).
-
Static and Dynamic Phases: The extraction involves a static phase where the sample is soaked in the hot, pressurized solvent, followed by a dynamic phase where fresh solvent flushes through the cell.
-
Collection: The extract is collected in a vial, and the solvent is evaporated to yield the crude extract.[2]
4. Pressurized Liquid Extraction (PLE)
Similar to ASE, PLE uses solvents at elevated temperatures and pressures to enhance extraction.
-
Solvent System: Green solvents such as water, ethanol, and glycerol, often in aqueous mixtures (e.g., 15% glycerol), can be used.
-
Extraction Conditions: The extraction is performed at a set temperature (e.g., 70°C) and pressure.
-
Analysis: The resulting extract is analyzed for its content of the target compounds.[5]
Visualizing the Extraction Workflow
The following diagram illustrates a general workflow for the solvent extraction of this compound, from sample preparation to the final analysis.
Signaling Pathways and Logical Relationships
While signaling pathways are more relevant to the biological activity of this compound rather than its extraction, a logical relationship diagram can illustrate the decision-making process for selecting an appropriate extraction solvent.
References
- 1. Development of Green and Efficient Extraction of Bioactive Ginsenosides from Panax ginseng with Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Accelerated Solvent Extraction of Ginsenosides from Cultivated Wild Ginseng Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. Ultrasound-assisted deep eutectic solvent extraction of flavonol glycosides from Ginkgo biloba: Optimization of efficiency and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Purity Validation of Gypsoside Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of Gypsoside, a triterpenoid saponin of significant interest in pharmaceutical research. The purity of a reference standard is paramount for accurate quantification and reliable experimental results in drug discovery and development. This document outlines and contrasts three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS), offering detailed experimental protocols and data presentation to aid in the selection of the most appropriate validation strategy.
Overview of Purity Validation Methods
The validation of a this compound reference standard necessitates a multi-faceted approach to identify and quantify impurities. These impurities can originate from the synthesis process, degradation, or be inherent to the natural source material. A combination of chromatographic and spectroscopic techniques is often employed to ensure the highest degree of confidence in the reference standard's purity.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for purity assessment, offering high-resolution separation of the main compound from its impurities. A typical HPLC method for this compound would involve a reversed-phase column to separate compounds based on their hydrophobicity.
Experimental Protocol: HPLC-UV
A stability-indicating HPLC-UV method can be developed and validated for the determination of this compound purity.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing an acid modifier like 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm, where saponins typically exhibit absorbance.
-
Sample Preparation: A stock solution of the this compound reference standard is prepared in methanol or a similar organic solvent and diluted to a suitable concentration.
Data Presentation: HPLC Purity Analysis
The purity is typically determined by the area percentage method, where the peak area of this compound is compared to the total area of all detected peaks.
| Parameter | Result |
| Purity by Area % | 99.5% |
| Retention Time | 12.5 min |
| Number of Impurities Detected | 3 |
| Total Impurity Area % | 0.5% |
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.
Experimental Protocol: ¹H-qNMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: An accurately weighed amount of the this compound reference standard and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a deuterated solvent (e.g., Methanol-d₄).
-
Data Acquisition: A one-dimensional proton NMR spectrum is acquired with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons.
-
Data Processing: The spectrum is phased and baseline-corrected. Specific, well-resolved signals of both this compound and the internal standard that do not overlap with other signals are integrated.
Data Presentation: qNMR Purity Calculation
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
| Parameter | Value |
| Selected Analyte Signal (ppm) | e.g., anomeric proton |
| Selected Internal Standard Signal (ppm) | e.g., singlet of maleic acid |
| Calculated Purity (%) | 99.2% |
| Relative Standard Deviation (RSD, n=3) | 0.3% |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification and Profiling
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for detecting and identifying trace-level impurities.
Experimental Protocol: LC-MS/MS
-
Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Chromatographic Conditions: Similar to the HPLC-UV method, but with a mobile phase compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate).
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is commonly used for saponins.
-
Mass Analysis: Full scan mode is used to detect all ionizable compounds, and tandem MS (MS/MS) is used to obtain fragmentation patterns for structural elucidation of impurities.
Data Presentation: Impurity Profile by LC-MS
LC-MS data provides information on the mass-to-charge ratio (m/z) of the parent ion and its fragments, which aids in the identification of impurities.
| Impurity | Retention Time (min) | [M+H]⁺ or [M-H]⁻ (m/z) | Proposed Identity |
| 1 | 9.8 | e.g., 751.4 | Deglycosylated this compound |
| 2 | 11.2 | e.g., 813.4 | Isomeric Impurity |
| 3 | 14.1 | e.g., 797.4 | Oxidation Product |
Method Comparison
| Feature | HPLC-UV | qNMR | LC-MS/MS |
| Principle | Chromatographic separation and UV detection | Nuclear magnetic resonance | Chromatographic separation and mass detection |
| Quantification | Relative (Area %) | Absolute | Relative (Peak Area) / Semi-quantitative |
| Selectivity | Good | Excellent (based on unique signals) | Excellent (based on m/z) |
| Sensitivity | Moderate | Low | High |
| Impurity Identification | Limited to co-eluting standards | Limited structural information | Excellent for structural elucidation |
| Primary Method | No | Yes | No |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflows for each analytical method and the logical relationship in a comprehensive purity assessment strategy.
Unveiling the Bioactivity of Gypsoside and its Synthetic Analogs: A Comparative Guide
For researchers and drug development professionals, understanding the nuanced differences in the biological activity of natural compounds and their synthetic derivatives is paramount. This guide provides a comprehensive comparison of the anticancer and anti-inflammatory properties of Gypsoside, a naturally occurring triterpenoid saponin, and its synthetic analogs. By presenting key experimental data and outlining the underlying mechanisms, this document serves as a valuable resource for advancing drug discovery and development.
This compound, a key bioactive constituent isolated from Gynostemma pentaphyllum, belongs to the broader family of gypenosides. These compounds have garnered significant attention for their diverse pharmacological effects, including potent anti-inflammatory, anticancer, antioxidant, and immunomodulatory activities. The therapeutic potential of gypenosides has spurred interest in the synthesis of analogs with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles. This guide synthesizes available data to facilitate a comparative analysis of this compound and its synthetic counterparts.
Anticancer Activity: A Comparative Analysis
Gypenosides, including this compound, have demonstrated notable anticancer properties across a range of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell proliferation and migration.
While specific quantitative data for this compound's anticancer activity remains limited in publicly available literature, studies on closely related gypenosides provide valuable insights. For instance, Gypenoside L and Gypenoside LI have shown significant inhibitory effects on the viability of renal cell carcinoma cells.[1]
To provide a framework for comparison, this guide presents available data on the anticancer activity of gypenosides. The development of synthetic analogs aims to improve upon these activities, potentially leading to more potent and targeted cancer therapies.
Table 1: Comparative Anticancer Activity of Gypenosides
| Compound | Cancer Cell Line | IC50 Value (µM) | Key Findings |
| Gypenoside L | 769-P (Renal Cell Carcinoma) | 60 | Significantly inhibits cell viability.[1] |
| Gypenoside L | ACHN (Renal Cell Carcinoma) | 70 | Demonstrates inhibitory effects on cell viability.[1] |
| Gypenoside LI | 769-P (Renal Cell Carcinoma) | 45 | Exhibits stronger inhibitory effects than Gypenoside L.[1] |
| Gypenoside LI | ACHN (Renal Cell Carcinoma) | 55 | Shows potent inhibition of cell viability.[1] |
| Gypenosides (general) | HGC-27 & AGS (Gastric Cancer) | Various concentrations (50-150 µM) | Effectively prevents proliferation and induces apoptosis.[2][3] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
Signaling Pathways in Anticancer Activity
The anticancer effects of gypenosides are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for the rational design of synthetic analogs with enhanced or more specific activities.
-
PI3K/AKT/mTOR Pathway: Gypenosides have been shown to induce apoptosis in bladder cancer cells by inactivating the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.
-
Hippo Pathway: In gastric cancer, gypenosides have been found to suppress cancer cell proliferation by inhibiting glycolysis through the modulation of the Hippo pathway.[2][4]
-
MAPK Pathway: Gypenoside L and LI regulate the MAPK pathway in renal cell carcinoma, contributing to their anti-proliferative effects.[1]
Caption: Signaling pathways modulated by this compound in cancer cells.
Anti-inflammatory Activity: A Comparative Analysis
Chronic inflammation is a key driver of many diseases, including cancer. Gypenosides have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.
Table 2: Comparative Anti-inflammatory Activity of Gypenosides
| Compound | Cell/Animal Model | Key Findings |
| Gypenoside IX | LPS/TNF-α stimulated C6 glial cells | Significantly reduced the production of iNOS, COX-2, TNF-α, IL-6, and IL-1β.[5] |
| Gypenoside IX | LPS-treated mice | Alleviated astrogliosis and decreased the production of inflammatory mediators in the brain cortex.[5] |
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of gypenosides are largely attributed to their ability to suppress key inflammatory signaling pathways.
-
NF-κB Pathway: Gypenoside IX has been shown to inhibit the nuclear translocation and transcriptional activity of NF-κB, a pivotal regulator of the inflammatory response.[5] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.
-
MAPK Pathway: Gypenoside IX also attenuates the phosphorylation of p38 MAPK, another critical component of inflammatory signaling cascades.[5]
Caption: this compound's inhibition of inflammatory signaling pathways.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols used to assess the biological activities of gypenosides.
Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in cell proliferation and cytotoxicity assays.
-
Cell Seeding: Cancer cells (e.g., HGC-27, AGS, 769-P, ACHN) are seeded in 96-well plates at a specific density.[1][2][3]
-
Treatment: After cell attachment, the cells are treated with various concentrations of the test compound (e.g., Gypenoside L, LI, or general gypenosides) for a specified period (e.g., 48 hours).[1][2][3]
-
Incubation with CCK-8: Following treatment, the CCK-8 solution is added to each well, and the plate is incubated for a period that allows for the conversion of the WST-8 tetrazolium salt to a formazan dye by cellular dehydrogenases.
-
Absorbance Measurement: The absorbance of the formazan dye is measured at a specific wavelength (usually around 450 nm) using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is then determined from the dose-response curve.
Caption: General workflow for a cell viability assay.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its related gypenosides possess significant anticancer and anti-inflammatory properties. Their ability to modulate key signaling pathways highlights their potential as lead compounds for the development of novel therapeutics. However, the lack of publicly available data on specific synthetic analogs of this compound underscores a critical gap in the current research landscape.
Future research should focus on:
-
Synthesis and Characterization of this compound Analogs: A systematic approach to synthesizing and characterizing a library of this compound analogs is essential.
-
Direct Comparative Studies: Head-to-head comparisons of the biological activities of this compound and its synthetic analogs are needed to identify compounds with improved potency and selectivity.
-
In Vivo Studies: Promising analogs should be evaluated in preclinical animal models to assess their efficacy and safety profiles.
-
Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their translation into clinical candidates.
By addressing these research gaps, the full therapeutic potential of this compound and its synthetic derivatives can be unlocked, paving the way for the development of next-generation anticancer and anti-inflammatory drugs.
References
- 1. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gypenoside inhibits gastric cancer proliferation by suppressing glycolysis via the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gypenoside inhibits gastric cancer proliferation by suppressing glycolysis via the Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gypenoside IX Suppresses p38 MAPK/Akt/NFκB Signaling Pathway Activation and Inflammatory Responses in Astrocytes Stimulated by Proinflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Gypsoside: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. Gypsoside, a triterpenoid saponin, requires careful handling and adherence to specific disposal protocols to mitigate potential risks to personnel and the environment. This guide provides essential, immediate safety and logistical information, alongside a detailed operational plan for the proper disposal of this compound, ensuring a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the safety and handling requirements for this compound. Adherence to these guidelines is critical to prevent accidental exposure and ensure a safe working environment.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a laboratory coat. For larger quantities or potential for splashing, impervious clothing is recommended.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a certified respirator.
Handling:
-
Avoid generating dust.
-
Ensure adequate ventilation in the handling area.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Quantitative Data Summary
For quick reference, the following table summarizes key information pertinent to the safe handling and disposal of this compound.
| Parameter | Information | Source |
| CAS Number | 15588-68-8 | [4] |
| Appearance | Solid (powder) | [2] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [1] |
| Disposal Consideration | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [1] |
Operational Plan for this compound Disposal
This step-by-step guide outlines the procedural workflow for the safe disposal of this compound waste, from initial collection to final removal from the laboratory.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Solid this compound Waste:
-
Collect all unused or expired solid this compound in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
Contaminated disposable materials, such as weighing papers, gloves, and pipette tips, should also be placed in this container.
-
-
Liquid this compound Waste (Solutions):
-
Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any relevant hazard symbols.
-
Step 2: Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain and clean the area.
-
Evacuate and Ventilate: If a significant amount of dust is generated or the spill occurs in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Use a vacuum cleaner equipped with a HEPA filter. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collection: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.[2]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Step 3: Decontamination of Laboratory Equipment
All non-disposable equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Gross Contamination Removal: Carefully wipe down all surfaces of the equipment to remove any visible residue.
-
Washing: Wash the equipment with an appropriate solvent to remove any remaining traces of this compound.
-
Final Rinse: Rinse the equipment thoroughly with water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
-
Disposal of Cleaning Materials: All materials used for decontamination (e.g., wipes, solvent rinses) must be collected and disposed of as hazardous waste.
Step 4: Storage and Final Disposal
Proper storage of hazardous waste is crucial while awaiting pickup.
-
Storage: Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified environmental waste management company. Always follow your institution's specific procedures for hazardous waste disposal.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
A flowchart outlining the procedural steps for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Gypsoside
For Immediate Reference: This document outlines essential personal protective equipment (PPE), handling protocols, and emergency procedures for Gypsoside. Adherence to these guidelines is critical for ensuring laboratory safety.
This guide provides an integrated operational and safety plan for researchers, scientists, and drug development professionals working with this compound. The following procedural steps and safety information are designed to minimize risk and ensure proper handling from receipt to disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. Based on the potential hazards of this compound, which include risks if inhaled, swallowed, or in contact with skin, the following equipment is mandatory.[1]
| Equipment | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[2] | Protects against dust particles and splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile).[2] Gloves must be inspected before use and disposed of after contact.[3][4] | Prevents skin contact during handling. |
| Body Protection | Fire/flame resistant and impervious lab coat or coveralls.[2] | Protects skin from spills and contamination. |
| Respiratory Protection | Required when engineering controls (e.g., fume hood) are insufficient or if irritation is experienced. A full-face respirator is recommended in such cases.[2][3] | Prevents inhalation of this compound dust. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. This workflow outlines the critical steps for handling the compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
Storage :
-
Store this compound in a tightly closed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible materials.
-
-
Disposal Plan :
-
All this compound waste, including contaminated consumables (e.g., gloves, wipes), must be collected in a suitable, closed container labeled for chemical waste.[2]
-
Dispose of waste in accordance with institutional, local, and national environmental regulations. Discharge into the environment must be avoided as the compound is very toxic to aquatic life.[2]
-
Emergency Response Plan
Immediate and correct response to an emergency can significantly mitigate harm.
Emergency Response Workflow
Caption: Immediate response plan for this compound emergencies.
Detailed Emergency Protocols
-
Accidental Release (Spill) :
-
Alert personnel in the immediate vicinity and evacuate the area.[2][6]
-
Ensure adequate ventilation.[2]
-
Remove all sources of ignition.[2]
-
Wearing full PPE, contain the spill and prevent it from entering drains.[2]
-
Collect the spilled material using an appropriate absorbent and place it in a sealed, labeled container for disposal.[2]
-
-
Personnel Exposure :
-
Skin Contact : Immediately take off contaminated clothing.[2] Wash the affected area thoroughly with soap and plenty of water. Consult a doctor.[2]
-
Eye Contact : Immediately rinse the eyes with pure water for at least 15 minutes, holding the eyelids open.[2] Consult a doctor.[2]
-
Inhalation : Move the individual to fresh air.[2][4] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth).[2] Seek immediate medical attention.[2]
-
Ingestion : Rinse the mouth with water.[2] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a doctor or Poison Control Center immediately.[2]
-
References
- 1. biosynth.com [biosynth.com]
- 2. echemi.com [echemi.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mangolive.com [mangolive.com]
- 6. General Emergency - Spill Procedures | Department of Safety and Environmental Compliance [southalabama.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
